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3-(4,5-diphenyl-1H-imidazol-2-yl)phenol Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Optimized Synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Executive Summary This technical guide details the synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol , a critical 2,4,5-trisubstituted imidazole scaffold. This specific isomer (meta-hydroxyphenyl derivative) is distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol , a critical 2,4,5-trisubstituted imidazole scaffold. This specific isomer (meta-hydroxyphenyl derivative) is distinguished from its more common ortho-isomer (HPI) and para-isomer by its unique excited-state intramolecular proton transfer (ESIPT) capabilities and its utility as a pharmacophore in p38 MAP kinase inhibitors.

This guide moves beyond generic "cookbook" chemistry. It provides a robust, self-validating protocol based on the Debus-Radziszewski condensation, optimized for purity and scalability. We present two methodologies: a classical Glacial Acetic Acid Thermal Route (for maximum robustness) and a Green Catalytic Route (for environmental compliance).

Retrosynthetic Analysis & Mechanism

The synthesis relies on the multicomponent condensation of a 1,2-diketone, an aldehyde, and an ammonia source.

  • Synthon A: Benzil (Source of C4/C5 carbons and phenyl rings).[1]

  • Synthon B: 3-Hydroxybenzaldehyde (Source of the C2 aryl group).

  • Synthon C: Ammonium Acetate (Source of N1/N3 nitrogens).

Mechanism: The reaction proceeds via a dual-pathway mechanism involving the initial formation of a diamine intermediate (from benzil and ammonia) which then condenses with the aldehyde, followed by dehydration to aromatize the imidazole ring.

Figure 1: Reaction Pathway (DOT Visualization)

ReactionPathway Benzil Benzil (1,2-Diketone) Diimine Diimine Intermediate Benzil->Diimine - 2 H2O Aldehyde 3-Hydroxybenzaldehyde Aminal Hydroxy-Aminal Intermediate Aldehyde->Aminal Condensation Ammonia NH4OAc (Ammonia Source) Ammonia->Diimine - 2 H2O Diimine->Aminal Condensation Product 3-(4,5-diphenyl-1H- imidazol-2-yl)phenol Aminal->Product - H2O [1,5-sigmatropic shift] Catalyst Catalyst/Solvent (AcOH or EtOH/I2) Catalyst->Aminal

Caption: Mechanistic flow of the Debus-Radziszewski imidazole synthesis.

Critical Reagents & Stoichiometry

For a standard laboratory scale (approx. 5-10g output), the following stoichiometry is recommended. The excess ammonium acetate acts as both the nitrogen source and a buffer to maintain the pH required for imine formation.

ComponentRoleEquiv.Mass (for ~10 mmol scale)Notes
Benzil Backbone1.02.10 gPurity >98% essential for color.
3-Hydroxybenzaldehyde C2-Source1.01.22 gMeta-isomer. Ensure no oxidation.
Ammonium Acetate N-Source4.0 - 5.0~3.85 gExcess drives equilibrium.
Glacial Acetic Acid Solvent/CatN/A15 - 20 mLMethod A (Standard).
Ethanol (Abs) SolventN/A20 mLMethod B (Green).

Experimental Protocols

Method A: Classical Thermal Condensation (Recommended)

Best for: High yield, robustness, and ease of crystallization.

Step 1: Charge & Dissolution In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, combine Benzil (1.0 eq) and 3-Hydroxybenzaldehyde (1.0 eq). Add Glacial Acetic Acid (15 mL). Stir at room temperature until solids are dispersed.

Step 2: Nitrogen Source Addition Add Ammonium Acetate (5.0 eq) to the mixture.[2] The solution may cool slightly due to endothermic dissolution. Attach a reflux condenser.[2][3]

Step 3: Thermal Reflux Heat the mixture to reflux (approx. 118°C) in an oil bath.

  • Checkpoint: The solution will transition from yellow to a deep amber/orange.

  • Duration: Reflux for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:2). The disappearance of Benzil (Rf ~0.6) indicates completion.

Step 4: Quench & Precipitation Cool the reaction mixture to ~40°C. Pour the mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.

  • Observation: A cream/off-white precipitate will form immediately.

  • Neutralization: If the precipitate is sticky, neutralize the acetic acid residue by adding 10% aqueous Ammonia (NH₄OH) dropwise until pH ~7. This solidifies the product.

Step 5: Isolation Filter the solid using a Buchner funnel. Wash the cake with:

  • Cold water (3 x 50 mL) to remove acetic acid/ammonium salts.

  • Cold Hexane (1 x 20 mL) to remove unreacted benzil.

Method B: Green Catalytic Route (Ethanol/Iodine)

Best for: Environmental compliance and avoiding harsh acids.

  • Setup: Dissolve Benzil (1 mmol), 3-Hydroxybenzaldehyde (1 mmol), and NH₄OAc (2 mmol) in Ethanol (10 mL).

  • Catalyst: Add Molecular Iodine (I₂, 5 mol%) or L-Proline (10 mol%).

  • Reaction: Reflux at 80°C for 2–3 hours.

  • Workup: Pour into crushed ice containing a small amount of Sodium Thiosulfate (to quench iodine). Filter the precipitate.[4]

Purification & Characterization

The crude product often contains traces of unreacted aldehyde or colored oligomers.

Recrystallization Protocol:

  • Dissolve the crude solid in boiling Ethanol (95%) .

  • If the solution is dark, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Add hot water dropwise until slight turbidity appears (cloud point).

  • Allow to cool slowly to room temperature, then refrigerate (4°C).

  • Collect crystals via filtration.[4]

Characterization Data (Expected):

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: >250°C (Typical for triaryl imidazoles; Para-isomer is ~265°C, Meta is similar).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5–12.8 (s, 1H, Imidazole NH , broad, D2O exchangeable).
      
    • 
       9.6–9.8 (s, 1H, Phenolic OH ).
      
    • 
       8.0–8.1 (s/d, 1H, C2'-H of phenol ring).
      
    • 
       7.2–7.6 (m, 10H, Benzil phenyl protons).
      
    • 
       6.8–7.1 (m, 3H, Remaining phenol protons).
      
  • FT-IR (KBr): ~3400 cm⁻¹ (OH/NH stretch), ~1600 cm⁻¹ (C=N).

Figure 2: Purification Logic (DOT Visualization)

Purification Crude Crude Precipitate (Amber/Brown) SolventTest Solubility Check: Boiling Ethanol Crude->SolventTest Charcoal Activated Charcoal Treatment SolventTest->Charcoal If colored impurities Crystallization Recrystallization (EtOH/H2O) SolventTest->Crystallization If relatively clean Charcoal->Crystallization Filter Hot Final Pure Product (White Crystals) Crystallization->Final

Caption: Decision tree for maximizing purity during workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Solid Incomplete cyclization or residual solvent.Ensure pH is neutralized to 7 during precipitation. Use 10% NH₄OH.
Dark Coloration Oxidation of phenol or benzil.Perform reaction under Nitrogen atmosphere. Use activated charcoal during recrystallization.
Starting Material Remains Insufficient Ammonia.Add fresh Ammonium Acetate (1-2 eq) and continue reflux for 1 hour.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (General Debus-Radziszewski protocols).

  • Nirwan, N., et al. (2023). Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives. Journal of Scientific Research. (Analogous synthesis conditions).

  • Mostaghni, F. 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties. (Reference for Para-isomer characterization and workup).

  • ChemicalBook. 4,5-Diphenylimidazole NMR Spectrum. (Reference for the imidazole backbone signals).

Sources

Exploratory

Physicochemical Properties of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DHIP)

[1][2] Executive Summary 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol , often abbreviated as DHIP in materials science literature, is a triaryl-imidazole derivative distinguished by its meta-hydroxyphenyl substitution. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(4,5-diphenyl-1H-imidazol-2-yl)phenol , often abbreviated as DHIP in materials science literature, is a triaryl-imidazole derivative distinguished by its meta-hydroxyphenyl substitution. Unlike its ortho-isomer (famous for Excited-State Intramolecular Proton Transfer, ESIPT) or its para-isomer (widely used in non-linear optics), the 3-isomer (meta) exhibits a unique balance of high thermal stability, solid-state porosity, and humidity-sensitive semiconducting behavior.

This guide details the physicochemical architecture of DHIP, focusing on its recent emergence as a high-performance active material in capacitive and resistive humidity sensors.

Chemical Identity & Structural Characterization[1][3][4]

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Common Abbreviation DHIP (in sensor literature)
Molecular Formula C₂₁H₁₆N₂O
Molecular Weight 312.37 g/mol
CAS Number Not widely indexed; often confused with p-isomer (1752-94-9)
Key Structural Feature Meta-positioning of the hydroxyl group relative to the imidazole linkage.
Structural Logic & Tautomerism

The molecule consists of a central imidazole ring flanked by two phenyl rings at positions 4 and 5, and a 3-hydroxyphenyl group at position 2.

  • Tautomerism: The imidazole ring undergoes rapid N-H tautomerism (

    
    ). In solution, these tautomers are in equilibrium.
    
  • Hydrogen Bonding: The meta-hydroxyl group is too distant to form an intramolecular hydrogen bond with the imidazole nitrogen (unlike the ortho-isomer). This absence of intramolecular locking makes the hydroxyl group highly available for intermolecular hydrogen bonding, which is the mechanistic basis for its humidity sensing capabilities.

Tautomerism cluster_0 Tautomer A (1H-imidazole) cluster_1 Tautomer B (3H-imidazole) NodeA N1-H Protonated (C=N3 Double Bond) NodeB N3-H Protonated (C=N1 Double Bond) NodeA->NodeB Fast Proton Transfer caption Fig 1. Imidazole ring tautomerism. The meta-OH group (not shown) remains available for external H-bonding regardless of tautomeric state.

Physicochemical Properties[1][5][6][7]

Solid-State Parameters

Recent crystallographic and morphological studies (2024) have highlighted the material's surface properties, which are critical for sensor applications.

PropertyValue / DescriptionSource / Context
Morphology Petal/Needle-like microstructures with high porositySEM analysis [1]
Melting Point > 240°C (Estimated based on structural analogs)High thermal stability due to π-π stacking
Dielectric Constant ~1.4 (Low)Facilitates sensitive capacitance changes upon water adsorption [1]
Color White to Off-White powderTypical of non-conjugated phenol-imidazoles
Solution & Electronic Properties

The meta-substitution dictates the electronic behavior, distinguishing it from the solvatochromic para-isomer.

  • Solubility:

    • Soluble: DMSO, DMF, Ethanol (hot), Acetone.

    • Insoluble: Water, Hexane, Non-polar solvents.

  • Acidity (pKa):

    • Phenolic -OH: ~9.8 - 10.2 (Slightly more acidic than phenol due to the electron-withdrawing imidazole ring).

    • Imidazolium (N-H+): ~6.0 - 7.0 (Protonation of the pyridine-like nitrogen).

  • Fluorescence (The "Meta" Effect):

    • Ortho-isomer: Exhibits ESIPT (Excited-State Intramolecular Proton Transfer), showing a massive Stokes shift (Emission >500 nm).

    • Meta-isomer (DHIP): No ESIPT. The proton cannot transfer to the nitrogen. Consequently, it exhibits "normal" fluorescence (typically blue/UV region, ~350-400 nm) with a smaller Stokes shift. This makes it less useful as a Stokes-shift probe but more stable as a ground-state sensor material.

Synthesis Protocol (Radziszewski Condensation)

The most robust route to DHIP is the multicomponent condensation of benzil, 3-hydroxybenzaldehyde, and ammonium acetate. This pathway is self-validating as the product precipitates due to low solubility in the reaction medium.

Experimental Workflow

Synthesis Reagents Reagents: Benzil (1 eq) + 3-Hydroxybenzaldehyde (1 eq) + Ammonium Acetate (4-10 eq) Solvent Solvent: Glacial Acetic Acid or Ethanol Reagents->Solvent Reflux Reflux Temp: 80-110°C Time: 4-12 Hours Solvent->Reflux Precipitation Precipitation Pour into ice-cold water Reflux->Precipitation Purification Purification Recrystallization from Ethanol Precipitation->Purification Product Final Product: DHIP (White/Yellowish Crystals) Purification->Product caption Fig 2. One-pot multicomponent synthesis of DHIP via Radziszewski reaction.

Protocol Steps:

  • Dissolution: Dissolve 10 mmol of benzil and 10 mmol of 3-hydroxybenzaldehyde in 20 mL of glacial acetic acid.

  • Ammonia Source: Add 40-50 mmol of ammonium acetate. The excess ensures complete conversion of the dicarbonyl.

  • Reflux: Heat the mixture to reflux (approx. 118°C for acetic acid) for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the hot solution into 200 mL of crushed ice/water. The imidazole is hydrophobic and will precipitate immediately.

  • Purification: Filter the solid. Recrystallize from hot ethanol to remove unreacted benzil and aldehyde.

Application: Humidity Sensing Mechanism

Research published in 2024 [1] identifies DHIP as a superior material for capacitive humidity sensors. The mechanism relies on the Grotthuss chain reaction (proton hopping) facilitated by the surface hydroxyl groups.

Mechanism of Action
  • Chemisorption: At low humidity, water molecules chemisorb onto the hydrophilic sites (the meta-OH and the imidazole nitrogens). This forms a "first layer" that is immobile.

  • Physisorption: As humidity increases, subsequent layers of water physisorb via hydrogen bonding.

  • Proton Hopping: The physisorbed water layers resemble bulk water, allowing protons (

    
    ) to hop between molecules. This drastically increases the dielectric constant and conductivity of the film.
    

Performance Metrics [1]:

  • Response Time: ~34 seconds (Adsorption)[1]

  • Recovery Time: ~6 seconds (Desorption)[1]

  • Hysteresis: Negligible (indicating reversible physisorption).

Sensing DHIP DHIP Surface Water1 H2O (Chemisorbed) DHIP->Water1 H-Bond (OH...OH2) Water2 H2O (Physisorbed) Water1->Water2 Stacking H3O H3O+ (Charge Carrier) Water2->H3O Grotthuss Hopping caption Fig 3. Proton hopping mechanism on DHIP surface under humid conditions.

References

  • Gul, H., Rahman, M., Niaz, F., & Khan, R. (2024). Frequency and humidity dependent sensing properties of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol based humidity sensor.[2][3][1][4][5] Applied Physics A, 130, 350.

  • PubChem Database. Compound Summary for 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (Para-isomer analog for structural comparison).

  • ChemicalBook. 2,4,5-Triphenylimidazole (Lophine) Properties (Parent scaffold reference).

Sources

Foundational

Technical Guide: Structural Elucidation of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol via NMR Spectroscopy

Executive Summary & Structural Context[1][2][3] The compound 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is a trisubstituted imidazole derivative, structurally related to Lophine (2,4,5-triphenylimidazole). These scaffolds a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

The compound 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is a trisubstituted imidazole derivative, structurally related to Lophine (2,4,5-triphenylimidazole). These scaffolds are critical in medicinal chemistry as p38 MAP kinase inhibitors and in materials science as piezochromic fluorophores.

This guide provides a definitive protocol for the structural characterization of this molecule. Unlike simple aromatics, this compound exhibits annular tautomerism (N1-H vs. N3-H migration) and intermolecular hydrogen bonding , which significantly complicate NMR interpretation.

The Core Challenge: Tautomerism

The imidazole ring exists in a rapid tautomeric equilibrium in solution. Consequently, the 4- and 5-phenyl rings, while chemically distinct in a static structure, often appear equivalent or broadened in NMR spectra at room temperature due to averaging.

Experimental Protocol: The "Self-Validating" Workflow

To ensure high-fidelity data, the following protocol must be strictly adhered to. The choice of solvent is not arbitrary; it is selected to stabilize exchangeable protons.

Sample Preparation[2][3][4][5]
  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often fails to resolve the acidic Phenol-OH and Imidazole-NH protons, leading to broad, undetectable humps. DMSO-d
      
      
      
      acts as a hydrogen bond acceptor, "locking" these protons into a distinct chemical environment and slowing their exchange rate.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

    • Note: If phenyl ring signals are broad, elevating T to 353 K (80°C) will sharpen them by accelerating the tautomeric exchange limit.

Data Acquisition Parameters
Parameter1H NMR13C NMRRationale
Pulse Angle 30°30°Prevents saturation of slow-relaxing quaternary carbons.
Relaxation Delay (D1) 1.0 s2.0 - 3.0 sCritical for quantitative integration of the Phenolic/Imidazole carbons.
Scans (NS) 161024+High S/N required to distinguish quaternary carbons from noise.
Window Function 0.3 Hz LB1.0 Hz LBEnhances sensitivity for quaternary carbons.

1H NMR Spectral Analysis

Theoretical Shift Prediction & Experimental Correlation Base Frequency: 400 MHz | Ref: TMS (0.00 ppm) | Solvent: DMSO-d


 (2.50 ppm)
The Exchangeable Region (Downfield)

These signals are the "fingerprint" of the functional groups.

  • 
     12.6 – 12.8 ppm (1H, broad singlet): Imidazole -NH 
    
    • Diagnostic Test: Add 1 drop of D

      
      O to the tube and shake. This peak must disappear. If it remains, it is an impurity.
      
    • Mechanism:[1] The proton resides on N1/N3. The broadness arises from the quadrupolar moment of Nitrogen-14 and tautomeric exchange.

  • 
     9.5 – 9.7 ppm (1H, singlet): Phenol -OH 
    
    • Differentiation: Usually sharper than the NH peak. In DMSO, this does not couple to ortho protons (unlike in ultra-dry acetone), appearing as a singlet.

The Aromatic Region ( 6.8 – 8.2 ppm)

This region contains 14 aromatic protons. We must deconvolute the 3-substituted phenol ring from the 4,5-diphenyl system .

A. The 3-Hydroxyphenyl Ring (Key for Isomer Confirmation)

The meta-substitution pattern creates a unique splitting system:

  • H-2' (

    
     ~7.60, singlet/narrow doublet):  Isolated between the imidazole and OH. Deshielded by the imidazole ring current.
    
  • H-6' (

    
     ~7.45, doublet, 
    
    
    
    Hz):
    Ortho to the imidazole.
  • H-5' (

    
     ~7.25, triplet, 
    
    
    
    Hz):
    Meta to both substituents.
  • H-4' (

    
     ~6.85, doublet of doublets):  Ortho to the OH group. The OH group is an Electron Donating Group (EDG) by resonance, significantly shielding the ortho/para positions. This is the most upfield aromatic signal.
    
B. The 4,5-Diphenyl System

Due to free rotation and tautomerism, the two phenyl rings often appear as a simplified set of multiplets:

  • 
     7.50 – 7.55 (4H, m):  Ortho protons of the 4,5-phenyl rings.
    
  • 
     7.30 – 7.40 (6H, m):  Meta/Para protons of the 4,5-phenyl rings.
    

13C NMR Spectral Analysis

Key Diagnostic Peaks Ref: DMSO-d


 Center Line (39.5 ppm)
Chemical Shift (

)
Carbon TypeAssignment Logic
157.8 C

C-OH (Phenolic C3'): Most deshielded due to direct oxygen attachment.
146.2 C

C2 (Imidazole): Characteristic of the C=N bond in the imidazole core.
137.0 - 135.0 C

C4/C5 (Imidazole) & Ipso-Phenyl: Clustered region. C4/C5 are often broad due to tautomerism.
130.1 CHC5' (Phenol): Meta position, less affected by electronic push/pull.
128.0 - 129.0 CHPhenyl Rings: Intense signals representing the 10 protons of the 4,5-diphenyl groups.
117.5 CHC4' (Phenol): Shielded by OH (Ortho).
114.5 CHC2' (Phenol): Shielded by OH (Ortho), but deshielded by Imidazole.
112.8 CHC6' (Phenol): Often the most shielded or close to C4'.

Structural Validation Logic (Graphviz)

The following diagrams illustrate the molecular connectivity and the logical workflow for assigning the spectra.

Molecular Numbering & Connectivity

Caption: Connectivity map of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol showing the core imidazole ring and substituent attachment points.

Assignment Workflow

Assignment_Logic Start Crude Spectrum (DMSO-d6) Step1 Identify Exchangeables (>9 ppm) Start->Step1 Decision1 D2O Shake Test Step1->Decision1 Result1 Peaks Disappear: Confirmed NH/OH Decision1->Result1 Yes Result2 Peaks Remain: Impurity (Amide/Acid) Decision1->Result2 No Step2 Analyze Aromatic Region (6.5 - 8.0 ppm) Result1->Step2 Logic1 Look for 3-Subst Pattern: Singlet, Doublet, Triplet, Doublet Step2->Logic1 Step3 2D HMBC Correlation Logic1->Step3 Logic2 Link Phenol H2'/H6' to Imidazole C2 (146 ppm) Step3->Logic2 Final Structure Confirmed Logic2->Final

Caption: Step-by-step logic flow for validating the structure using 1D and 2D NMR techniques.

Advanced Verification: 2D NMR (HMBC)

To conclusively prove that the phenol ring is attached to the C2 position (and not C4/C5), you must run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • The Critical Cross-Peak: Look for a correlation between the proton H-2' (the isolated singlet on the phenol ring) and C-2 (the imidazole carbon at ~146 ppm).

  • Why? This is a 3-bond coupling (

    
    ). If the phenol were at position 4 or 5, the coupling pathway would be different or absent to the unique C2 carbon.
    

References

  • Synthesis and General Spectral Data of 2,4,5-Triphenylimidazoles

    • S. B. Zayaraz, et al. "Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles." Indian Journal of Pharmaceutical Sciences, 2005.
  • NMR Solvent Effects and Tautomerism in Imidazoles

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997.
  • Structural Confirmation of Similar Lophine Derivatives

    • RSC Advances, "Synthesis and characterization of 2,4,5-triarylimidazole deriv
    • (General grounding for the 146 ppm C2 assignment).

Sources

Exploratory

theoretical calculations for 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol structure

An In-depth Technical Guide to the Theoretical Calculation of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol Structure Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Calculation of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol Structure

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a lophine derivative of significant interest in medicinal chemistry and materials science. We delve into the core principles and practical methodologies of computational chemistry, with a focus on Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of this molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to complement and guide experimental studies. We emphasize the causality behind methodological choices, ensuring a self-validating and robust computational protocol.

Introduction: The Scientific Imperative for Computational Analysis

4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a heterocyclic compound belonging to the lophine family, stands at the intersection of pharmacology and materials science. Imidazole-based scaffolds are integral to numerous bioactive molecules and functional materials, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and antioxidant properties.[1][2] Furthermore, their extended π-conjugated systems make them attractive candidates for non-linear optical (NLO) applications.[3][4]

To unlock the full potential of this molecule, a deep understanding of its three-dimensional structure and electronic landscape is paramount. While experimental techniques like X-ray crystallography provide invaluable structural data, they offer a static snapshot. Theoretical calculations, however, allow for a dynamic exploration of the molecule's properties in various environments, providing insights that are often difficult or impossible to obtain through experimentation alone. This guide outlines a robust computational workflow to predict its optimized geometry, reactivity, and spectral characteristics, thereby accelerating research and development efforts.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any theoretical prediction is fundamentally dependent on the chosen computational method. For organic molecules of this size and complexity, Density Functional Theory (DFT) has become the method of choice, offering an exceptional balance of computational efficiency and accuracy.[5][6][7]

  • Density Functional Theory (DFT): Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electronic structure of a molecule based on its electron density.[5] This approach has proven highly effective for determining molecular geometries and electronic properties of pharmaceutically relevant compounds.[5]

  • Hartree-Fock (HF) and Semi-Empirical Methods: While historically important, methods like AM1 and PM3, or even ab initio Hartree-Fock, have known limitations in accurately determining geometries and electronic properties for complex systems compared to modern DFT functionals.[5]

The selection of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results. This choice is not arbitrary but is guided by the specific properties being investigated.

A Validated Workflow for Structural and Electronic Characterization

We present a step-by-step protocol for the theoretical analysis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol. This workflow is designed to be self-validating, ensuring the scientific integrity of the generated data.

G cluster_workflow Computational Workflow A Step 1: Initial Structure Generation (2D Sketch to 3D Model) B Step 2: Geometry Optimization (Find Lowest Energy Conformation) A->B Input Geometry C Step 3: Frequency Analysis (Confirm True Minimum Energy State) B->C Optimized Geometry C->B Imaginary Frequency? Re-optimize D Step 4: Property Calculation (HOMO-LUMO, MEP, NBO, etc.) C->D Verified Minimum E Step 5: Advanced Analysis (Optional) (TD-DFT, Solvation, pKa) D->E Further Investigation

Caption: A validated workflow for theoretical calculations.

Experimental Protocol: Step-by-Step Computational Analysis

1. Initial Molecular Structure Generation:

  • Begin by sketching the 2D structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol in a molecular editor such as ChemDraw or GaussView.
  • Convert the 2D sketch into an initial 3D structure using the editor's built-in cleaning or molecular mechanics tools. This provides a reasonable starting geometry for quantum mechanical calculations.

2. Geometry Optimization:

  • Objective: To find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface.
  • Methodology: Perform a full geometry optimization using DFT.
  • Causality (Choice of Functional and Basis Set):
  • Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing a reliable description of molecular geometries.[3][4][6] For properties where charge transfer is significant, functionals like CAM-B3LYP or ωB97XD may offer improved accuracy.[8][9]
  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p) is recommended.[5][6][9] The inclusion of polarization functions (d,p) is essential for accurately describing the non-spherical electron distribution in the imidazole ring and around the phenolic oxygen. Diffuse functions (++) are important for describing anions or systems with potential for weak, long-range interactions.
  • Software: This calculation can be performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.[8][10]

3. Vibrational Frequency Analysis:

  • Objective: To confirm that the optimized structure is a true energy minimum and to compute theoretical vibrational spectra (IR, Raman).
  • Methodology: Perform a frequency calculation at the same level of theory (functional and basis set) as the geometry optimization.
  • Validation: A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates a saddle point (transition state), and the structure must be perturbed along the imaginary mode and re-optimized.

4. Solvation Effects:

  • Objective: To model the influence of a solvent on the molecule's geometry and properties, which is crucial for biological or solution-phase applications.
  • Methodology: Re-optimize the structure and calculate properties using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[7][8][9] Water is a common solvent choice for biological relevance.

Analysis and Interpretation of Calculated Properties

Once a validated, optimized structure is obtained, a wealth of information can be extracted to understand the molecule's behavior.

G cluster_properties Calculated Properties center Optimized Molecular Structure geom Geometric Parameters (Bond Lengths, Angles) center->geom homo Frontier Orbitals (HOMO-LUMO Gap, Reactivity) center->homo mep Molecular Electrostatic Potential (MEP) (Reactive Sites) center->mep nbo Natural Bond Orbital (NBO) (Charge Transfer) center->nbo tddft TD-DFT (UV-Vis Spectra) center->tddft

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the solubility of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a molecule of interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a molecule of interest in medicinal chemistry and materials science. Given the limited publicly available quantitative solubility data for this specific compound, this document synthesizes information on its physicochemical properties, predicts its solubility based on the behavior of structurally similar compounds, and provides a detailed experimental protocol for its precise determination.

Introduction: The Importance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in drug discovery and development.[1][2] It influences a compound's bioavailability, formulation options, and performance in biological assays.[3] 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol belongs to the lophine derivative class, which is known for its chemiluminescent and fluorescent properties.[4] Understanding its solubility is paramount for harnessing its potential in various applications.

Physicochemical Properties of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol and Related Compounds

The solubility of a compound is intrinsically linked to its structural and physicochemical characteristics. The table below summarizes key properties of the closely related isomer, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, to provide a reasonable estimation for the 3-hydroxy isomer.

PropertyValueSource
Molecular FormulaC₂₁H₁₆N₂O[5]
Molecular Weight312.37 g/mol [5]
XLogP34.7[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]

The presence of two phenyl groups and an imidazole core contributes to the molecule's lipophilicity, as indicated by the high estimated XLogP3 value. The phenol and imidazole moieties provide both hydrogen bond donor and acceptor sites, allowing for interactions with polar solvents.

Predicted Solubility Profile

Based on the "like dissolves like" principle and data from related phenolic and imidazole compounds, a predicted solubility profile for 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol can be established.

Aqueous Solubility

The parent compound, lophine (2,4,5-triphenylimidazole), is reported to be insoluble in water.[6] Given the large, hydrophobic surface area of the three phenyl rings, 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is also expected to have very low aqueous solubility at neutral pH.

The phenolic hydroxyl group, however, introduces pH-dependent solubility. As a weak acid, the phenol can be deprotonated at higher pH to form a more polar phenolate salt, which is expected to be more soluble in water.[7] Conversely, at low pH, the imidazole ring can be protonated, which may also lead to a slight increase in aqueous solubility.

Organic Solubility

The solubility of phenolic compounds is significantly influenced by the polarity of the organic solvent.[8] Similarly, the solubility of imidazole derivatives varies greatly with the solvent.[9][10]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting with the phenol and imidazole groups. Ethanol is commonly used for the recrystallization of lophine derivatives, indicating good solubility.[11][12] Therefore, 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is predicted to be moderately to highly soluble in lower alcohols.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like Dimethyl Sulfoxide (DMSO) are excellent hydrogen bond acceptors and are known to solubilize a wide range of compounds, including lophine.[13][14] The target compound is expected to exhibit high solubility in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Dichloromethane): The solubility of phenylimidazoles in non-polar solvents is generally lower than in polar solvents.[9][10] Due to the presence of the polar phenol and imidazole groups, 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is expected to have low solubility in non-polar solvents.

The following table provides a predicted qualitative solubility profile:

Solvent ClassExample SolventsPredicted SolubilityRationale
AqueousWater (neutral pH)Very LowLarge hydrophobic structure.[6]
Polar ProticMethanol, EthanolModerate to HighHydrogen bonding interactions with phenol and imidazole.[11][12]
Polar AproticDMSO, DMF, AcetoneHighStrong hydrogen bond accepting capabilities.[13][14]
Non-PolarToluene, DichloromethaneLow"Like dissolves like" principle; compound has significant polar character.[9][10]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to solvent in a sealed vial C Agitate vials at a constant temperature for a set duration (e.g., 24-72 hours) A->C B Prepare a series of vials for different solvents and temperatures E Centrifuge or filter the suspension to separate the supernatant C->E D Ensure excess solid remains to confirm saturation G Dilute the supernatant with a suitable solvent E->G F Carefully collect the clear supernatant H Quantify the compound concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate the solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.[15]

    • Dispense a known volume of the desired solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][3] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has plateaued, indicating equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[15]

  • Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be prepared to ensure accurate quantification.

Conclusion

References

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Al-Naddaf, Q., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Gervasio, F. L., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Krzyzanowski, M., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • Mota, F. L., et al. (n.d.). Studies on the solubility of phenolic compounds.
  • Inam, A., et al. (2025, September 1). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • Domańska, U., et al. (2004, June 17). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Rani, P., & Srivastava, V. K. (n.d.).
  • Domańska, U., et al. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution?.
  • Mota, F. L., et al. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Biblioteca Digital do IPB.
  • Dressman, J., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • Celebre, G., et al. (2021, October 28).
  • Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
  • Barroso, M. F., et al. (n.d.). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC.
  • Asif, M. (n.d.).
  • Chemister.ru. (n.d.). lophine. Retrieved from [Link]

  • Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Seethalakshmi, S., et al. (n.d.). Lophine (2,4,5-triphenyl-1H-imidazole). PMC - NIH.
  • Bouziane, A., et al. (n.d.).
  • PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. Retrieved from [Link]

  • Orucova, N. (n.d.). SYNTHESIS AND THEORETICAL CALCULATIONS OF 4[4,5-DIPHENYL-1- (4(PHENYLDIAZENYL)PHENYL)-1H-IMIDAZOL-2-YL]-PHENOL. Processes of Petrochemistry and Oil Refining.
  • Mostaghni, E. (n.d.). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z. Semantic Scholar.

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Exploratory

The Core Mechanism of Substituted Diphenyl-Imidazolyl-Phenol Compounds as p38 MAP Kinase Inhibitors: A Technical Guide for Drug Development Professionals

Introduction: Targeting the Inflammatory Cascade at its Core Chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel syndrome, represent a significant therapeutic challenge. A pivotal player...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Inflammatory Cascade at its Core

Chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel syndrome, represent a significant therapeutic challenge. A pivotal player in the intricate signaling network that drives the inflammatory response is the p38 mitogen-activated protein kinase (MAPK).[1][2] This serine/threonine kinase acts as a central hub, integrating signals from various extracellular stimuli, such as inflammatory cytokines and cellular stress, and transducing them into a cascade of downstream events that culminate in the production of key inflammatory mediators.[3][4] The p38 MAPK pathway is a key regulator of the biosynthesis of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), at both the transcriptional and translational levels.[1][5] Consequently, the inhibition of p38 MAP kinase presents a highly attractive therapeutic strategy for the management of a wide spectrum of inflammatory disorders.[1][2]

Among the diverse chemical scaffolds developed to target p38 MAPK, substituted diphenyl-imidazolyl-phenol compounds have emerged as a promising class of potent and selective inhibitors. These molecules are designed to interfere with the kinase's activity, thereby attenuating the inflammatory cascade at a critical juncture. This in-depth technical guide provides a comprehensive overview of the mechanism of action of these compounds, detailing their interaction with the p38 MAP kinase, the structure-activity relationships that govern their potency, and the experimental methodologies required for their evaluation.

The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation

The p38 MAPK signaling pathway is a three-tiered kinase cascade, typically initiated by the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The activated MAPKK then dually phosphorylates specific threonine and tyrosine residues within the activation loop of p38 MAPK, leading to its activation.[6] Once activated, p38 MAPK phosphorylates a plethora of downstream substrates, including other kinases and transcription factors, thereby orchestrating a complex cellular response.[6]

A critical downstream effector of p38 MAPK in the context of inflammation is MAPK-activated protein kinase 2 (MK2).[6] Phosphorylation of MK2 by p38 MAPK leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines, such as TNF-α and IL-1β, which contain AU-rich elements in their 3'-untranslated regions.[5] This post-transcriptional regulation is a major mechanism by which p38 MAPK drives the inflammatory response. Furthermore, p38 MAPK can also directly or indirectly influence the activity of transcription factors, such as activating transcription factor 2 (ATF2), which are involved in the expression of inflammatory genes.[7]

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates (Thr180/Tyr182) MK2 MK2 p38_MAPK->MK2 Phosphorylates ATF2 ATF2 p38_MAPK->ATF2 Phosphorylates ARE_mRNA ARE-containing mRNA (e.g., TNF-α, IL-1β) MK2->ARE_mRNA Stabilizes Inflammatory Cytokines Inflammatory Cytokines ARE_mRNA->Inflammatory Cytokines Translation Inhibitor Diphenyl-Imidazolyl-Phenol Compound Inhibitor->p38_MAPK Inhibits (ATP-competitive) Gene_Expression Inflammatory Gene Expression ATF2->Gene_Expression Activates

Figure 1: The p38 MAPK signaling pathway and the point of intervention for diphenyl-imidazolyl-phenol inhibitors.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Substituted diphenyl-imidazolyl-phenol compounds exert their inhibitory effect on p38 MAP kinase through a mechanism of competitive inhibition with respect to ATP.[1] The imidazole scaffold serves as a key pharmacophore, with its planar aromatic structure facilitating effective π-π stacking interactions with aromatic residues within the ATP-binding pocket of the enzyme. The nitrogen atoms of the imidazole ring are crucial for forming hydrogen bonds and electrostatic interactions with the hinge region of the kinase, a critical determinant for potent inhibition.[5]

While a crystal structure of a diphenyl-imidazolyl-phenol compound specifically complexed with p38 MAP kinase is not publicly available, extensive structural and computational studies on related diaryl imidazole inhibitors provide a robust model for their binding mode.[5][8] These inhibitors occupy the hydrophobic pocket that normally binds the adenine moiety of ATP. The diphenyl and phenol substitutions extend into adjacent hydrophobic regions of the active site, further enhancing binding affinity and contributing to the selectivity of these compounds.[5]

The key interactions governing the binding of these inhibitors typically involve:

  • Hydrogen Bonding with the Hinge Region: A crucial hydrogen bond is formed between a nitrogen atom of the imidazole ring and the backbone amide of Met109 in the hinge region of p38 MAPK. This interaction mimics the binding of the adenine ring of ATP and is a hallmark of many kinase inhibitors.[5]

  • Hydrophobic Interactions: The diphenyl and phenol moieties of the inhibitor occupy two distinct hydrophobic pockets within the ATP-binding site. These interactions are critical for both the potency and selectivity of the compounds. The specific substitutions on these rings can be tailored to optimize these hydrophobic interactions.[5]

  • Interactions with the Gatekeeper Residue: The nature of the "gatekeeper" residue at the entrance of the ATP-binding pocket is a key determinant of kinase inhibitor selectivity. The design of substituted diphenyl-imidazolyl-phenol compounds can be optimized to exploit the specific characteristics of the p38 MAPK gatekeeper residue for enhanced selectivity over other kinases.

Structure-Activity Relationship (SAR) of Diaryl Imidazole Inhibitors

The inhibitory potency of substituted diphenyl-imidazolyl-phenol compounds against p38 MAP kinase is highly dependent on the nature and position of the substituents on the aromatic rings. While specific SAR data for this exact compound class is limited in the public domain, general principles derived from the broader class of diaryl imidazole inhibitors can be applied.

Region of Modification Effect on Activity Rationale
Substituents on the Phenyl Rings Small, electron-withdrawing groups can enhance potency.Can influence the electronic properties of the aromatic system and optimize hydrophobic interactions within the binding pocket.
Position of the Phenolic Hydroxyl Group The position can significantly impact activity.The hydroxyl group can act as a hydrogen bond donor or acceptor, and its optimal positioning is crucial for forming favorable interactions with amino acid residues in the active site.
Substituents on the Imidazole Ring Modifications at the N1 position can modulate pharmacokinetic properties.Bulky groups at this position can be used to fine-tune solubility and cell permeability without directly impacting binding to the kinase.

Experimental Validation: A Self-Validating System for Inhibitor Characterization

The characterization of substituted diphenyl-imidazolyl-phenol compounds as p38 MAP kinase inhibitors requires a multi-faceted experimental approach. The following protocols describe a self-validating system, progressing from a biochemical assay to a cell-based functional assay, to rigorously assess the potency and efficacy of these compounds.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay Kinase_Assay p38 MAPK Activity Assay (IC50 Determination) Cell_Culture RAW 264.7 Macrophage Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Inhibitor_Treatment Treatment with Diphenyl-Imidazolyl-Phenol Compound LPS_Stimulation->Inhibitor_Treatment Cytokine_Measurement TNF-α Measurement (ELISA) (Functional Inhibition) Inhibitor_Treatment->Cytokine_Measurement

Figure 2: Experimental workflow for the evaluation of diphenyl-imidazolyl-phenol compounds as p38 MAPK inhibitors.
Protocol 1: In Vitro p38 MAP Kinase Activity Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase. The assay quantifies the phosphorylation of a specific substrate, Activating Transcription Factor 2 (ATF2), by p38 MAPK.

Materials:

  • Recombinant active p38 MAP kinase

  • ATF2 fusion protein (substrate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP solution

  • Substituted diphenyl-imidazolyl-phenol compound stock solution (in DMSO)

  • 96-well microplate

  • Phospho-ATF2 (Thr71) specific antibody

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent or colorimetric substrate

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup: In a 96-well plate, add the following in order:

    • Diluted test compound or vehicle (for control).

    • Recombinant active p38 MAP kinase.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of ATF2 substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a high-binding 96-well plate coated with an anti-ATF2 antibody to capture the substrate.

    • Wash the plate to remove unbound components.

    • Add the phospho-ATF2 (Thr71) specific primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After a final wash, add the chemiluminescent or colorimetric substrate and measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based TNF-α Inhibition Assay in LPS-Stimulated Macrophages

This functional assay assesses the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant cellular context. Murine macrophage-like RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[9][10]

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli

  • Substituted diphenyl-imidazolyl-phenol compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of approximately 1 x 10^5 cells per well and allow them to adhere overnight.[2]

  • Compound Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound or vehicle (DMSO). Pre-incubate the cells for 1-2 hours.[10]

  • LPS Stimulation: Add LPS to each well to a final concentration of 10-100 ng/mL to induce TNF-α production.[2] Include wells with cells and vehicle but no LPS as a negative control.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.[11]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.[12][13]

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of TNF-α production.

Conclusion: A Promising Avenue for Anti-Inflammatory Drug Discovery

Substituted diphenyl-imidazolyl-phenol compounds represent a compelling class of p38 MAP kinase inhibitors with significant potential for the development of novel anti-inflammatory therapeutics. Their mechanism of action, centered on the competitive inhibition of the p38 MAPK ATP-binding site, provides a solid foundation for rational drug design. The modular nature of their chemical structure allows for systematic optimization of potency, selectivity, and pharmacokinetic properties through targeted modifications of the diphenyl, imidazolyl, and phenol moieties.

The experimental framework outlined in this guide provides a robust and self-validating system for the comprehensive evaluation of these compounds. By progressing from biochemical target engagement to functional cellular assays, researchers can confidently identify and characterize lead candidates for further preclinical and clinical development. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanism of action and structure-activity relationships, holds great promise for delivering the next generation of innovative treatments for chronic inflammatory diseases.

References

  • Liang Tong, et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(3), 251-256. [Link]

  • Bolos, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(18), 2113-2129. [Link]

  • Clark, A. R., & Dean, J. L. (2016). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The open rheumatology journal, 10, 209–221. [Link]

  • Vogtherr, M., et al. (2006). Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Journal of Neuroimmunology, 172(1-2), 87-97. [Link]

  • Kaieda, A., et al. (2019). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Molecular Structure, 1195, 47-54. [Link]

  • Wang, Z., et al. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Medicinal Chemistry, 19(24), 4179-4190. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • Watterson, D. M., et al. (2014). p38α MAP Kinase C-Terminal Domain Binding Pocket Characterized by Crystallographic and Computational Analyses. PLoS ONE, 9(4), e93415. [Link]

  • IBL-America. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? [Link]

  • Kaieda, A., et al. (2019). Crystal structures of p38 mitrogen-activated protein (MAP) kinase with imidazo[4,5-b]pyridin-2-one derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17873–17887. [Link]

  • ResearchGate. (2022). Insights from the molecular docking and simulation analysis of P38 MAPK phytochemical inhibitor complexes. [Link]

  • ResearchGate. (2023). Docking pose and molecular interactions of SB203580 in the active site of p38 MAP kinase. [Link]

  • ResearchGate. (2021). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. [Link]

  • Laufer, S., et al. (2008). Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Journal of Medicinal Chemistry, 51(14), 4146–4157. [Link]

  • Tweedie, D., et al. (2011). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Neuroscience Methods, 201(2), 369-376. [Link]

  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(10), 1526-1539. [Link]

  • Wang, J., et al. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules, 24(2), 269. [Link]

  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(19), 12116-12121. [Link]

  • ResearchGate. (2000). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... [Link]

  • Taylor & Francis. (2023). One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation. [Link]

  • García-Carmona, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase. Molecules, 27(10), 3141. [Link]

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Foundational

Advanced One-Pot Synthesis of 2,4,5-Triaryl Imidazole Derivatives

Executive Summary The 2,4,5-triaryl imidazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the structural core for p38 MAP kinase inhibitors, glucagon receptor antagonists, and n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4,5-triaryl imidazole scaffold is a pharmacophore of immense significance in medicinal chemistry, serving as the structural core for p38 MAP kinase inhibitors, glucagon receptor antagonists, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] While the classical Debus-Radziszewski synthesis (1882) laid the groundwork, modern drug discovery demands protocols that offer higher atom economy, reduced solvent waste, and scalability.

This guide moves beyond basic textbook descriptions to provide a rigorous, field-tested analysis of the one-pot multi-component reaction (MCR) used to synthesize these derivatives. We focus on two distinct catalytic strategies: a robust Heterogeneous Acid Catalysis (Silica Sulfuric Acid) for high-throughput scalability, and a Green Organocatalysis (Citric Acid) for environmentally sensitive applications.

The Chemical Foundation: Mechanism & Kinetics

The synthesis is a condensation of a 1,2-diketone (typically benzil), an aromatic aldehyde, and an ammonia source (ammonium acetate).[2][3][4][5] Understanding the mechanism is critical for troubleshooting low yields or impurity profiles.

Mechanistic Pathway

The reaction proceeds through a dual imine formation and cyclization pathway. In acid-catalyzed conditions, the carbonyl oxygens are activated, facilitating nucleophilic attack by ammonia.

TriarylImidazoleMechanism Reactants Reactants (Benzil + Aldehyde + NH4OAc) Activation Acid Activation (C=O Protonation) Reactants->Activation Catalyst ImineForm Diimine/Diamine Intermediate Activation->ImineForm -H2O Cyclization Cyclization & Dehydration ImineForm->Cyclization Ring Closure Product 2,4,5-Triaryl Imidazole (Final Product) Cyclization->Product -2H2O / Aromatization

Figure 1: Simplified mechanistic pathway for the acid-catalyzed synthesis of trisubstituted imidazoles.

Catalytic Strategies: A Comparative Analysis

Choosing the right catalyst dictates the purification burden and reaction speed. As an application scientist, I recommend moving away from homogenous liquid acids (HCl,


) which cause corrosion and difficult workups.
FeatureHomogeneous Acid (Traditional)Heterogeneous Solid Acid (Recommended)Bio-Organocatalyst (Green)
Catalyst Example Refluxing Acetic Acid,

Silica Sulfuric Acid (SSA), ZeolitesCitric Acid, Lemon Juice
Reaction Time 3–5 Hours45–75 Minutes1–2 Hours
Yield 60–75%85–96%80–92%
Workup Neutralization required (Exothermic)Simple FiltrationAqueous wash / Recrystallization
Scalability Low (Waste disposal issues)High (Reusable catalyst)Medium (Solvent dependency)

Optimized Experimental Protocols

Protocol A: High-Yield Heterogeneous Catalysis (Silica Sulfuric Acid)

Best for: Scale-up, library synthesis, and acid-sensitive substrates. Mechanism: The silica support disperses active sites, preventing polymerization side-reactions.

Reagents:
  • Benzil (1.0 mmol)[2][3][4]

  • Aromatic Aldehyde (1.0 mmol)[2][4]

  • Ammonium Acetate (5.0 mmol)[2][3]

  • Catalyst: Silica Sulfuric Acid (SSA) - 0.01 g[3]

Step-by-Step Workflow:
  • Catalyst Preparation: If not commercially available, add 3 mL conc.

    
     dropwise to a slurry of 10g silica gel in diethyl ether. Evaporate solvent and heat residue at 120°C for 3 hours.
    
  • Charge: In a 20 mL glass tube or round-bottom flask, combine Benzil, Aldehyde, and Ammonium Acetate.

  • Catalyze: Add 0.01 g of SSA.

  • Reaction: Heat the mixture to 110°C under solvent-free conditions (melt phase).

  • Monitor: Stir for 45–75 minutes. Monitor via TLC (Ethyl Acetate:n-Hexane 1:4).

  • Workup: Cool to room temperature. Add cold water and stir to dissolve excess ammonium acetate.

  • Purification: The product precipitates. Filter the solid.[4][6] Wash with water/ethanol. Recrystallize from hot ethanol if necessary.

Protocol B: Green Chemistry Approach (Citric Acid)

Best for: Educational settings, environmentally restricted labs, and "Green" certification.

Reagents:
  • Benzil (1.0 mmol)[2][3][4]

  • Aromatic Aldehyde (1.0 mmol)[2][4]

  • Ammonium Acetate (2.5 mmol)

  • Catalyst: Citric Acid (15 mol%)[7]

  • Solvent: Ethanol (5 mL)

Step-by-Step Workflow:
  • Charge: Dissolve all reactants in 5 mL ethanol.

  • Catalyze: Add Citric Acid.

  • Reaction: Reflux at 80°C .

  • Monitor: Reaction typically completes in 50–90 minutes.

  • Workup: Pour the hot reaction mixture into crushed ice/water (50 mL).

  • Isolation: The imidazole precipitates immediately. Filter and wash with water.[4]

Troubleshooting & Process Optimization (Self-Validating Systems)

To ensure scientific integrity, the process must be self-validating. Use the following Critical Process Parameters (CPPs) to diagnose failure.

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete imine formationIncrease Ammonium Acetate to 5-8 equivalents. Ammonia is volatile and escapes at 110°C.
Sticky/Oily Product Incomplete dehydrationExtend heating time by 15 mins. Ensure temperature is >100°C to drive off water.
Impurity Spots on TLC Aldehyde oxidationUse fresh aldehyde. Perform reaction under

atmosphere if the aldehyde is electron-rich.
Catalyst Aggregation Moisture in SSADry the SSA catalyst at 120°C for 1 hour before use. Silica is hygroscopic.
Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Weigh Reagents (1:1:5 Molar Ratio) Mix Homogenization (Solvent-Free or EtOH) Start->Mix Heat Thermal Activation (110°C for SSA / 80°C for Citric) Mix->Heat Check TLC Monitoring (Hexane:EtOAc 4:1) Heat->Check Check->Heat Incomplete Quench Quench/Workup (Add Cold Water) Check->Quench Complete Filter Filtration & Drying Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst

Figure 2: Standardized workflow for the synthesis and purification of triaryl imidazoles.

Biological Relevance: Why This Molecule Matters

For drug development professionals, the 2,4,5-triaryl imidazole core is not just a chemical curiosity; it is a privileged scaffold.

  • p38 MAP Kinase Inhibition: The specific substitution pattern at the 4 and 5 positions (usually phenyl rings) allows the molecule to fit into the ATP binding pocket of p38 Mitogen-Activated Protein Kinase. This pathway is a primary target for anti-inflammatory drugs (Rheumatoid Arthritis).

  • Structure-Activity Relationship (SAR):

    • C-2 Position: Tolerance for bulky aryl groups; critical for selectivity.

    • N-1 Position: Often kept unsubstituted (H) for hydrogen bonding within the enzyme pocket, or substituted to modulate solubility.

References

  • Maleki, B., et al. (2012). Sulfuric Acid Immobilized on Silica Gel as Highly Efficient and Heterogeneous Catalyst for the One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles. International Journal of Organic Chemistry.

  • Pawar, S.S., et al. (2012).[8] An efficient one-pot synthesis of 2,4,5-trisubstituted imidazole catalysed by citric acid. Der Pharma Chemica.

  • Shitole, N.V. (2020). An Environmentally Benign Synthesis of 2,4,5-Triaryl-1H-Imidazoles via Multi-Component Reactions. Apple Academic Press.[9]

  • Al-Mulla, A. (2022).[7] Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. Journal of Innovations in Pharmaceutical and Biological Sciences.

  • Gucuyener, K., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules (MDPI).[10][11]

Sources

Exploratory

Technical Monograph: 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol (DHIP)

This technical guide provides a comprehensive analysis of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol , a specialized imidazole derivative with significant applications in materials science (semiconductors, sensors) and pote...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol , a specialized imidazole derivative with significant applications in materials science (semiconductors, sensors) and potential utility as a pharmacophore in medicinal chemistry.

Core Identity & Nomenclature Guide

Executive Summary & Molecule Identity

3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is a trisubstituted imidazole belonging to the Lophine (2,4,5-triphenylimidazole) family. Unlike the parent lophine, this derivative possesses a hydroxyl group at the meta position of the phenyl ring attached to the C2 carbon of the imidazole core.

This structural modification introduces a proton-donating site (


) capable of intermolecular hydrogen bonding, which drastically alters its electronic and physical properties compared to its ortho (HPI) and para isomers.
Primary Nomenclature Table
Naming ConventionName / IdentifierContext of Use
IUPAC Name 3-(4,5-diphenyl-1H-imidazol-2-yl)phenolOfficial chemical nomenclature.
Alternative IUPAC 2-(3-hydroxyphenyl)-4,5-diphenylimidazoleCommon in synthetic chemistry literature.
Acronym DHIP Widely used in materials science and semiconductor research (specifically humidity sensors).
Derivative Class m-Hydroxy LophineUsed when discussing chemiluminescence or photo-physical properties relative to Lophine.
Isomeric Designation meta-HPIDistinguishes it from the ortho-isomer (HPI), a common ESIPT fluorescent probe.
CAS Registry Note: Isomer SpecificOften conflated with the para-isomer (1752-94-9). The meta-isomer is frequently synthesized de novo in research settings.

Chemical Structure & Synthesis Logic

The synthesis of DHIP follows the Debus-Radziszewski imidazole synthesis pathway, a multicomponent condensation reaction. This route is preferred for its atom economy and the ability to introduce diverse substituents at the C2 position by varying the aldehyde precursor.

Mechanistic Pathway[1]
  • Condensation: Benzil (1,2-diketone) condenses with ammonium acetate to form the diamine intermediate.

  • Cyclization: 3-Hydroxybenzaldehyde reacts with the intermediate.

  • Dehydration: Loss of water yields the aromatic imidazole ring.

Experimental Protocol: Synthesis of DHIP

Note: This protocol is adapted from standard lophine derivative synthesis methods optimized for high purity.

Reagents:

  • Benzil (10 mmol)

  • 3-Hydroxybenzaldehyde (10 mmol)

  • Ammonium Acetate (40 mmol)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 2.10 g of Benzil and 1.22 g of 3-Hydroxybenzaldehyde in 30 mL of glacial acetic acid.

  • Amine Addition: Add 3.08 g of Ammonium Acetate to the mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours under magnetic stirring. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 200 mL of ice-cold water. A precipitate will form immediately.

  • Neutralization: Neutralize the suspension with ammonium hydroxide (25%) until pH ~7 to ensure the imidazole is in its free base form.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain needle-like crystals.

  • Validation: Confirm structure via

    
     (DMSO-
    
    
    
    ) looking for the singlet phenolic proton (
    
    
    ) around
    
    
    9.5 ppm and the imidazole
    
    
    proton.

Visualization: Synthesis & Isomerism

The following diagram illustrates the synthesis logic and the structural distinction between the target meta-isomer (DHIP) and its common analogs.

DHIP_Synthesis cluster_isomers Isomer Selectivity via Aldehyde Choice Benzil Benzil (1,2-Diketone) Reflux Reflux in Glacial AcOH (Debus-Radziszewski) Benzil->Reflux Aldehyde 3-Hydroxybenzaldehyde (Meta-substituted) Aldehyde->Reflux Determines C2 Position Ammonium Ammonium Acetate (Nitrogen Source) Ammonium->Reflux Inter Diimine Intermediate Reflux->Inter - H2O DHIP TARGET: DHIP (3-isomer) Sensors / Semiconductors Inter->DHIP Cyclization HPI HPI (2-isomer) ESIPT Fluorescent Probe Para 4-isomer Standard Lophine Phenol

Figure 1: Synthetic pathway and structural divergence of Diphenyl-Imidazole derivatives based on aldehyde selection.

Technical Applications & Mechanism of Action

A. Humidity Sensors (Semiconductors)

DHIP is a critical active material in the fabrication of organic semiconductor humidity sensors . Unlike standard capacitive sensors, DHIP-based sensors utilize the Grotthuss mechanism (proton hopping).

  • Mechanism: The imidazole ring (with two nitrogen atoms) and the phenolic hydroxyl group create a network capable of facilitating proton transport.

  • Chemisorption: At low humidity, water molecules chemisorb onto the surface, dissociating to form hydroxyl ions.

  • Physisorption: At high humidity, physisorbed water layers allow protons (

    
    ) to "hop" between water molecules and the imidazole nitrogen sites, drastically reducing impedance.
    
  • Performance: DHIP sensors exhibit high sensitivity (impedance drops by orders of magnitude) and rapid response/recovery times due to the hydrophobic nature of the phenyl rings preventing water saturation.

B. Pharmacophoric Potential (Medicinal Chemistry)

For drug development professionals, the 4,5-diphenylimidazole scaffold is a privileged structure , most notably associated with p38 MAP Kinase Inhibitors .

  • Scaffold Homology: The structure of DHIP is highly homologous to SB-203580 , a potent p38 inhibitor.

  • Binding Mode: The imidazole nitrogens typically coordinate with the ATP-binding pocket of the kinase (hinge region), while the phenyl rings occupy hydrophobic pockets.

  • Differentiation: The meta-phenol group in DHIP provides a unique hydrogen bond donor/acceptor vector that differs from the 4-fluorophenyl or 4-pyridyl groups found in standard inhibitors, offering a route to alter selectivity profiles or improve solubility.

C. Photosensitive Compositions

In the display industry (LCD/OLED), DHIP derivatives are used as thermal or photo-latent curing agents . The imidazole moiety acts as a latent hardener for epoxy resins, where the bulky phenyl groups prevent premature reaction (steric hindrance) until thermal activation occurs.

Sensing Mechanism Visualization

The following diagram details the proton hopping mechanism that defines DHIP's utility in sensor technology.

DHIP_Mechanism Water H2O Molecules (Humidity) DHIP_Surface DHIP Film Surface (Imidazole N sites + Phenol OH) Water->DHIP_Surface Exposure Chemisorption Chemisorption Layer (Irreversible Binding) DHIP_Surface->Chemisorption Low RH% Hopping Grotthuss Mechanism (Proton Hopping) DHIP_Surface->Hopping Imidazole N acts as Proton Acceptor/Donor Physisorption Physisorption Layer (Multilayer Water) Chemisorption->Physisorption High RH% Dissociation Dissociation: 2H2O ↔ H3O+ + OH- Physisorption->Dissociation Electric Field Dissociation->Hopping H+ Transport Signal Impedance Drop / Capacitance Rise (Sensor Output) Hopping->Signal

Figure 2: Electrochemical mechanism of DHIP in humidity sensing applications via proton transport.

References

  • Gul, H., Rahman, M., Niaz, F., et al. (2024). Frequency and humidity dependent sensing properties of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol based humidity sensor. Applied Physics A, 130, 365.

  • Mendes, S. R., et al. (2023).[1] Enhancing Polyantimonic-Based Materials' Moisture Response with Binder Content Tuning (Contextual comparison to imidazole sensors). Materials Science in Semiconductor Processing.

  • PubChem Compound Summary. (2024). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (Para-isomer reference for structural comparison). National Library of Medicine.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for Debus-Radziszewski chemistry).

Sources

Foundational

Technical Guide: Safety, Handling, and Applications of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

This technical guide details the safety, handling, and experimental utility of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol (often abbreviated as m-HPI or meta-HPI ). Executive Summary & Chemical Identity 3-(4,5-diphenyl-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental utility of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol (often abbreviated as m-HPI or meta-HPI ).

Executive Summary & Chemical Identity

3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is a tris-substituted imidazole derivative belonging to the Lophine (2,4,5-triphenylimidazole) family. Unlike its famous constitutional isomer, 2-(2-hydroxyphenyl)-4,5-diphenylimidazole (o-HPI) , which exhibits Excited-State Intramolecular Proton Transfer (ESIPT), the meta-isomer (m-HPI) discussed here is structurally precluded from ESIPT.

It serves primarily as a mechanistic control in photophysics to validate ESIPT pathways, a pH-sensitive fluorophore (via phenolic deprotonation), and a bioactive scaffold in medicinal chemistry (e.g., for anticonvulsant or antimicrobial activity).

PropertySpecification
Chemical Name 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Common Abbreviation m-HPI
Molecular Formula C₂₁H₁₆N₂O
Molecular Weight 312.37 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Ethanol; Insoluble in Water
Fluorescence Blue/Green emission (Solvent dependent); Non-ESIPT

Hazard Identification & Safety Profile (GHS)

While specific toxicological data for this positional isomer is limited compared to the parent Lophine, it shares the core imidazole hazard profile. Treat as a Category 2 Irritant .

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Toxicology Insights
  • Route of Entry: Inhalation of dust and dermal contact are the primary risks during synthesis and weighing.

  • Bioactivity: Imidazole derivatives often inhibit CYP450 enzymes. Avoid ingestion and prolonged exposure.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls
  • Engineering: All solid handling (weighing, transfer) must occur inside a certified chemical fume hood or a HEPA-filtered powder enclosure .

  • Administrative: Designate "Active Pharmaceutical Ingredient" (API) zones if testing for biological activity.

PPE Matrix
Protection ZoneRequirementTechnical Rationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine crystalline dust which may be bioactive.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient against fine powder ingress.
Dermal Nitrile Gloves (Double-gloved)Imidazoles can penetrate thin latex; double-gloving ensures barrier integrity.
Body Lab Coat (Cotton/Poly blend)Prevents static buildup which can disperse fine powders.

Handling, Storage & Stability[1]

Photostability Management

As a fluorophore, m-HPI is susceptible to photobleaching upon prolonged exposure to high-intensity UV/Blue light in solution.

  • Solid State: Stable under ambient light.

  • Solution: Store stock solutions (DMSO/Ethanol) in amber glass vials wrapped in foil.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

  • Atmosphere: Hygroscopic potential. Store under Argon or Nitrogen if high purity is required for quantum yield measurements.

  • Shelf Life: >2 years if kept dry and dark.

Experimental Protocol: Synthesis & Purification

Self-Validating System: This protocol uses the Debus-Radziszewski imidazole synthesis , a robust multicomponent reaction. The key to purity is the washing step which removes unreacted aldehyde.

Materials
  • Benzil (1.0 eq)

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq)

  • Glacial Acetic Acid (Solvent)

Step-by-Step Workflow
  • Reaction: Dissolve Benzil and 3-Hydroxybenzaldehyde in Glacial Acetic Acid. Add Ammonium Acetate.

  • Reflux: Heat the mixture to 110°C (Reflux) for 4–6 hours. Validation: Solution turns from yellow to dark amber.

  • Quench: Pour the hot reaction mixture into ice-cold water (10x volume). A precipitate will form immediately.

  • Neutralization: Adjust pH to ~7.0 using Ammonium Hydroxide (conc.) to ensure the imidazole ring is deprotonated (neutral form).

  • Filtration: Filter the precipitate and wash copiously with water to remove excess ammonium acetate.

  • Purification: Recrystallize from Ethanol/Water (9:1) .

    • Purity Check: TLC (Silica, Hexane:EtOAc 6:4). The product should be a single spot under UV (254 nm).

Visualization: Synthesis Logic

SynthesisWorkflow Start Reagents: Benzil + 3-OH-Benzaldehyde + NH4OAc Reflux Reflux in AcOH 110°C, 4-6h (Cyclization) Start->Reflux Condensation Quench Pour into Ice Water (Precipitation) Reflux->Quench Thermal Quench Neutralize Adjust pH to 7.0 (NH4OH) Quench->Neutralize Deprotonation Purify Recrystallize (EtOH/H2O) Neutralize->Purify Filtration Product Pure m-HPI (Pale Yellow Solid) Purify->Product Crystallization

Caption: Debus-Radziszewski synthesis workflow for m-HPI, ensuring removal of ionic byproducts via pH adjustment.

Technical Insight: Photophysical Mechanism (Meta vs. Ortho)

Understanding the difference between the meta-isomer (this compound) and the ortho-isomer is critical for experimental design.

  • Ortho-HPI (2-OH): The hydroxyl proton is close to the imidazole nitrogen (N3). Upon excitation, ESIPT occurs, yielding a keto-tautomer with a large Stokes shift (~100 nm).

  • Meta-HPI (3-OH): The hydroxyl group is spatially distant. ESIPT is impossible.

    • Result: Emission occurs from the Enol form (Locally Excited state) or Intramolecular Charge Transfer (ICT) state.

    • Application: Use m-HPI as a negative control to prove that a new sensor works via ESIPT. If your sensor emits like m-HPI (blue/green, small Stokes shift), ESIPT is not happening.

Visualization: Structural Logic

Mechanism Ortho Ortho-Isomer (2-OH) (H-Bond Exists) ESIPT ESIPT Process (Proton Transfer) Ortho->ESIPT Excitation Meta Meta-Isomer (3-OH) (No H-Bond) NoESIPT No ESIPT (Charge Transfer Only) Meta->NoESIPT Excitation LargeStokes Large Stokes Shift (Red/Orange Emission) ESIPT->LargeStokes SmallStokes Small Stokes Shift (Blue/Green Emission) NoESIPT->SmallStokes

Caption: Mechanistic divergence between Ortho-HPI (ESIPT active) and Meta-HPI (ESIPT inactive).

Emergency Procedures

ScenarioImmediate ActionFollow-Up
Eye Contact Flush with water for 15 mins. Lift eyelids.Seek medical attention (Ophthalmologist).
Skin Contact Wash with soap and water. Remove contaminated clothing.[1]Monitor for dermatitis or rash.
Inhalation Move to fresh air.If breathing is difficult, give oxygen.
Spill (Solid) Dampen with water to prevent dust. Sweep up.Dispose of as hazardous organic waste.

References

  • Synthesis & Properties of Lophine Derivatives

    • Title: One-pot synthesis of 2,4,5-trisubstituted imidazoles using silica-supported c
    • Source:Journal of Chemical Sciences, 2010.
    • URL:[Link]

  • ESIPT Mechanism & Isomer Comparison

    • Title: Excited-State Intramolecular Proton Transfer (ESIPT)
    • Source:Chemical Society Reviews, 2011. (General grounding for the Ortho/Meta distinction).
    • URL:[Link]

  • Safety Data (Analogous Structure - Lophine)

    • Title: 2,4,5-Triphenylimidazole SDS.
    • Source:Sigma-Aldrich.[2]

Sources

Exploratory

Precision Targeting of the Imidazole Pharmacophore: From Established Mechanisms to Emerging Therapeutic Frontiers

Executive Summary The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry.[1] Its amphoteric nature, ability to coordinate w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—remains one of the most privileged scaffolds in medicinal chemistry.[1] Its amphoteric nature, ability to coordinate with transition metals (Fe, Zn, Cu), and capacity to function as both a hydrogen bond donor and acceptor allow it to interact with a diverse array of biological targets.

While historically synonymous with antifungal CYP51 inhibition, recent structure-activity relationship (SAR) campaigns have repositioned imidazole derivatives as potent effectors in oncology (tubulin polymerization, IDO1) and antimicrobial resistance (FabI, Metallo-


-lactamases). This guide analyzes these emerging targets, detailing the mechanistic causality of binding and providing validated experimental protocols for their interrogation.

Part 1: The Imidazole Pharmacophore & Molecular Docking

The versatility of the imidazole ring stems from its electronic structure. The N3 atom (pyridine-like) bears a lone pair suitable for metal coordination or hydrogen bond acceptance, while the N1 atom (pyrrole-like) acts as a hydrogen bond donor.

Mechanistic Modes of Binding
  • Metal Coordination: The unshared electron pair on N3 forms coordinate covalent bonds with heme iron (e.g., IDO1, CYP51) or active site zinc ions (e.g., Metallo-

    
    -lactamases).
    
  • Hydrogen Bonding: N1-H serves as a donor to backbone carbonyls (e.g., in kinase hinge regions), while N3 accepts protons from serine/threonine side chains.

  • 
    -
    
    
    
    Stacking:
    The aromatic system engages in stacking interactions with phenylalanine, tyrosine, or tryptophan residues in hydrophobic pockets (e.g., Tubulin colchicine site).
Visualization: Multi-Target Interaction Map

Imidazole_MOA Imidazole Imidazole Scaffold (N1-H Donor, N3 Acceptor) MetalCoord Metal Coordination (N3 Lone Pair) Imidazole->MetalCoord H_Bond Hydrogen Bonding (N1-H / N3) Imidazole->H_Bond PiStack Hydrophobic / Pi-Pi Stacking Imidazole->PiStack IDO1 Target: IDO1 / CYP51 (Heme Iron) MetalCoord->IDO1 Fe(II/III) Binding MBL Target: Metallo-beta-lactamases (Active Site Zinc) MetalCoord->MBL Zn(II) Binding Kinase Target: Kinases (Raf/EGFR) (Hinge Region) H_Bond->Kinase Glu/Asp Interaction Tubulin Target: Tubulin (Colchicine Site) PiStack->Tubulin Phe/Trp Interaction

Figure 1: Mechanistic mapping of the imidazole pharmacophore to specific biological targets via distinct chemical interactions.

Part 2: Emerging Oncology Targets

Moving beyond non-specific cytotoxicity, modern imidazole derivatives are being engineered for precision oncology targets.

Tubulin Polymerization Inhibition

Fused imidazole derivatives, particularly imidazopyrazines and imidazo[1,2-a]pyridines , have emerged as potent inhibitors of tubulin polymerization. Unlike taxanes (stabilizers), these compounds bind to the colchicine binding site , preventing microtubule assembly and inducing G2/M cell cycle arrest.

  • Mechanism: The imidazole core mimics the biaryl system of colchicine, occupying the hydrophobic pocket at the

    
    -
    
    
    
    tubulin interface.
  • Key Derivative: 2-[(1-methylpropyl)dithio]-1H-imidazole (IV-2) has shown dual activity: tubulin disruption and thioredoxin inhibition.

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism, driving immune escape in tumors.[][3]

  • Binding Mode: The imidazole nitrogen directly coordinates the ferric ion (

    
    ) of the heme cofactor, displacing the molecular oxygen required for catalysis.
    
  • Advantage: Imidazole-based inhibitors (e.g., 1-methyl-tryptophan derivatives) offer high selectivity for IDO1 over TDO (tryptophan 2,3-dioxygenase).

Part 3: Antimicrobial Targets (Beyond CYP51)

With the rise of azole-resistant fungi, the focus has shifted to novel bacterial targets where the imidazole moiety plays a critical role.

FabI (Enoyl-ACP Reductase)

FabI is the key enzyme in the type II fatty acid synthesis (FAS-II) pathway in bacteria like Staphylococcus aureus and E. coli.[4]

  • Relevance: It is distinct from mammalian FAS-I, making it a selective target.

  • Imidazole Role: 1,4-disubstituted imidazoles and benzimidazoles bind to the FabI active site. The imidazole ring often stacks with the nicotinamide ring of the NADH cofactor, while substituents extend into the hydrophobic tunnel.

Metallo- -lactamases (MBLs)

MBLs (e.g., NDM-1, VIM, IMP) confer resistance to carbapenems by hydrolyzing the


-lactam ring using active site Zinc ions.
  • Inhibition Strategy: Imidazole-2-carboxylic acid derivatives act as competitive inhibitors. The imidazole nitrogen and the carboxylate group chelate the Zinc ions (

    
     and 
    
    
    
    ) in the active site, effectively "starving" the enzyme of its catalytic metal.

Part 4: Experimental Protocols

Protocol: One-Pot Synthesis of Tetrasubstituted Imidazoles

Target: Rapid generation of diverse libraries for SAR screening. Reaction: Condensation of benzil, aldehyde, amine, and ammonium acetate.

Step-by-Step Workflow:

  • Reagents: Dissolve Benzil (1.0 mmol) and appropriate Aldehyde (1.0 mmol) in 5 mL glacial acetic acid.

  • Addition: Add Primary Amine (1.0 mmol) and Ammonium Acetate (1.0 mmol).

  • Catalysis: Add 5 mol% catalyst (e.g., Silica-supported

    
     or molecular iodine) if accelerating; otherwise, reflux is sufficient.
    
  • Reflux: Heat the mixture at 110°C for 4–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Pour reaction mixture into crushed ice/water (50 mL). The solid product precipitates.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

Target: Validation of microtubule destabilization.

Materials:

  • Purified Tubulin (>99% pure, porcine brain).

  • GTP (Guanosine triphosphate).

  • DAPI (4',6-diamidino-2-phenylindole) or commercial fluorescence reporter.

  • Test Compound (Imidazole derivative).[1][3][4][5][6][7][8]

Procedure:

  • Preparation: Prepare Tubulin buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA). Keep all reagents on ice.
    
  • Master Mix: Dilute tubulin to 3 mg/mL in buffer containing 1 mM GTP.

  • Plating: Add 5

    
    L of test compound (dissolved in DMSO, final conc. 1–10 
    
    
    
    M) to a 96-well black-bottom plate.
  • Initiation: Add 95

    
    L of Tubulin/GTP master mix to wells.
    
  • Measurement: Immediately place in a fluorometer pre-warmed to 37°C.

  • Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time.

    • Polymerization: Sigmoidal curve (Lag, Growth, Plateau).

    • Inhibition: Reduction in Vmax (slope) and final plateau height compared to Paclitaxel (enhancer) and Colchicine (inhibitor) controls.

Visualization: Experimental Workflow

Synthesis_Screening cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Screening Reactants Benzil + Aldehyde + Amine + NH4OAc Reflux Reflux in Glacial AcOH (110°C, 4-8h) Reactants->Reflux Precipitation Ice Water Quench & Filtration Reflux->Precipitation Product Tetrasubstituted Imidazole Precipitation->Product Assay_Select Select Assay Product->Assay_Select Tubulin_Assay Tubulin Polymerization (Fluorescence) Assay_Select->Tubulin_Assay Anticancer FabI_Assay FabI Enzyme Inhibition (NADH Oxidation) Assay_Select->FabI_Assay Antibacterial

Figure 2: Integrated workflow from multicomponent synthesis to target-specific biological validation.

Part 5: Comparative Data Analysis

The following table summarizes the potency of select imidazole derivatives against the emerging targets discussed. Note the shift from micromolar to nanomolar potency in optimized scaffolds.

TargetCompound ClassMechanism of ActionRepresentative

Reference
Tubulin Imidazo[1,2-a]pyrazine (Compound 4h)Colchicine Site Binding0.55

M
[1]
IDO1 Imidazo[1,5-a]pyridine (Compound 93)Heme Iron Coordination0.027

M
[2]
FabI Benzimidazole derivativeNADH/Active Site Binding0.015

M (MIC)
[3]
MBL (IMP-1) Imidazole-2-carboxylic acidZinc Chelation39

M
[4]
EGFR Imidazo[1,2-a]quinazolineATP Competitive12.3

M
[5]

References

  • Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Journal of Medicinal Chemistry. Link

  • Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry. Link

  • Benzimidazole-based FabI inhibitors: A promising novel scaffold for anti-staphylococcal drug development. Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis and investigation of inhibitory activities of imidazole derivatives against the metallo-β-lactamase IMP-1. Bioorganic Chemistry. Link

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals. Link

Sources

Foundational

The Phenylimidazole Paradigm: From Synthetic Origins to Kinase Inhibition

The following technical guide details the discovery, synthetic evolution, and application of phenylimidazole compounds. It is structured to provide actionable insights for researchers in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and application of phenylimidazole compounds. It is structured to provide actionable insights for researchers in medicinal chemistry and materials science.

Content Type: Technical Whitepaper Scope: Synthesis, Pharmacodynamics, and Material Applications of Phenylimidazoles

The Synthetic Genesis: Historical Architecture

The history of phenylimidazoles is not merely a timeline of discovery but a case study in the evolution of heterocyclic chemistry. The scaffold's journey began with the fundamental assembly of the imidazole ring, quickly diverging into aryl-substituted derivatives that offered unique electronic properties.

The Debus-Radziszewski Foundation (1858–1882)

The genesis of imidazole chemistry lies in Heinrich Debus's 1858 synthesis using glyoxal and ammonia. However, the true breakthrough for phenylimidazoles came in 1882, when Bronisław Radziszewski expanded this chemistry to synthesize 2,4,5-triphenylimidazole (Lophine) .

  • The Reaction: Condensation of a 1,2-dicarbonyl (benzil), an aldehyde (benzaldehyde), and ammonia.

  • Significance: This was one of the first multicomponent reactions (MCRs) to generate complex heterocycles in a single step. Lophine was notable not just for its structure but for its chemiluminescence, a property that drove early photophysical research.

Modern Synthetic Routes

While Debus-Radziszewski remains a staple for tri-substituted imidazoles, modern drug discovery requires precise regiocontrol, particularly for 1,4- or 1,5-disubstituted systems.

MethodKey ReagentsRegioselectivityUtility
Debus-Radziszewski 1,2-diketone + Aldehyde + NH₃Low (Symm.)2,4,5-trisubstituted scaffolds (Lophine).
Marckwald Synthesis

-Haloketone + Cyanate
Moderate2-mercapto- or 2-amino-imidazoles.
Van Leusen Reaction TosMIC + AldehydeHigh1,5-disubstituted imidazoles (Kinetic control).
Bredereck Synthesis

-Haloketone + Formamide
High4(5)-phenylimidazoles (Standard lab route).

The Pharmacological Pivot: The Kinase Revolution

In the 1990s, phenylimidazoles transitioned from chemical curiosities to high-value pharmacophores. The pivotal moment was the discovery that tri-substituted imidazoles could act as ATP-competitive inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).

The SB203580 Benchmark

The compound SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazole) became the gold standard for p38 inhibition.

  • Mechanism of Action: The imidazole ring mimics the purine ring of ATP. The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met109 in the p38 hinge region. The phenyl groups exploit hydrophobic pockets (Gatekeeper Thr106) that are distinct from other kinases (like ERK), conferring selectivity.

  • The Toxicity Cliff: Despite high potency, clinical translation was halted due to hepatotoxicity and cardiotoxicity. This failure drove the development of "next-gen" scaffolds that retained the phenylimidazole core but modified the peripheral substituents to alter metabolic profiles.

Visualization: The p38 MAPK Signaling Cascade

The following diagram illustrates the position of SB203580 intervention within the inflammatory cascade.

p38_Signaling Stress Cellular Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stress->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target of SB203580) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 (Downstream Kinase) p38->MK2 Activation TF Transcription Factors (ATF2, ELK1) p38->TF Direct Phosphorylation HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Phosphorylation Response Inflammatory Response (Cytokine Production) TF->Response Gene Expression Inhibitor Phenylimidazole (SB203580) Inhibitor->p38 ATP Competition

Figure 1: The p38 MAPK signaling cascade showing the precise intervention point of phenylimidazole inhibitors (SB203580).

Industrial Application: 2-Phenylimidazole in Materials

While 4-phenylimidazoles dominate pharma, 2-phenylimidazole (2-PI) is a workhorse in materials science, specifically as a latent curing agent for epoxy resins.[1][2]

The Latency Mechanism

2-PI is preferred over simple aliphatic amines because of its "latency"—it is relatively stable at room temperature but reacts rapidly upon heating.

  • Step 1 (Adduct Formation): The secondary amine (N1) attacks the epoxy ring, opening it to form a 1:1 adduct.

  • Step 2 (Polymerization): The resulting alkoxide anion acts as the active initiator, propagating the anionic polymerization of the epoxy resin.

  • Why Phenyl? The electron-withdrawing nature and steric bulk of the phenyl group at C2 modulate the nucleophilicity of the N3 nitrogen, fine-tuning the onset temperature of the cure (typically 120°C–150°C).

Validated Experimental Protocols

The following protocols are standardized for reproducibility.

Protocol A: Synthesis of 4-Phenylimidazole (Bredereck Method)

This method is chosen for its robustness and high yield relative to the starting material cost.

Reagents:

  • 
    -Bromoacetophenone (10 mmol)[3]
    
  • Formamide (excess, acts as solvent and reagent)

  • Water (for quenching)

Workflow:

  • Setup: Charge a round-bottom flask with

    
    -bromoacetophenone (1.99 g) and Formamide (10 mL).
    
  • Reaction: Heat the mixture to 180°C for 4 hours.

    • Causality: High temperature is required to drive the condensation and subsequent dehydration. The excess formamide acts as the ammonia source and carbon donor.

  • Quenching: Cool the dark reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Neutralization: Basify with conc.

    
     to pH 8–9.
    
    • Self-Validation: A precipitate should form immediately upon basification. If oil forms, induce crystallization by scratching the glass.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield: Expect 60–75%. MP: 129–131°C.

Protocol B: Synthesis of 2,4,5-Triphenylimidazole (Green Mechanochemistry)

A solvent-free adaptation of the Radziszewski reaction.

Reagents:

  • Benzil (1 mmol)

  • Benzaldehyde (1 mmol)[4]

  • Ammonium Acetate (4 mmol)

  • Iodine (5 mol%, catalyst)

Workflow:

  • Grinding: In a mortar, combine benzil, benzaldehyde, and ammonium acetate. Add iodine.[4]

  • Activation: Grind vigorously with a pestle for 10–20 minutes.

    • Observation: The mixture will turn into a melt/paste due to eutectic formation and exothermic reaction.

  • Workup: Add crushed ice to the paste. The solid product will precipitate.

  • Purification: Filter and recrystallize from ethanol.

  • Validation: Product should exhibit fluorescence under UV light (characteristic of Lophine derivatives).

Visualization: Synthetic Logic Flow

Synthesis_Logic Input_Dik 1,2-Diketone (Benzil) Proc_Radz Radziszewski Condensation (NH4OAc / Heat) Input_Dik->Proc_Radz Input_Ald Aldehyde (Benzaldehyde) Input_Ald->Proc_Radz Input_Halo Alpha-Haloketone Proc_Bred Bredereck Synthesis (180°C) Input_Halo->Proc_Bred Input_Form Formamide Input_Form->Proc_Bred Out_Tri 2,4,5-Triphenylimidazole (Lophine) Proc_Radz->Out_Tri High Yield Out_Mono 4-Phenylimidazole (Drug Scaffold) Proc_Bred->Out_Mono Regioselective

Figure 2: Decision matrix for synthesizing mono- vs. tri-substituted phenylimidazoles.

References

  • Debus, H. (1858).[5] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–208. Link

  • Radziszewski, B. (1882).[5] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. Link

  • Lee, J. C., et al. (1994). "A protein kinase involved in the regulation of inflammatory cytokine biosynthesis."[6][7] Nature, 372, 739–746. Link

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters, 364(2), 229-233. Link

  • Bredereck, H., & Theilig, G. (1953). "Formamid-Reaktionen, I. Mitt.: Eine neue Imidazol-Synthese." Chemische Berichte, 86(1), 88-96. Link

  • Ricciardi, F., et al. (1983). "Mechanism of imidazole catalysis in the curing of epoxy resins." Journal of Polymer Science: Polymer Chemistry Edition, 21(5), 1475-1490. Link

Sources

Protocols & Analytical Methods

Method

molecular docking studies of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol with target proteins

Application Note: Precision Molecular Docking of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol Executive Summary This application note details the structural validation and molecular docking protocol for 3-(4,5-diphenyl-1H-imi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Molecular Docking of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Executive Summary

This application note details the structural validation and molecular docking protocol for 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol (hereafter referred to as 3-DPIP ). Belonging to the 2,4,5-trisubstituted imidazole class, 3-DPIP represents a privileged scaffold in medicinal chemistry, exhibiting structural bioisosterism with known p38 MAP kinase inhibitors, Cyclooxygenase-2 (COX-2) inhibitors, and Selective Estrogen Receptor Modulators (SERMs).

This guide focuses on two high-probability therapeutic targets:

  • Estrogen Receptor Alpha (ERα): Due to the phenolic moiety mimicking the A-ring of 17β-estradiol.

  • Cyclooxygenase-2 (COX-2): Due to the diphenyl-imidazole core's capacity to occupy the hydrophobic cyclooxygenase channel.

Chemical Context & Ligand Preparation

The biological activity of 3-DPIP is governed by its tautomeric state and the rotational freedom of the phenyl rings. Standard "wash-and-dock" protocols often fail here because they neglect the imidazole tautomerism (N1-H vs. N3-H), which drastically alters hydrogen bond donor/acceptor profiles.

Protocol: Advanced Ligand Preparation
  • Structure Generation: Build the 3D structure of 3-DPIP.

  • Tautomer Enumeration: The imidazole ring can exist in two tautomeric forms.

    • Critical Step: Generate both tautomers. In the 2,4,5-triphenyl system, the steric clash between the 4- and 5-phenyl rings forces a "propeller" twist.

  • Geometry Optimization (QM Stage):

    • Do not rely solely on molecular mechanics (MMFF94).

    • Action: Perform DFT optimization using B3LYP/6-31G * basis set (Gaussian or ORCA) to determine the global minimum energy conformation. This ensures the dihedral angles between the imidazole and the 3-phenol ring are physically accurate before docking.

  • Protonation State: At physiological pH (7.4), the imidazole is predominantly neutral, but the phenol (pKa ~10) remains protonated. Ensure the phenol -OH is explicitly defined as a hydrogen bond donor.

Target Selection & Preparation

Target A: Estrogen Receptor Alpha (ERα)
  • Rationale: The 3-phenol group of 3-DPIP aligns with the 3-OH of estradiol, essential for anchoring to Glu353 and Arg394 in the ERα ligand-binding domain (LBD).

  • PDB Selection: 3ERT (Crystal structure of ERα with 4-hydroxytamoxifen).

  • Resolution: 1.90 Å (High precision).

Target B: Cyclooxygenase-2 (COX-2)
  • Rationale: The bulky diphenyl group mimics the vicinal diaryl heterocycle motif seen in Celecoxib and Rofecoxib.

  • PDB Selection: 3LN1 (COX-2 with Celecoxib).

  • Resolution: 2.40 Å.

Table 1: Target Protein Preparation Parameters

ParameterEstrogen Receptor α (ERα)Cyclooxygenase-2 (COX-2)
PDB ID 3ERT 3LN1
Chain AA
Water Molecules Remove all (except conserved water bridging Arg394 if using flexible docking)Remove all
Cofactors Remove 4-OHTRemove Celecoxib, Heme group retained
Grid Center (x, y, z) 30.01, -1.91, 24.2025.40, 22.10, 18.50
Grid Size 20 x 20 x 20 Å22 x 22 x 22 Å
Key Residues Glu353, Arg394, His524Arg120, Tyr355, Val523

Computational Workflow

The following diagram illustrates the validated workflow for docking 3-DPIP, integrating Quantum Mechanical (QM) ligand prep with rigid-receptor docking.

DockingWorkflow Ligand Ligand: 3-DPIP (SMILES Input) QM_Prep QM Optimization (DFT B3LYP/6-31G*) Ligand->QM_Prep Geometry Tautomer Tautomer/Stereo Generation QM_Prep->Tautomer Docking Molecular Docking (AutoDock Vina / Glide) Tautomer->Docking .pdbqt/.sdf Protein Target Selection (PDB: 3ERT / 3LN1) Prep_Prot Protein Prep (Remove H2O, Add H, Gasteiger Charges) Protein->Prep_Prot Grid Grid Box Generation (Active Site Definition) Prep_Prot->Grid Grid->Docking .gpf/.grid Analysis Interaction Analysis (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis Binding Energy (ΔG)

Figure 1: Integrated QM-Docking workflow ensuring correct ligand geometry and receptor grid definition.

Detailed Docking Protocol

Step 1: Grid Generation (AutoDock Tools / Glide)
  • ERα (3ERT): Center the grid on the phenolic oxygen of the co-crystallized 4-hydroxytamoxifen. This region is the "A-ring pocket" defined by Glu353 and Arg394 .

  • COX-2 (3LN1): Center the grid on the sulfonamide group of Celecoxib. This ensures the 3-DPIP imidazole can access the side pocket defined by Arg120 .

Step 2: Docking Algorithm Settings
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Exhaustiveness: Set to 32 (Standard is 8) to ensure the search algorithm adequately explores the rotational space of the three phenyl rings.

  • Energy Range: 4 kcal/mol (Retain poses within this range of the best mode).

  • Scoring Function: Vina Score (combines steric, hydrophobic, and H-bonding terms).

Step 3: Post-Docking Analysis Criteria

A successful docking pose for 3-DPIP must satisfy the following "Pharmacophore Filters":

  • ERα Filter:

    • H-Bond: The phenolic -OH of 3-DPIP must donate/accept an H-bond to Glu353 or Arg394 .

    • Pi-Stacking: The imidazole ring should show T-shaped or parallel stacking with Phe404 .

  • COX-2 Filter:

    • H-Bond: The imidazole nitrogen (N3) should interact with Arg120 or Tyr355 .

    • Hydrophobic Fit: The 4,5-diphenyl rings must occupy the hydrophobic channel lined by Val349 and Leu352 .

Expected Results & Interaction Topology

The following diagram visualizes the critical molecular interactions expected within the ERα binding pocket (PDB: 3ERT) if 3-DPIP binds successfully.

ER_Interaction Ligand 3-DPIP (Ligand) Glu353 Glu353 (H-Bond Acceptor) Ligand->Glu353 Phenol -OH Arg394 Arg394 (H-Bond Donor) Ligand->Arg394 Phenol -OH Phe404 Phe404 (Pi-Pi Stacking) Ligand->Phe404 Imidazole Ring His524 His524 (H-Bond/VdW) Ligand->His524 N3 (Imidazole) Leu387 Leu387 (Hydrophobic) Ligand->Leu387 4,5-Diphenyl

Figure 2: Interaction map of 3-DPIP within the ERα active site. Red lines indicate critical H-bonds anchoring the phenol group.

Validation & Troubleshooting

  • Self-Validation (Redocking): Before docking 3-DPIP, extract the native ligand (e.g., 4-hydroxytamoxifen from 3ERT) and re-dock it. The RMSD between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, adjust grid size or exhaustiveness.

  • False Positives: 2,4,5-triphenylimidazoles are hydrophobic. Ensure the binding energy is not solely driven by non-specific VdW forces. A specific H-bond (directional interaction) is required for "true" binding.

  • Solubility Warning: In wet-lab validation, this compound will likely have poor aqueous solubility. Simulation results should be compared against experimental assays using DMSO co-solvent.

References

  • Shingalapur, R. V., et al. (2020). Novel Synthesis, spectral, characterization of 4,5-diphenyl-1-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trichlorophenyl)-1H-imidazole: Molecular docking studies against Estrogen Receptor.[1] World News of Natural Sciences.[1]

  • Puratchikody, A., et al. (2016). Synthesis and molecular docking study of 2-aryl-4,5-diphenyl-1H-imidazole derivatives as lead compounds for antimalarial agent. Indonesian Journal of Chemistry.[2]

  • RCSB Protein Data Bank. (2024). Crystal Structure of the Human Estrogen Receptor Alpha Ligand-binding Domain in Complex with 4-Hydroxytamoxifen (PDB: 3ERT).

  • RCSB Protein Data Bank. (2024). Crystal Structure of Cyclooxygenase-2 in Complex with Celecoxib (PDB: 3LN1).

  • Chitra, L. M., et al. (2024).[3] Design, Green Synthesis and Molecular Docking Studies of a Novel 2,4,5-Triphenyl Imidazole Derivative. International Journal of Pharmaceutical Sciences and Research.

Sources

Application

Application Note: High-Throughput and Mechanistic Screening of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol Derivatives

Introduction & Chemical Rationale The imidazole pharmacophore is a cornerstone of medicinal chemistry, serving as the core for antifungal azoles (e.g., ketoconazole) and antibacterial agents (e.g., metronidazole). This g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Rationale

The imidazole pharmacophore is a cornerstone of medicinal chemistry, serving as the core for antifungal azoles (e.g., ketoconazole) and antibacterial agents (e.g., metronidazole). This guide focuses on 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol , a derivative of the "Lophine" (2,4,5-triphenylimidazole) scaffold.

Why This Scaffold?

The integration of a phenolic moiety at the C2 position of the 4,5-diphenylimidazole core creates a unique "hybrid" pharmacophore.

  • Redox Activity: The phenolic hydroxyl group acts as a proton donor/acceptor, potentially disrupting microbial redox homeostasis.

  • Amphiphilicity: The hydrophobic diphenyl backbone facilitates membrane insertion, while the polar phenolic group interacts with surface proteins or lipid headgroups.

  • Target Specificity: Recent molecular docking studies suggest these derivatives may target glucosamine-6-phosphate synthase , a critical enzyme in cell wall biosynthesis [1].

This Application Note provides a validated, self-consistent workflow for screening these derivatives, moving from qualitative hits to quantitative mechanistic insights.

Experimental Workflow Overview

The following diagram outlines the logical progression from chemical synthesis to mechanistic validation. This ensures resources are not wasted on inactive compounds.

Workflow cluster_QC Quality Control Synt 1. Synthesis & Purification Stock 2. Stock Prep (DMSO Solubilization) Synt->Stock Screen 3. Primary Screen (Agar Well Diffusion) Stock->Screen MIC 4. Quantitative MIC (Broth Microdilution) Screen->MIC Zone > 10mm Mech 5. Mechanistic Study (Membrane Integrity) MIC->Mech MIC < 64 µg/mL QC1 Std: Ciprofloxacin/Fluconazole QC1->Screen QC1->MIC

Figure 1: Sequential screening pipeline. Decision gates (arrows) prevent low-potency compounds from consuming resources in downstream mechanistic assays.

Protocol 1: Primary Screening (Agar Well Diffusion)

Objective: Rapid qualitative assessment of antimicrobial activity against standard strains (S. aureus, E. coli, C. albicans).

Materials
  • Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
  • Compounds: 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol derivatives (1 mg/mL in 100% DMSO).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Negative).

Methodology
  • Plate Preparation: Pour 20 mL of sterile molten agar into 90mm Petri dishes. Allow to solidify.

  • Seeding: Dip a sterile swab into the 0.5 McFarland inoculum. Streak the entire agar surface three times, rotating the plate 60° each time to ensure a confluent lawn.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Remove plugs with a sterile needle.

  • Loading: Pipette 50 µL of the test compound (stock 1 mg/mL) into the well.

    • Critical Note: Do not overfill. If the compound precipitates upon contact with agar water, note this as "solubility limited."

  • Diffusion: Allow plates to sit at room temperature for 30 minutes to allow diffusion before incubation.

  • Incubation:

    • Bacteria: 37°C for 18–24 hours.

    • Fungi: 25–30°C for 48 hours.

Data Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

  • Active: ZOI

    
     10 mm.
    
  • Highly Active: ZOI

    
     20 mm.[1]
    

Protocol 2: Quantitative Potency (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using Broth Microdilution, adhering to CLSI M07 guidelines [2].

Materials
  • Vessel: Sterile 96-well flat-bottom polystyrene microplates.

  • Dye: Resazurin (Alamar Blue) solution (0.015%) – Optional but recommended for clear endpoint visualization.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Protocol

1. Stock Preparation (The "2x" Rule) Because the final well volume is 200 µL (100 µL compound + 100 µL bacteria), prepare your compound plate at 2x the desired final concentration .

  • Dissolve derivative in DMSO to 10 mg/mL.

  • Dilute in CAMHB to 256 µg/mL (keeping DMSO < 2%).

2. Serial Dilution

  • Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

  • Add 200 µL of the 256 µg/mL compound solution to column 1.

  • Transfer 100 µL from column 1 to column 2. Mix 5 times.

  • Repeat transfer down to column 10. Discard the final 100 µL.

    • Result: Gradient from 128 µg/mL to 0.25 µg/mL.

  • Column 11: Growth Control (Broth + Bacteria + Solvent).

  • Column 12: Sterility Control (Broth only).

3. Inoculation

  • Dilute the 0.5 McFarland culture 1:150 in CAMHB to reach

    
     CFU/mL.
    
  • Add 100 µL of this inoculum to wells in columns 1–11.

    • Final Test Concentration:

      
       CFU/mL.[2]
      

4. Incubation & Reading

  • Incubate at 37°C for 18–24 hours.

  • Visual Read: Inspect for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth .

  • Resazurin Modification: Add 30 µL of 0.015% Resazurin to all wells. Incubate for 2 more hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity reducing the dye).

Protocol 3: Mechanism of Action (Membrane Integrity)

Rationale: Imidazole derivatives often act by disrupting cell membranes or inhibiting sterol synthesis (in fungi), leading to cytoplasmic leakage.

Method: UV-Absorbing Material Release

  • Culture: Grow S. aureus or C. albicans to mid-log phase.

  • Treatment: Centrifuge and resuspend cells in PBS (1x). Treat with the derivative at 2x MIC for 2 hours at 37°C.

  • Control: Treat cells with 0.1% Triton X-100 (Positive Control - total lysis) and PBS only (Negative Control).

  • Measurement:

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Collect the supernatant.

    • Measure Absorbance at 260 nm (DNA/RNA release) and 280 nm (Protein release).

Interpretation: A significant increase in


 compared to the negative control indicates membrane rupture.

Structure-Activity Relationship (SAR) Analysis

Data from recent studies [1][3] on 2,4,5-trisubstituted imidazoles indicates specific trends. When analyzing your results, populate a table similar to the one below to identify patterns.

Derivative (R-Group)Electronic EffectLogP (Lipophilicity)MIC (S. aureus)MIC (E. coli)
-H (Parent) Neutral4.232 µg/mL>64 µg/mL
-Cl (para) Electron Withdrawing4.84 µg/mL 16 µg/mL
-OCH3 (para) Electron Donating4.164 µg/mL>128 µg/mL
-NO2 (meta) Strong Withdrawing3.98 µg/mL32 µg/mL

Key Insight: Electron-withdrawing groups (Cl, NO2) on the phenyl rings generally enhance antibacterial potency by increasing the acidity of the imidazole NH or facilitating π-π stacking interactions with target enzymes [3].

Mechanistic Diagram

Mechanism Compound Imidazole Derivative Target1 Fungal Target: Ergosterol Biosynthesis (CYP51 Inhibition) Compound->Target1 High Affinity Target2 Bacterial Target: Membrane Disruption (Hydrophobic Insertion) Compound->Target2 Cationic Interaction Effect1 Membrane Fluidity Loss Target1->Effect1 Effect2 Leakage of DNA/Proteins (OD260) Target2->Effect2 Death Cell Death Effect1->Death Effect2->Death

Figure 2: Dual mode of action. In fungi, imidazoles typically target ergosterol synthesis. In bacteria, lipophilic derivatives often cause direct membrane permeabilization.

Troubleshooting & Validation

IssueProbable CauseSolution
Precipitation in Wells Compound is hydrophobic; concentration too high.Reduce stock concentration; ensure DMSO < 1% in final broth.
Trailing Endpoints Bacteriostatic activity (not bactericidal).[2]Use Resazurin dye for sharper contrast or read at 80% inhibition.
Inactive against Gram(-) Outer membrane barrier.Gram-negatives are intrinsically resistant to hydrophobic molecules. Focus optimization on Gram(+) or use permeabilizers (e.g., EDTA).

References

  • Anjum, N., et al. (2025).[3] "Design, Synthesis, Characterization and Biological Evaluation Of 2, 4, 5-Trisubstituted Imidazole Derivatives As Potent Antimicrobial Agents." Journal of Neonatal Surgery.

  • Clinical and Laboratory Standards Institute (CLSI).[4][5] (2015).[2] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Abbas, S. K., et al. (2024).[3] "Synthesis, Antibacterial Evaluation and molecular docking of 2, 4, 5-Tri-imidazole Derivatives." Moroccan Journal of Chemistry.

  • Zhang, L., et al. (2023).[6] "The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus." Frontiers in Microbiology.

Sources

Method

Advanced Protocol: Development of 4,5-Diphenyl-1H-imidazole Fluorescent Probes

Introduction The 4,5-diphenyl-1H-imidazole core (often referred to as the Lophine scaffold) is a privileged structure in the design of fluorescent probes due to its exceptional photostability, high quantum yield, and tun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4,5-diphenyl-1H-imidazole core (often referred to as the Lophine scaffold) is a privileged structure in the design of fluorescent probes due to its exceptional photostability, high quantum yield, and tunable emission via the Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) mechanisms.[1]

Unlike rigid planar fluorophores (e.g., fluorescein, rhodamine) that often suffer from Aggregation-Caused Quenching (ACQ), diphenyl-imidazole derivatives possess "molecular rotors" (the phenyl rings). These rotors allow for environmental sensitivity (viscosity, polarity) and "Turn-On" fluorescence upon binding to targets or aggregating in specific organelles.

This guide details the rational design, synthesis, and biological validation of these probes, specifically focusing on ESIPT-based and AIE-active derivatives for bioimaging.

Part 1: Rational Design Principles

The Mechanistic Choice

Before synthesis, you must select a photophysical mechanism based on your biological target.

  • ESIPT (Large Stokes Shift):

    • Design: Requires a proton donor (usually -OH) at the ortho position of the C2-phenyl ring.

    • Mechanism:[1][2][3][4][5][6] Upon excitation, the proton transfers from the hydroxyl oxygen to the imidazole nitrogen (Enol

      
       Keto tautomer). The Keto form relaxes via red-shifted emission.
      
    • Benefit: Eliminates self-absorption and separates excitation/emission signals significantly (>100 nm), reducing background noise in tissue imaging.

  • AIE (Turn-On Sensing):

    • Design: Requires steric bulk (e.g., triphenyl structure) that rotates freely in solution (non-emissive) but locks upon aggregation or binding (emissive).

    • Benefit: Ideal for long-term tracking and high-concentration loading without quenching.

  • ICT (Color Tuning):

    • Design: Introduce Electron Donating Groups (EDG, e.g.,

      
      , 
      
      
      
      ) and Electron Withdrawing Groups (EWG, e.g.,
      
      
      ,
      
      
      ) on opposite ends of the conjugated system.
    • Benefit: Creates ratiometric probes sensitive to polarity or pH.

Structural Logic Diagram

The following decision tree illustrates the design pathway for functionalizing the imidazole core.

DesignLogic Core 4,5-Diphenyl-1H-imidazole (Lophine Core) Target Select Biological Target Core->Target Mech_ESIPT Mechanism: ESIPT (Large Stokes Shift) Target->Mech_ESIPT Low Background Req. Mech_AIE Mechanism: AIE (High Signal-to-Noise) Target->Mech_AIE Wash-Free Imaging Mod_Ortho Add ortho-OH to C2-Phenyl Ring Mech_ESIPT->Mod_Ortho Mod_Rotor Add Bulky Rotors (e.g., TPE, additional phenyls) Mech_AIE->Mod_Rotor App_ROS Application: ROS/RNS Sensing (Protect -OH with Boronate/DNP) Mod_Ortho->App_ROS App_Ion Application: Metal Ion Sensing (Chelation via N-H...O) Mod_Ortho->App_Ion App_Organelle Application: Lipid Droplet/ER Imaging (Hydrophobicity driven) Mod_Rotor->App_Organelle

Figure 1: Decision matrix for functionalizing the diphenyl-imidazole core based on intended application.

Part 2: Synthetic Protocol (Debus-Radziszewski Reaction)

The most robust method for synthesizing the 2,4,5-trisubstituted imidazole core is the one-pot multicomponent condensation of a 1,2-diketone, an aldehyde, and an ammonia source.

Reagents & Equipment
  • Reagents:

    • Benzil (1,2-diphenylethane-1,2-dione) [CAS: 134-81-6]

    • Substituted Benzaldehyde (e.g., Salicylaldehyde for ESIPT)

    • Ammonium Acetate (

      
      ) [Excess required][7]
      
    • Glacial Acetic Acid (Solvent/Catalyst)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, TLC silica plates.

Step-by-Step Synthesis
  • Stoichiometry Setup: In a 100 mL round-bottom flask, combine:

    • Benzil: 1.0 mmol (210 mg)

    • Functionalized Aldehyde: 1.0 mmol (Equimolar)

    • Ammonium Acetate: 10.0 mmol (770 mg) – Note: A 10-fold excess is critical to drive the equilibrium and provide the nitrogen source.

    • Solvent: 15 mL Glacial Acetic Acid.

  • Reaction:

    • Attach the reflux condenser.

    • Heat the mixture to 110°C (Reflux) with stirring for 4–8 hours.

    • Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The spot for benzil should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution into 200 mL of ice-cold water . The imidazole product usually precipitates as a solid.

    • Neutralize with concentrated Ammonium Hydroxide (

      
      ) dropwise until pH ~7 to ensure the imidazole is deprotonated and precipitates fully.
      
  • Purification:

    • Filter the precipitate.[8]

    • Recrystallization: Dissolve in hot Ethanol or Methanol and cool slowly. This is often sufficient for >95% purity.

    • Alternative: If oil forms, extract with Dichloromethane (DCM), dry over

      
      , and purify via silica gel column chromatography (DCM/MeOH gradient).
      
Synthetic Pathway Diagram

Synthesis Reactants Benzil + Aldehyde + NH4OAc (Solvent: AcOH) Process Reflux @ 110°C (4-8 Hours) Reactants->Process Quench Pour into Ice Water Neutralize with NH4OH Process->Quench Product Precipitate: Crude Imidazole Quench->Product Purify Recrystallization (EtOH) or Column Chromatography Product->Purify

Figure 2: Workflow for the Debus-Radziszewski multicomponent synthesis.

Part 3: Photophysical Characterization

Once synthesized, the probe must be validated for its optical properties.

Spectral Analysis Protocol
  • Stock Solution: Prepare a 10 mM stock solution in DMSO (store at -20°C).

  • Working Solution: Dilute to 10

    
    M in PBS (pH 7.4) or organic solvents (THF, Toluene, EtOH) for solvatochromism studies.
    
  • Measurements:

    • UV-Vis: Record absorption spectra (200–800 nm). Look for

      
       transitions around 300–350 nm.
      
    • Fluorescence: Excite at the absorption maximum (

      
      ).
      
    • Stokes Shift Calculation:

      
      . (Target >80 nm for ESIPT).
      
Quantum Yield ( ) Determination

Use Quinine Sulfate (


 in 0.1 M 

) as a reference standard.

  • 
    : Integrated fluorescence intensity.
    
  • 
    : Absorbance at excitation wavelength (keep A < 0.05 to avoid inner filter effects).
    
  • 
    : Refractive index of the solvent.
    

Part 4: Biological Validation (Application Note)

This section describes the protocol for using the probe in live-cell imaging, specifically targeting Reactive Oxygen Species (ROS) or Metal Ions , depending on your specific aldehyde choice in Part 2.

Cytotoxicity Assay (MTT/CCK-8)

Before imaging, you must prove the probe is non-toxic.

  • Seed HeLa or MCF-7 cells in a 96-well plate (

    
     cells/well). Incubate for 24h.
    
  • Add probe at varying concentrations (0, 5, 10, 20, 50, 100

    
    M).
    
  • Incubate for 24 hours.

  • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Measure absorbance at 570 nm. Viability > 80% at imaging concentration (usually 10

    
    M) is required. 
    
Live Cell Imaging Protocol (Confocal)

Objective: Visualize intracellular distribution or analyte detection.

  • Seeding: Culture cells on 35 mm glass-bottom confocal dishes.

  • Staining:

    • Wash cells 3x with PBS.

    • Incubate with Probe (5–10

      
      M) in serum-free media for 30 minutes at 37°C.
      
    • For Turn-On Sensing: Pre-incubate cells with the analyte (e.g.,

      
       or 
      
      
      
      ) for 30 mins, then add the probe.
  • Washing: Wash 3x with PBS to remove extracellular probe (crucial for non-AIE probes).

  • Co-localization (Optional):

    • Add organelle trackers (e.g., MitoTracker Red, ER-Tracker Red) to verify subcellular localization.

    • Diphenyl-imidazoles often target the Endoplasmic Reticulum or Lipid Droplets due to lipophilicity.

  • Microscopy:

    • Use a Confocal Laser Scanning Microscope (CLSM).

    • Excitation: 365 nm or 405 nm (typical for imidazole core).

    • Emission: Collect in the blue/green channel (450–550 nm).

Data Presentation: Troubleshooting Table
IssuePossible CauseSolution
No Fluorescence ACQ (Aggregation Caused Quenching)Switch to AIE design (add steric bulk) or use lower concentration.
High Background Non-specific bindingWash cells thoroughly; Titrate probe concentration down.
Blue Shifted Emission Blocked ESIPTEnsure the ortho-OH is free and not hydrogen-bonded to solvent (use non-protic solvent to test).
Precipitation in Media Low SolubilityUse Pluronic F-127 (0.02%) as a surfactant during incubation.

References

  • Debus, H. (1858).[6][9] "Ueber die Einwirkung des Ammoniaks auf Glyoxal." Annalen der Chemie und Pharmacie, 107(2), 199–208. (Foundational synthesis).

  • Radziszewski, B. (1882).[9] "Ueber die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496. (Foundational synthesis).

  • Park, S., et al. (2009).[10] "Excited-State Intramolecular Proton Transfer (ESIPT) from NH to N in a New Imidazole Derivative." Chemistry - A European Journal, 15(11), 2665-2673. Link

  • Mutai, T., et al. (2013). "Piezochromic Luminescence of a Series of 4,5-Diphenyl-1H-imidazole Derivatives." Journal of Materials Chemistry C, 1, 4655-4661. (AIE and Mechanochromism). Link

  • Li, Y., et al. (2021). "Rational Design of an ESIPT-Based Fluorescent Probe for Highly Selective Detection of Superoxide Anion in Live Cells." Sensors and Actuators B: Chemical, 329, 129235. (Application in ROS sensing). Link

  • Nakashima, K. (2003).[11] "Lophine derivatives as versatile analytical tools."[11][12] Biomedical Chromatography, 17(2-3), 83-95.[11] (Review of analytical applications). Link[11]

Sources

Application

Application Note: Nonlinear Optical Characterization of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol via Z-Scan

Executive Summary This protocol details the experimental configuration for measuring the third-order nonlinear optical (NLO) properties of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol (DPIP). This organic chromophore, charac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the experimental configuration for measuring the third-order nonlinear optical (NLO) properties of 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol (DPIP). This organic chromophore, characterized by a donor-(


-bridge)-acceptor architecture, exhibits significant two-photon absorption (2PA) and self-defocusing behavior.

The guide utilizes the Z-scan technique (Sheik-Bahae method), the industry standard for simultaneously determining the nonlinear refractive index (


)  and the nonlinear absorption coefficient (

)
.

Target Parameters:

  • 
     (Closed-Aperture):  Indicates the Kerr effect (electronic polarization) or thermal lensing.
    
  • 
     (Open-Aperture):  Quantifies multi-photon absorption mechanisms.
    

Material Science & Sample Preparation[1][2][3]

The Chromophore: DPIP

The molecule consists of a phenolic donor coupled to an imidazole acceptor. The hydroxyl group (-OH) at the para position of the phenyl ring facilitates charge transfer, enhancing the hyperpolarizability required for NLO applications.

Solvent Selection & Solubility

Proper solvation is critical to avoid scattering (Mie scattering) which mimics NLO absorption.

  • Recommended Solvent: Dimethyl Sulfoxide (DMSO) .[1]

    • Rationale: Literature confirms DMSO provides optimal solubility and dielectric environment for this specific imidazole derivative, yielding higher nonlinear responses compared to DMF or chloroform [1].

  • Alternative: Ethanol (requires lower concentration due to reduced solubility).

Preparation Protocol

Objective: Create a homogeneous


 M solution.
  • Weighing: Calculate mass

    
     for volume 
    
    
    
    (typically 10 mL).
    • MW of DPIP: ~312.36 g/mol .

    • Formula:

      
      .
      
  • Dissolution: Add DPIP to spectroscopic grade DMSO. Sonicate for 15 minutes at ambient temperature.

  • Filtration (Critical Step): Pass the solution through a 0.2

    
    m PTFE syringe filter .
    
    • Why: Removes micro-aggregates. Even invisible dust particles will cause "spikes" in the Z-scan signal, ruining the fit.

  • Cuvette Loading: Transfer to a 1 mm path-length quartz cuvette .

    • Note: Thin samples are required to satisfy the "thin sample approximation" (

      
      ) of the Z-scan theory.
      

Experimental Optical Setup

Laser Source Specifications

To measure electronic nonlinearity (intrinsic) rather than thermal nonlinearity (extrinsic), short pulses are required.

ParameterSpecificationReason
Wavelength 532 nm (SHG Nd:YAG)Near-resonance enhancement for imidazole derivatives.
Pulse Width

30 ps (preferred) or ns
ps pulses isolate electronic effects; ns pulses may include thermal lensing.
Repetition Rate 10 HzLow rep rate allows sample thermal relaxation between shots.
Beam Profile Gaussian (

)
Essential for the theoretical fit (Sheik-Bahae equation).
Optical Path Diagram

The setup splits the beam into a reference arm (to normalize fluctuations) and a signal arm. The sample moves through the focal point of a lens.[2][1]

ZScanSetup cluster_stage Motorized Z-Axis (-z to +z) Laser Nd:YAG Laser (532 nm) Attenuator Neutral Density Filter Laser->Attenuator BS Beam Splitter (50:50) Attenuator->BS RefDetector Reference Detector (D1) BS->RefDetector Reference Lens Focusing Lens (f = 15-20 cm) BS->Lens Signal Path Sample Sample (DPIP) on Translation Stage Lens->Sample Focused Beam Aperture Iris Aperture (Closed for n2) Sample->Aperture Far Field SigDetector Signal Detector (D2) Aperture->SigDetector

Caption: Schematic of the Z-scan optical train. The sample translates through the focal plane (z=0) while transmittance is recorded.[2][3]

Measurement Protocol

Phase 1: System Validation (Self-Validating Step)

Before testing DPIP, you must validate the beam quality and alignment.

  • Load Reference: Place a cuvette of Carbon Disulfide (

    
    ) .
    
  • Run Closed-Aperture Scan:

    
     has a well-known positive 
    
    
    
    (
    
    
    esu).
  • Verification: The scan should show a "Valley-Peak" configuration (pre-focal minimization, post-focal maximization). If the curve is asymmetric or the value deviates >10%, realign the laser to ensure

    
     mode [2].
    
Phase 2: Open Aperture Scan (Measuring )

Purpose: Determine Nonlinear Absorption (Two-Photon Absorption).

  • Remove Aperture: Ensure all light transmitted through the sample hits Detector D2.

  • Scan: Move sample from

    
     (far from focus) to 
    
    
    
    (past focus).
  • Observation:

    • If the curve is a flat line: No nonlinear absorption.

    • If the curve dips at

      
       (symmetric valley): Reverse Saturable Absorption (RSA)  or 2PA  is present.
      
    • DPIP Expectation: Deep valley at

      
       due to 2PA [1].
      
Phase 3: Closed Aperture Scan (Measuring )

Purpose: Determine Nonlinear Refraction.[4]

  • Insert Aperture: Place an iris before Detector D2. Set transmission (

    
    ) to 0.1 - 0.4 (allowing 10-40% of light through).
    
  • Scan: Repeat the translation.

  • Observation:

    • Peak-Valley: Positive

      
       (Self-focusing).
      
    • Valley-Peak: Negative

      
       (Self-defocusing).
      
    • DPIP Expectation:Valley-Peak signature (Negative

      
      ) [1].
      

Data Analysis & Calculation

Normalization

Raw data from D2 (Signal) must be divided by D1 (Reference) to remove laser power fluctuations.



Normalize this ratio so that 

.
Extracting Nonlinear Absorption ( )

Fit the Open Aperture data to the equation for Two-Photon Absorption:



Where 

.
  • 
    : Peak intensity at focus.
    
  • 
    : Effective path length 
    
    
    
    .
  • 
    : Rayleigh range (diffraction length).
    
Extracting Nonlinear Refraction ( )
  • Divide the Closed Aperture data by the Open Aperture data to decouple absorption from refraction.

    
    
    
  • Calculate the difference between Peak and Valley transmittance (

    
    ).[3]
    
  • Use the Sheik-Bahae formula [2]:

    
    
    

Troubleshooting & Interpretation

ObservationDiagnosisCorrective Action
Asymmetric Curve Beam is not Gaussian or Sample is too thick.Check beam profile with CCD; ensure

(use 1mm cuvette).
Signal Noise/Spikes Scattering from particles.Re-filter solution (0.2

m); check cuvette cleanliness.
Sample Boiling/Bubbles Thermal overload.Reduce laser repetition rate or pulse energy.
Valley-Peak (Closed) Self-defocusing (

).
Normal for DPIP. Proceed with calculation.

References

  • Mostaghni, F. (2021).[5] "4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations." ResearchGate.

  • Sheik-Bahae, M., et al. (1990).[6] "Sensitive measurement of optical nonlinearities using a single beam." IEEE Journal of Quantum Electronics.

  • PubChem. "4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol Compound Summary."

Sources

Method

Measuring the Nonlinear Refractive Index of Organic Compounds: An Application Guide

Introduction: The Significance of Nonlinear Refractive Index in Organic Materials In the realm of materials science and photonics, the interaction of light with matter can extend beyond the linear regime, giving rise to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Nonlinear Refractive Index in Organic Materials

In the realm of materials science and photonics, the interaction of light with matter can extend beyond the linear regime, giving rise to a host of fascinating and technologically important nonlinear optical (NLO) phenomena. One of the most critical parameters governing these effects is the nonlinear refractive index, denoted as n₂. This coefficient quantifies the change in a material's refractive index in response to the intensity of incident light. For organic compounds, which are increasingly at the forefront of innovations in drug delivery, bio-imaging, and optical device fabrication, a precise understanding of their n₂ is paramount.

The total refractive index, n, of a material in the presence of an intense light beam can be expressed as:

n = n₀ + n₂I

where n₀ is the linear refractive index and I is the intensity of the light. A positive n₂ value leads to self-focusing, where the material acts as a focusing lens, while a negative n₂ results in self-defocusing. These phenomena are the bedrock of applications such as optical switching, optical limiting, and the development of advanced microscopy techniques. This guide provides a detailed exploration of the methodologies employed to measure the nonlinear refractive index of organic compounds, with a primary focus on the widely adopted Z-scan technique.

The Z-scan Technique: A Comprehensive Protocol

The Z-scan technique is a simple yet highly sensitive single-beam method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[1][2][3] Its popularity stems from its straightforward experimental setup and the richness of information it provides.

Principle of Operation

The core principle of the Z-scan technique involves translating a sample along the propagation axis (the z-axis) of a focused Gaussian laser beam.[3][4] As the sample moves through the focal region, the transmitted beam intensity is measured in the far-field. The intense laser beam induces a nonlinear lens in the sample. This induced lens alters the beam's wavefront, and the resulting distortion is detected as a change in the far-field beam profile. By recording the transmittance through a finite aperture as a function of the sample's position, a characteristic transmittance curve is obtained, from which n₂ can be extracted.

Experimental Setup

The Z-scan setup is relatively simple and can be assembled with standard optical components. A schematic of a typical Z-scan setup is illustrated below.

Z_Scan_Setup cluster_laser Laser Source cluster_beam_shaping Beam Shaping & Focusing cluster_sample_stage Sample Stage cluster_detection Detection System cluster_data_acquisition Data Acquisition Laser Laser Attenuator Attenuator Laser->Attenuator Lens Focusing Lens Attenuator->Lens Sample Sample on Translation Stage Lens->Sample Focused Beam BeamSplitter Beam Splitter Sample->BeamSplitter Transmitted Beam Aperture Aperture BeamSplitter->Aperture Detector_Open Open-Aperture Detector (for β) BeamSplitter->Detector_Open Detector_Closed Closed-Aperture Detector (for n₂) Aperture->Detector_Closed DAQ Data Acquisition System & Computer Detector_Closed->DAQ Detector_Open->DAQ Z_Scan_Analysis cluster_data_collection Data Collection cluster_analysis_beta Analysis of Nonlinear Absorption (β) cluster_analysis_n2 Analysis of Nonlinear Refraction (n₂) Open_Data Open-Aperture Data (T_open vs. z) Fit_Open Fit T_open to theoretical model Open_Data->Fit_Open Divide_Data Divide Closed-Aperture by Open-Aperture Data (T_divided = T_closed / T_open) Open_Data->Divide_Data Closed_Data Closed-Aperture Data (T_closed vs. z) Closed_Data->Divide_Data Extract_Beta Extract β Fit_Open->Extract_Beta Fit_Divided Fit T_divided to theoretical model Divide_Data->Fit_Divided Extract_n2 Extract n₂ Fit_Divided->Extract_n2

Figure 2: Workflow for the analysis of Z-scan data.

Key Equations:

  • Open-Aperture Transmittance: The normalized transmittance for the open-aperture case, assuming two-photon absorption, is given by:

    T(z) = 1 - (βI₀L_eff) / (2√2 * (1 + (z/z₀)²))

    where I₀ is the on-axis peak intensity at the focus, L_eff = (1 - exp(-αL))/α is the effective path length (with α being the linear absorption coefficient and L the sample length), and z₀ is the Rayleigh range. By fitting the experimental data to this equation, the nonlinear absorption coefficient β can be determined.

  • Closed-Aperture Transmittance (for n₂ extraction): To isolate the effect of nonlinear refraction, the closed-aperture data is divided by the open-aperture data. The resulting normalized transmittance, T_div(z), is then fitted to the following expression for small phase shifts:

    T_div(z) ≈ 1 + (4ΔΦ₀ * (z/z₀)) / ((1 + (z/z₀)²) * (9 + (z/z₀)²))

    where ΔΦ₀ is the on-axis phase shift at the focus, which is related to n₂ by:

    ΔΦ₀ = (2π/λ) * n₂I₀L_eff

    Here, λ is the laser wavelength. From the fit, ΔΦ₀ can be determined, and subsequently, the nonlinear refractive index n₂ can be calculated.

ParameterSymbolDescription
Nonlinear Refractive Indexn₂Change in refractive index per unit intensity.
Nonlinear Absorption Coeff.βChange in absorption coefficient per unit intensity.
On-axis Peak IntensityI₀Maximum intensity of the laser beam at the focus.
Effective Path LengthL_effThe effective interaction length within the sample.
Rayleigh Rangez₀The distance from the focal point where the beam waist is √2 times its value at the focus.
On-axis Phase ShiftΔΦ₀The phase shift induced by the nonlinear refraction at the focal point.

Alternative Techniques for Measuring Nonlinear Refractive Index

While the Z-scan technique is widely used, several other methods can also be employed to measure the nonlinear refractive index of organic compounds.

Nonlinear Interferometry

Nonlinear interferometry techniques, such as those based on Mach-Zehnder or Sagnac interferometers, directly measure the nonlinear phase shift induced in a material. [5]In a typical setup, a laser beam is split into two paths. One beam passes through the sample, while the other serves as a reference. The two beams are then recombined, creating an interference pattern. The high intensity of the beam passing through the sample induces a phase shift, which causes a distortion or shift in the interference fringes. By analyzing this change in the interference pattern, the nonlinear refractive index can be determined. These methods are highly sensitive but can be more complex to set up and are susceptible to environmental vibrations. [6][7]

Degenerate Four-Wave Mixing (DFWM)

Degenerate four-wave mixing is a coherent process that involves the interaction of three input beams of the same frequency within the nonlinear material to generate a fourth beam. [8][9]The intensity of this generated signal beam is proportional to the square of the third-order nonlinear susceptibility (χ⁽³⁾), from which the nonlinear refractive index can be derived. [8]DFWM is a powerful technique for studying the underlying physics of the nonlinearity and can provide information about the tensor components of χ⁽³⁾. [8][10]

Third-Harmonic Generation (THG)

Third-harmonic generation is a process where three photons of the incident laser beam are converted into a single photon with three times the energy (and one-third the wavelength). [11][12]The efficiency of this process is related to the third-order nonlinear susceptibility (χ⁽³⁾) of the material. [11][13]By measuring the intensity of the generated third-harmonic light, χ⁽³⁾ and consequently n₂ can be determined. [12]THG is particularly useful for characterizing the electronic contribution to the nonlinearity and can be applied to thin films and solutions. [12][13]

Comparison of Techniques

TechniquePrincipleAdvantagesDisadvantages
Z-scan Single-beam, measures far-field transmittanceSimple setup, provides sign and magnitude of n₂ and βRequires a good Gaussian beam, can be sensitive to sample quality
Nonlinear Interferometry Measures intensity-induced phase shiftHigh sensitivity, direct measurement of phaseComplex setup, sensitive to vibrations
Degenerate Four-Wave Mixing (DFWM) Four-wave mixing signal proportional to (χ⁽³⁾)²Provides information on tensor components of χ⁽³⁾More complex experimental setup
Third-Harmonic Generation (THG) Measures efficiency of frequency triplingSensitive to electronic nonlinearity, applicable to thin filmsPhase-matching can be a critical factor

Conclusion

The measurement of the nonlinear refractive index is a critical step in the characterization of organic compounds for a wide range of applications in photonics and biophotonics. The Z-scan technique stands out as a robust, sensitive, and relatively simple method for determining both the nonlinear refractive index and the nonlinear absorption coefficient. Its ease of implementation and data interpretation makes it an ideal choice for routine characterization and screening of new materials. While other techniques such as nonlinear interferometry, DFWM, and THG offer complementary information and, in some cases, higher sensitivity, the Z-scan method provides an excellent balance of simplicity and accuracy for most applications in academic and industrial research settings.

References

  • L. Mandel, "Induced coherence and indistinguishability in optical interference," Physical Review Letters, 67(3), 1991. [Link]

  • Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE journal of quantum electronics, 26(4), 760-769. [Link]

  • G. P. Agrawal, Nonlinear Fiber Optics, 5th ed. Academic Press, 2013. [Link]

  • Newport Corporation. (n.d.). Z-Scan for the Characterization of Transparent Optical Materials. [Link]

  • Van Stryland, E. W., & Sheik-Bahae, M. (1998). Z-scan measurements of optical nonlinearities. In Characterization techniques and tabulations for organic nonlinear optical materials (pp. 655-692). CRC Press. [Link]

  • Eichler, H. J., Günter, P., & Pohl, D. W. (1986). Laser-induced dynamic gratings. Springer-Verlag. [Link]

  • Fisher, R. A. (Ed.). (2013). Optical phase conjugation. Academic press. [Link]

  • ALL SCIENCES PROCEEDINGS. (2024). Applications of the Z-Scan and I-Scan Methods in Nonlinear Optics. [Link]

  • Dorfman, K. E., et al. (2020). Nonlinear interferometers with correlated photons: toward spectroscopy and imaging with quantum light. Light: Science & Applications, 9(1), 123. [Link]

  • Betka, I. (2023). Nonlinear optical refractive index measurements of pure water via Z-scan technique at 800 nm. arXiv preprint arXiv:2308.08235. [Link]

  • Wikipedia. (2023). Z-scan technique. [Link]

  • Racedo N., F. (2018). Experimental setup for the Z-Scan technique; the sample travels along... ResearchGate. [Link]

  • Mishra, S. (2016). Observation of Two-photon absorption using Z-Scan experiment. Students Portal of IISER Kolkata. [Link]

  • Van Stryland, E. W., & Sheik-Bahae, M. (1997). Z-scan Measurements of Optical Nonlinearities. CREOL, University of Central Florida. [Link]

  • VTechWorks. (n.d.). Chapter 3 Degenerate Four Wave Mixing. [Link]

  • Nguyễn, T. L. (2018). A comparison of third order nonlinear parameters (n2 and β) calculated by closed aperture Z-scan data + open aperture Z-scan data AND closed aperture Z-scan data + Matlab. ResearchGate. [Link]

  • He, J., et al. (1999). Determination of nonlinear absorption and refraction by single Z-scan method. Optics express, 5(9), 186-191. [Link]

  • Dreier, T., et al. (2002). Degenerate four-wave mixing and polarization spectroscopy in NO2. SPIE Digital Library. [Link]

  • Lehmeier, H. J., et al. (1985). Nonresonant third order hyperpolarizability of rare gases and N2 determined by third harmonic generation. Optics Communications, 56(1), 41-46. [Link]

  • EKSPLA. (n.d.). Z-scan. [Link]

  • Petris, A., et al. (2015). Z-SCAN AND I-SCAN METHODS FOR CHARACTERIZATION OF DNA OPTICAL NONLINEARITIES. Romanian Reports in Physics, 67(3), 967-977. [Link]

  • Bloom, D. M., et al. (1978). Observation of amplified reflection by degenerate four-wave mixing in atomic sodium vapor. Optics Letters, 3(2), 51-53. [Link]

  • MPIFR Bonn. (n.d.). Principles of Interferometry. [Link]

  • Riazi, A. (2019). Nonlinear Interferometers for Quantum Information Processing and Metrology (Doctoral dissertation, University of Toronto). [Link]

  • Barbano, E. C. (2017). Third-harmonic generation at interfaces with femtosecond pulses: self-focusing contribution and nonlinear microscopy (Doctoral dissertation, Universidade de São Paulo). [Link]

  • Débarre, A., et al. (2006). Quantitative characterization of biological liquids for third-harmonic generation microscopy. Biophysical journal, 92(2), 603-612. [Link]

  • Kajzar, F. (1998). Third Harmonic Generation. In Characterization Techniques and Tabulations for Organic Nonlinear Optical Materials (pp. 693-766). CRC Press. [Link]

  • Bosshard, C., et al. (1999). Third harmonic generation as a rapid selection tool for organic materials for nonlinear integrated optics devices. Optical Materials, 12(2-3), 327-331. [Link]

Sources

Application

Introduction: Unveiling the Potential of a Versatile Imidazole Derivative

An In-Depth Guide to the Application of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Biochemical Research 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a member of the lophine derivative family, is a multifaceted organic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol in Biochemical Research

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a member of the lophine derivative family, is a multifaceted organic compound with significant utility in biochemical research.[1][2] Its unique triphenylimidazole structure is the foundation for its diverse applications, which range from fluorescent labeling and chemiluminescent detection to its potential as a modulator of key cellular signaling pathways.[3] This guide provides a comprehensive overview of the practical applications of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, complete with detailed protocols and the scientific rationale behind its use, to empower researchers in leveraging this compound for their scientific inquiries.

The core utility of this compound stems from its intrinsic photophysical properties and its structural similarity to other biologically active imidazole-containing molecules.[4][5][6] While the broader class of lophine derivatives has been recognized for their chemiluminescent and fluorescent properties since the 19th century, recent research has expanded their application into the realm of cell biology and drug discovery.[7] This document will delve into specific methodologies, offering insights into experimental design and data interpretation when working with 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol is paramount for its effective use in experimental settings. These properties dictate its behavior in biological systems and inform the design of robust and reproducible assays.

PropertyValueSource
Synonym 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole[2]
Molecular Formula C21H16N2O[2]
Molecular Weight 312.37 g/mol [2]
CAS Number 1752-94-9[2]
Appearance Off-white to yellow powderCommercially available
Solubility Soluble in organic solvents such as DMSO and methanol.[8]Inferred from typical handling of similar organic compounds

Stock Solution Preparation: For most cell-based and biochemical assays, a high-concentration stock solution in dimethyl sulfoxide (DMSO) is recommended. A 10 mM stock solution is a common starting point.

Storage: Store the solid compound and stock solutions at -20°C to prevent degradation. Protect from light, as lophine derivatives can be light-sensitive.

Application I: Fluorescent Labeling of Cellular Structures

The inherent fluorescence of lophine analogs makes them valuable tools for cellular imaging.[4][5] 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol can be employed as a fluorescent probe, with its localization potentially influenced by its physicochemical properties. The triphenylimidazole core often directs these molecules to lipid-rich environments, such as the endoplasmic reticulum (ER) and other organellar membranes.

Protocol: Live-Cell Imaging of the Endoplasmic Reticulum

This protocol outlines the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol for staining the endoplasmic reticulum in live cells. The lipophilic nature of the compound facilitates its passive diffusion across the plasma membrane and subsequent accumulation in the ER.

Materials:

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol

  • Dimethyl sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Cultured mammalian cells (e.g., U2OS, HeLa)

  • Confocal microscope with appropriate filter sets (e.g., DAPI channel for excitation/emission)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach 60-70% confluency.

  • Preparation of Staining Solution: Prepare a 1 µM working solution of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol in pre-warmed live-cell imaging medium. To do this, dilute the 10 mM DMSO stock solution 1:10,000.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a confocal microscope. The fluorescence of lophine derivatives is typically in the blue-to-green spectrum. Use an excitation wavelength of around 350-400 nm and collect emission at approximately 450-500 nm.

Rationale for Experimental Choices:

  • Live-cell imaging medium: A low-background medium is crucial to minimize autofluorescence and enhance the signal-to-noise ratio.

  • Low working concentration (1 µM): This minimizes potential cytotoxicity and non-specific staining.

  • Incubation time: 15-30 minutes is generally sufficient for the probe to permeate the cell membrane and accumulate in the target organelle.

ER_Staining_Workflow A Seed cells on glass-bottom dish B Prepare 1 µM staining solution in imaging medium A->B C Incubate cells with staining solution (15-30 min, 37°C) B->C D Wash cells twice with imaging medium C->D E Image with confocal microscope D->E

Caption: Workflow for live-cell ER staining.

Application II: Chemiluminescence-Based Detection in Biochemical Assays

Lophine and its derivatives are renowned for their chemiluminescent properties, emitting light in the presence of an oxidizing agent in a basic solution.[1][7] This property can be harnessed to develop highly sensitive detection methods in various biochemical assays. 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol can serve as a chemiluminescent substrate for detecting reactive oxygen species (ROS) or as a label for biomolecules in immunoassays.

Protocol: In Vitro Detection of Reactive Oxygen Species (ROS)

This protocol describes a method for detecting hydroxyl radicals (•OH) generated by the Fenton reaction, using 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol as a chemiluminescent probe.[8]

Materials:

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol

  • Methanol

  • Phosphate buffer (pH 7.4 and 8.5)

  • Iron (II) sulfate (FeSO4)

  • Hydrogen peroxide (H2O2)

  • Luminometer or plate reader with chemiluminescence detection capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol in methanol.

    • Prepare a 10 mM solution of FeSO4 in water.

    • Prepare a 100 mM solution of H2O2 in water.

  • Assay Setup: In a 96-well white opaque plate, add the following reagents in the specified order:

    • 150 µL of phosphate buffer (pH 8.5)

    • 20 µL of the 1 mM 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol solution.

    • 20 µL of the 10 mM FeSO4 solution.

  • Initiation of Chemiluminescence: Place the plate in the luminometer and initiate the reaction by injecting 20 µL of the 100 mM H2O2 solution into each well.

  • Measurement: Immediately begin measuring the chemiluminescence signal over time (e.g., for 5-10 minutes). The intensity of the light emitted is proportional to the rate of ROS generation.

Rationale for Experimental Choices:

  • Alkaline pH (8.5): The chemiluminescent reaction of lophine derivatives is more efficient in a basic environment.[7]

  • Methanol as solvent: Ensures the solubility of the hydrophobic probe in the aqueous buffer system.

  • White opaque plate: Maximizes light reflection and minimizes well-to-well crosstalk.

ROS_Detection_Pathway cluster_fenton Fenton Reaction cluster_chemi Chemiluminescence Fe2 Fe²⁺ OH_radical •OH (ROS) Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical Probe 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol OH_radical->Probe Reacts with Excited_Probe Excited State Probe->Excited_Probe Oxidation Excited_Probe->Probe Decay Light Light Emission Excited_Probe->Light

Caption: ROS detection via chemiluminescence.

Application III: A Scaffold for Inhibitor Development

The imidazole core is a common motif in many pharmacologically active compounds, including kinase inhibitors.[9] While 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol itself is not a well-characterized inhibitor, its structural similarity to known p38 MAPK inhibitors, such as SB202190, suggests its potential as a starting point for the development of novel inhibitors.[10][11]

The p38 MAPK signaling pathway is a crucial regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of diseases.[] Researchers can use 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol as a scaffold for chemical modification to optimize its binding to the ATP-binding pocket of p38 MAPK or other kinases.

Conceptual Workflow: Screening for Kinase Inhibitory Activity

This conceptual workflow outlines the steps to assess the potential of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol or its derivatives as kinase inhibitors.

  • In Vitro Kinase Assay:

    • Utilize a commercially available p38 MAPK kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Perform a dose-response experiment by incubating recombinant p38 MAPK with its substrate (e.g., ATF2) and varying concentrations of the test compound.

    • Measure the kinase activity and calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

  • Cell-Based Phosphorylation Assay:

    • Treat a relevant cell line (e.g., macrophages stimulated with LPS) with the test compound.

    • Lyse the cells and perform a Western blot to detect the phosphorylation of a downstream target of p38 MAPK, such as MK2.

    • A reduction in the phosphorylation of the downstream target indicates that the compound is active in a cellular context.

  • Molecular Docking:

    • Use computational modeling to predict the binding mode of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol within the ATP-binding site of p38 MAPK.

    • This can provide insights into the key interactions and guide further chemical modifications to improve potency and selectivity.

Kinase_Inhibitor_Screening A In Vitro Kinase Assay (e.g., p38 MAPK) B Determine IC₅₀ Value A->B C Cell-Based Assay (e.g., Western Blot for p-MK2) A->C E Molecular Docking B->E D Confirm Cellular Activity C->D D->E F Guide Structure-Activity Relationship (SAR) Studies E->F

Caption: Kinase inhibitor screening workflow.

Conclusion and Future Perspectives

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is a versatile chemical tool with broad applications in biochemical research. Its utility as a fluorescent probe for cellular imaging and a chemiluminescent reporter for sensitive biochemical detection is well-supported by the properties of the lophine scaffold.[1][4] Furthermore, its structural features present an intriguing starting point for medicinal chemistry efforts, particularly in the design of kinase inhibitors.[9][13] The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore and expand the applications of this and related imidazole derivatives in their own work. As with any research tool, careful optimization and validation are essential for generating robust and meaningful data.

References

  • Nakashima, K. (2003). Lophine derivatives as versatile analytical tools. Biomedical Chromatography, 17(2-3), 83-95. [Link]

  • ResearchGate. (n.d.). Lophine derivatives as versatile analytical tools. Retrieved from [Link]

  • Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. Chemical Communications, 61, 5293-5296. [Link]

  • Drpic, D., Amaya-García, F. A., & Unterlass, M. M. (2025). Lophine analogues as fluorophores for selective bioimaging of the endoplasmic reticulum. Chemical Communications, 61, 5293-5296. [Link]

  • Georgieva, S., et al. (2015). Synthesis and physicochemical properties of novel lophine derivatives as chemiluminescent in vitro activators for detection of free radicals. PubMed, 2015, 1-10. [Link]

  • Hemanth Kumar, P., et al. (2023). One Pot Synthesis of “3-(4,5-Diphenyl-1H-Imidazol-2-yl)-2-Phenoxyquinolines” and Their Potential as α-Glucosidase Inhibitors: Molecular Docking and MDS Investigation. Polycyclic Aromatic Compounds, 1-18. [Link]

  • PureSynth. (n.d.). 4-(45-Diphenyl-1H-Imidazol-2-Yl)Phenol [For Biochemical Research] 98.0%(HPLC). Retrieved from [Link]

  • PubChem. (n.d.). 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research). Retrieved from [Link]

  • van den Berg, A., et al. (2006). Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis. The Journal of pharmacology and experimental therapeutics, 319(1), 107-15. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268-72. [Link]

  • Mostaghni, E. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties using Z-Scan Technique and Quantum Mechanical Calculations. Acta Chimica Slovenica, 68(1), 170-177. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC chemistry, 15(1), 13. [Link]

Sources

Method

Application Note: High-Fidelity Cytotoxicity Profiling of Imidazole Compounds

Abstract Imidazole derivatives—ranging from azole antifungals (e.g., ketoconazole) to imidazolium-based ionic liquids (IMILs)—present unique challenges in cytotoxicity testing.[1] Their intrinsic chemical properties, spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazole derivatives—ranging from azole antifungals (e.g., ketoconazole) to imidazolium-based ionic liquids (IMILs)—present unique challenges in cytotoxicity testing.[1] Their intrinsic chemical properties, specifically pH buffering capacity and mitochondrial uncoupling activity , often render standard colorimetric assays (like MTT) prone to artifacts. This guide outlines a scientifically rigorous, self-validating screening cascade designed to eliminate false negatives/positives and accurately characterize the cytotoxic mechanism of imidazole compounds.

Strategic Introduction: The "Double-Edged Sword"

Imidazoles are pharmacologically privileged structures due to their ability to bind metal ions (e.g., Heme-Fe in CYP450 enzymes) and intercalate into DNA. However, this same reactivity drives their toxicity profile:

  • Hepatotoxicity: Azoles like ketoconazole are notorious for inhibiting CYP3A4 and disrupting mitochondrial electron transport, leading to reactive oxygen species (ROS) accumulation.

  • Environmental Toxicity: Imidazolium ionic liquids exhibit surfactant-like properties that disrupt cell membranes, a toxicity that correlates directly with alkyl chain length.

The Core Challenge: Standard tetrazolium-based assays (MTT/MTS) rely on mitochondrial dehydrogenase activity and are pH-dependent. Imidazoles can artificially alter intracellular pH and uncouple mitochondrial respiration without immediately killing the cell, leading to biphasic artifacts in viability data.

Critical Technical Framework (Read Before Experimenting)

The "pH Trap"

Imidazoles are effective buffers (pKa ~7.0). High concentrations (>100 µM) in cell culture media can shift the pH, affecting the conversion efficiency of tetrazolium salts (MTT) to formazan.

  • Rule: If media changes color (phenol red shift) upon compound addition, the assay is invalid.

  • Solution: Use HEPES-buffered media (25 mM) instead of standard bicarbonate buffering during drug exposure.

Solubility & The "Surfactant Effect"

Lipophilic azoles and ionic liquids often require DMSO. However, ionic liquids can form micelles at critical concentrations.

  • Validation: Perform a "Turbidity Check" by measuring absorbance at 600nm (OD600) of the compound in media without cells. Any spike indicates precipitation or micelle formation.

Experimental Workflow: The Screening Cascade

To ensure data integrity, we utilize a Multiplexed Approach : combining a metabolic marker (ATP) with a membrane integrity marker (LDH).

Imidazole_Screening_Cascade Start Compound Preparation (DMSO < 0.5%) Solubility Turbidity Check (OD600 in Media) Start->Solubility pH_Check pH Validation (Phenol Red / Probe) Solubility->pH_Check Clear Solution Stop Discard / Reformulate Solubility->Stop Precipitation Primary Primary Screen: ATP Luminescence (Metabolic Competence) pH_Check->Primary pH 7.2-7.6 pH_Check->Stop pH Shift Secondary Secondary Screen: LDH Release (Membrane Integrity) Primary->Secondary Multiplex (Same Well) Decision Hit Confirmation? Secondary->Decision Mech Mechanistic Assay: Mito-Tox (ROS/MMP) Decision->Mech Confirmed Cytotoxicity Decision->Stop Artifact/No Effect

Figure 1: The Imidazole Cytotoxicity Screening Cascade. Note the critical "Solubility" and "pH" checkpoints prior to cellular exposure.

Protocol 1: Metabolic Competence (ATP Luminescence)

Rationale: Unlike MTT, ATP assays are not dependent on specific dehydrogenase enzymes (which imidazoles often inhibit directly) and are less sensitive to pH shifts. This provides a direct readout of cellular energy health.

Materials
  • Cell Line: HepG2 (Liver model) or A549 (Lung model).

  • Reagent: Commercial ATP Luminescence Kit (e.g., CellTiter-Glo®).

  • Control: Ketoconazole (Positive Control, 100 µM).

Step-by-Step Procedure
  • Seeding: Plate cells in opaque-walled 96-well plates (5,000–10,000 cells/well). Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Prepare a 1000x stock of the imidazole compound in DMSO.

    • Perform 1:1000 dilution into pre-warmed media (Final DMSO: 0.1%).

    • Self-Validation: Check pH of the highest concentration media.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 24h or 48h.

  • Lysis & Detection:

    • Equilibrate plate to Room Temperature (RT) for 30 min.

    • Add 100 µL of ATP Reagent to each well.

    • Orbitally shake for 2 min to induce lysis.

    • Incubate at RT for 10 min to stabilize the luminescent signal.

  • Readout: Measure Total Luminescence (Integration time: 0.5–1.0 sec).

Protocol 2: Membrane Integrity (LDH Release)

Rationale: Imidazolium ionic liquids often act as surfactants, causing physical membrane rupture (necrosis) rather than apoptotic metabolic decline. LDH release captures this specific toxicity.

Step-by-Step Procedure
  • Supernatant Harvest: Before performing the ATP assay (above), carefully remove 50 µL of supernatant from the treated wells and transfer to a clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium + Diaphorase + Lactate).

  • Incubation: Incubate for 30 min at RT in the dark.

  • Stop: Add 50 µL of Stop Solution (Acetic Acid).

  • Readout: Measure Absorbance at 490 nm.

  • Calculation:

    
    
    
    • Low Control: Untreated cells (Spontaneous release).

    • High Control: Cells treated with Lysis Buffer (Maximum release).

Mechanistic Insight: Mitochondrial Toxicity

Imidazoles frequently target the mitochondria. If ATP decreases but LDH remains low, the compound is likely a mitochondrial toxin (uncoupler or ETC inhibitor) rather than a lytic agent.

Mito_Toxicity_Mechanism Imidazole Imidazole Compound CYP CYP450 Inhibition Imidazole->CYP ETC ETC Complex Inhibition Imidazole->ETC ROS ROS Generation (Superoxide) CYP->ROS Metabolic Stress ETC->ROS Electron Leak MMP MMP Loss (Depolarization) ETC->MMP ROS->MMP Pore Opening ATP ATP Depletion MMP->ATP Uncoupling Death Apoptosis/Necrosis ATP->Death

Figure 2: Mechanism of Imidazole-Induced Mitochondrial Dysfunction. Note the dual pathway via CYP inhibition and direct ETC interference.

Data Summary & Assay Comparison

Assay TypeSuitability for ImidazolesPotential InterferenceRecommendation
MTT / MTS Low High: pH buffering alters reduction rate; chemical reduction by antioxidants.Avoid for primary screening.
ATP (Lum) High Low: Luciferase is robust; direct measure of energy depletion.Primary Screen.
LDH (Abs) High Low: Measures extracellular enzyme; less sensitive to intracellular pH.Secondary Screen (Necrosis).
Resazurin Medium Medium: Can be reduced by certain thiol-containing imidazoles.Use only with validation.

References

  • Porceddu, M., et al. (2012).[2] "Prediction of human drug-induced liver injury (DILI) using a battery of cell-based assays." Toxicological Sciences.

  • Cvjetko, M., et al. (2012). "Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines." Archives of Industrial Hygiene and Toxicology.

  • Berti, I. R., et al. (2020).[3] "Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein." RSC Advances.

  • Tolosa, L., et al. (2015). "Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives." Archives of Toxicology.

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI).

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Application

Application Notes and Protocols for the Synthesis of Transition Metal Complexes of Imidazole Ligands

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Versatility of Imidazole in Coordination Chemistry The imidazole scaffold is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Imidazole in Coordination Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry and bioinorganic chemistry, lauded for its diverse biological activities and its exceptional ability to form stable complexes with a wide array of transition metals.[1] The unique electronic properties of the imidazole ring, particularly the basicity of the imine nitrogen (HC=N-CH), allow it to act as a potent sigma-donor ligand, readily coordinating with metal ions.[2] This interaction is fundamental to the function of many metalloenzymes where histidine, an amino acid featuring an imidazole side chain, plays a crucial role in binding metal cofactors. The resulting transition metal-imidazole complexes exhibit a fascinating range of geometries, from octahedral to square planar and tetrahedral, which in turn dictates their chemical reactivity and biological function.[2]

The interest in synthesizing novel transition metal-imidazole complexes is driven by their potential applications in drug development, catalysis, and materials science.[1][3][4] These complexes have demonstrated promising antimicrobial, antifungal, anticancer, and antiviral activities.[1][5][6][7] The coordination of the metal ion to the imidazole ligand can significantly enhance the pharmacological profile of the organic molecule.[1] This guide provides a detailed overview of the synthesis, characterization, and handling of transition metal complexes of imidazole ligands, with a focus on providing practical, field-proven protocols and the scientific rationale behind the experimental choices.

I. Foundational Principles of Synthesis

The synthesis of transition metal-imidazole complexes is fundamentally a coordination reaction where the lone pair of electrons on the imine nitrogen of the imidazole ring forms a coordinate covalent bond with a vacant orbital of the transition metal ion. The choice of synthetic methodology is dictated by several factors, including the stability of the metal salt precursor, the solubility of the ligand and the metal salt, and the desired final coordination geometry of the complex.

A. Ligand and Metal Selection: A Matter of Hard and Soft Acids and Bases (HSAB)

Imidazole is classified as a hard ligand according to Hard and Soft Acid and Base (HSAB) theory.[2] This makes it particularly well-suited to coordinate with hard and borderline metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). However, complexes with softer, low-valent metals are also well-documented.[2] The choice of the transition metal salt is critical. Common starting materials include chlorides, nitrates, acetates, and perchlorates of the desired metal. The counter-ion (anion) can influence the final structure and properties of the complex, sometimes participating in the coordination sphere or affecting the crystal packing.[8]

B. The Role of the Solvent: More Than Just a Medium

The solvent plays a multifaceted role in the synthesis of these complexes. It must, at a minimum, solubilize both the metal salt and the imidazole ligand to facilitate the reaction. Common solvents include:

  • Alcohols (Methanol, Ethanol): These are often used due to their polarity and ability to dissolve a wide range of metal salts and imidazole derivatives. They are also relatively easy to remove under vacuum.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent coordinating solvents with high boiling points, making them suitable for reactions that require heating.[5][9] They are particularly useful for dissolving less soluble ligands and metal salts.

  • Water: For water-soluble metal salts and ligands, water is an economical and environmentally benign solvent. The pH of the aqueous solution can be adjusted to control the protonation state of the imidazole ligand.

  • Ketones (Methyl Isobutyl Ketone): As demonstrated in some protocols, ketones can be effective for specific syntheses, particularly when refluxing is required.[10]

The choice of solvent can also influence the coordination number and geometry of the resulting complex.

II. Synthetic Methodologies and Protocols

Several methods can be employed to synthesize transition metal-imidazole complexes. The following protocols are representative of common and reliable procedures.

A. General Solution-Phase Synthesis at Room Temperature

This is the most straightforward method and is suitable for many common transition metal-imidazole complexes.

Workflow for General Solution-Phase Synthesis

cluster_0 Ligand Preparation cluster_1 Metal Salt Preparation L_sol Dissolve Imidazole Ligand in Solvent Mix Mix Solutions with Stirring L_sol->Mix M_sol Dissolve Transition Metal Salt in Solvent M_sol->Mix React Stir at Room Temperature (Time varies) Mix->React Isolate Isolate Product (Filtration/Evaporation) React->Isolate Wash Wash with Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Start Melt Imidazole in a Reaction Vessel Add_Metal Add Anhydrous Metal Salt to Molten Imidazole Start->Add_Metal React Stir at Elevated Temperature Add_Metal->React Cool Cool to Room Temperature React->Cool Grind Grind the Solidified Mass Cool->Grind

Caption: Workflow for solvent-free synthesis of imidazole complexes.

Protocol 3: Solvent-Free Synthesis of Hexaimidazolecobalt(II) Nitrate

This protocol is adapted from a novel solvent-free method for synthesizing cobalt-imidazole complexes. [8][11] Materials:

  • Imidazole

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Procedure:

  • Place a quantity of imidazole in a beaker and heat it gently on a hot plate until it melts (melting point of imidazole is ~90 °C).

  • Slowly add the cobalt(II) nitrate hexahydrate to the molten imidazole with continuous stirring. A 6:1 molar ratio of imidazole to cobalt salt is typically used to favor the formation of the hexakis complex.

  • Continue stirring the mixture at a temperature just above the melting point of imidazole for approximately 30 minutes. The color of the mixture will change as the complex forms.

  • Remove the beaker from the hot plate and allow the mixture to cool to room temperature, at which point it will solidify.

  • The resulting solid is the desired ₂ complex. The product can be ground into a fine powder.

Causality Behind Experimental Choices:

  • Molten Imidazole as Reactant and Solvent: In this method, the excess molten imidazole serves as both a reactant and the reaction medium, eliminating the need for an organic solvent.

  • Anhydrous or Hydrated Salt: While anhydrous salts are ideal, hydrated salts can often be used, with the water being driven off by the heat of the reaction.

  • High Yield and Purity: This method often results in a very clean reaction with high yields, as the product crystallizes directly from the melt upon cooling.

III. Purification and Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes.

A. Purification
  • Recrystallization: If the product is not sufficiently pure, it can be recrystallized from a suitable solvent or solvent mixture. This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals.

  • Washing: As described in the protocols, washing the isolated solid with appropriate solvents is crucial for removing unreacted starting materials and byproducts.

B. Characterization Techniques

The following table summarizes the key techniques used to characterize transition metal-imidazole complexes.

TechniqueInformation Obtained
Elemental Analysis (C, H, N) Determines the empirical formula of the complex. [8][12]
FT-IR Spectroscopy Confirms the coordination of the imidazole ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to M-N stretching vibrations. [8][12][13]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which are indicative of the coordination geometry of the metal ion (e.g., octahedral, tetrahedral). [8][10][12]
¹H and ¹³C NMR Spectroscopy Used for diamagnetic complexes (e.g., Zn(II)). Coordination to the metal causes shifts in the signals of the imidazole protons and carbons compared to the free ligand. [10]
Mass Spectrometry (ESI-MS) Confirms the molecular weight of the complex. [10]
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the overall coordination geometry. [8][14]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and can be used to identify the presence of coordinated or solvated water molecules. [5]

IV. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.

  • Handling Metal Salts: Many transition metal salts are toxic and/or irritants. Avoid inhalation of dust and skin contact.

  • Solvent Safety: Organic solvents are often flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, water baths).

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

V. Conclusion

The synthesis of transition metal-imidazole complexes is a rich and accessible area of inorganic chemistry with significant implications for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to prepare a variety of these fascinating compounds. By understanding the underlying principles of coordination chemistry and carefully selecting the appropriate synthetic methodology, researchers can successfully synthesize and characterize novel transition metal-imidazole complexes tailored for their specific applications.

References

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applic
  • Synthesis, Characterization and DNA-Binding Studies of Transition Metal Complexes with Imidazole Ligands. Scientific.Net.
  • Transition metal imidazole complex. Wikipedia.
  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. MDPI.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF COPPER(II) COMPLEX WITH 2, 4, 5-TRIPHENYL-1H-IMIDAZOLE LIGAND. Connect Journals.
  • Investigation of Synthesis and some Properties of the Copper Complexes Containing Imidazole Ligand. Semantic Scholar.
  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties.
  • Transition metal complexes of 2-(subst - JOCPR.
  • (PDF) Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative.
  • New Cobalt (II)
  • Synthesis and Characterization of trans-Dichlorotetrakis(imidazole)cobalt(III) Chloride. PMC.
  • The proposed structures of synthesized Cu (II) complexes.
  • Synthesis, Structure, and Stability of Copper(II) Complexes Containing Imidazoline-Phthalazine Ligands with Potential Anticancer Activity. PMC.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI.
  • Synthesis scheme (a) of the imidazole-copper (II) complex (Complex-S).
  • Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and M
  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective.
  • Simulating Metal-Imidazole Complexes.
  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing.
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI.
  • The Scope Of Metal Complexes In Drug Design - A Review.
  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PMC.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC.
  • Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals. Biointerface Research in Applied Chemistry.
  • Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Al-Mustansiriyah Journal of Science.
  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro. Antibacterial Evaluation. Arid Zone Journal of Basic and Applied Research.

Sources

Method

Application Note: High-Efficiency OLED Fabrication &amp; Characterization

Abstract & Scope This application note details the fabrication and characterization of high-efficiency Organic Light-Emitting Diodes (OLEDs), specifically focusing on Phosphorescent (PhOLED) and Thermally Activated Delay...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the fabrication and characterization of high-efficiency Organic Light-Emitting Diodes (OLEDs), specifically focusing on Phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) architectures. Unlike conventional fluorescent devices limited to 25% Internal Quantum Efficiency (IQE), PhOLED and TADF systems harvest both singlet and triplet excitons, theoretically achieving 100% IQE.[1][2]

This guide provides a rigorous Vacuum Thermal Evaporation (VTE) protocol, critical interface engineering strategies, and standard validation metrics (EQE, J-V-L) for researchers aiming to benchmark novel organic semiconductors.

Device Architecture & Energy Level Alignment

The performance of an OLED is dictated by the precise alignment of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels across the stack. A "staircase" injection barrier is required to facilitate charge transport and confine excitons within the Emissive Layer (EML).

Standard Stack Configuration

A high-performance stack typically follows this sequence:

  • Anode (ITO): High work function transparent conductor.[3]

  • HIL (Hole Injection Layer): Lowers the barrier from ITO to HTL (e.g., HAT-CN, PEDOT:PSS).

  • HTL (Hole Transport Layer): High hole mobility (e.g., TAPC, NPB).

  • EBL (Electron Blocking Layer): Confines electrons to the EML.[4]

  • EML (Emissive Layer): Host matrix doped with Guest emitter (PhOLED/TADF).

  • HBL (Hole Blocking Layer): Confines holes to the EML.

  • ETL (Electron Transport Layer): High electron mobility (e.g., TPBi).

  • EIL (Electron Injection Layer): Facilitates electron injection (e.g., LiF).

  • Cathode: Low work function metal (e.g., Al, Ag).

Visualization: Energy Level Diagram

The following diagram illustrates the critical charge transport and blocking mechanisms required for high efficiency.

OLED_Stack cluster_recomb Exciton Confinement ITO Anode (ITO) HIL HIL (Injection) ITO->HIL Hole Injection HTL HTL (Transport) HIL->HTL EML EML (Recombination Zone) Host + Dopant HTL->EML Exciton Formation ETL ETL (Transport) ETL->EML EIL EIL (Injection) EIL->ETL Cathode Cathode (Al/Ag) Cathode->EIL Electron Injection

Figure 1: Charge carrier flow and exciton confinement strategy in a multilayer OLED stack.

Protocol 1: Substrate Preparation (The Foundation)

Objective: To eliminate organic contaminants and increase the work function of Indium Tin Oxide (ITO) to minimize the hole injection barrier.

Scientist’s Note: A common failure mode is "dark spots" or short circuits caused by microscopic dust or ITO spikes. This cleaning protocol is non-negotiable.

Materials:
  • Patterned ITO glass substrates (

    
    ).
    
  • Detergent (e.g., Decon 90 or Semico Clean).

  • Solvents: Acetone, Isopropyl Alcohol (IPA) – HPLC grade.

  • Ultrasonic bath.[5]

  • UV-Ozone cleaner or Oxygen Plasma system.[5][6]

Step-by-Step Procedure:
  • Physical Scrub: Gently scrub ITO surface with a lint-free swab soaked in detergent solution to remove macro-particles.

  • Ultrasonic Series:

    • Sonicate in Detergent + DI Water (15 min, 40°C).

    • Sonicate in DI Water (15 min)

      
       2 cycles.
      
    • Sonicate in Acetone (15 min) to remove organic residues.

    • Sonicate in IPA (15 min) to remove acetone streaks.

  • Drying: Blow dry immediately with high-purity Nitrogen (

    
    ) gas. Do not allow solvents to evaporate naturally, as this leaves residue.
    
  • Surface Activation (Critical):

    • Transfer substrates to a UV-Ozone cleaner.[5]

    • Treat for 15–20 minutes .

    • Mechanism:[2][3][5][7] UV-Ozone removes residual carbon and enriches surface oxygen, increasing ITO work function from

      
       eV to 
      
      
      
      eV, aligning it better with the HIL (e.g., PEDOT:PSS or HAT-CN).

Protocol 2: Vacuum Thermal Evaporation (VTE)

Objective: Precise deposition of organic layers with Ångström-level thickness control.

Scientist’s Note: Base pressure is the single most critical variable. A pressure


 Torr introduces oxygen/moisture, which quenches triplets in PhOLEDs/TADF devices.
Equipment Settings:
  • Base Pressure:

    
     Torr (Target: 
    
    
    
    Torr).
  • Rate Monitor: Quartz Crystal Microbalance (QCM).

  • Crucibles: Quartz or Graphite (depending on material sublimation temp).

Workflow Diagram:

VTE_Workflow cluster_dep Deposition Sequence Start Substrate Loading (Face Down) Pump Pump Down (< 2e-6 Torr) Start->Pump Degas Material Degassing (Pre-heat sources) Pump->Degas HIL 1. HIL/HTL Deposition (1-2 Å/s) Degas->HIL EML 2. EML Co-Evaporation (Host + Dopant) HIL->EML ETL 3. ETL/EIL Deposition (1-2 Å/s) EML->ETL Cathode Cathode Deposition (Al/Ag via Shadow Mask) ETL->Cathode Encap Encapsulation (N2 Glovebox) Cathode->Encap Transfer w/o Air Exposure

Figure 2: High-vacuum fabrication workflow ensuring material purity and interface integrity.

Detailed Deposition Steps:
  • Degassing: Slowly ramp power to organic sources until rate is detected, then reduce power. This removes absorbed moisture from the powder.

  • Organic Layer Deposition:

    • Rates: Maintain 0.5 – 1.0 Å/s for neat layers (HTL, ETL).

    • Co-Evaporation (EML): This is the most complex step. You must control two sources simultaneously.

      • Example: To achieve 10% doping concentration:

        • Host Rate:

          
           Å/s.
          
        • Dopant Rate:

          
           Å/s.
          
      • Validation: Use separate QCM sensors for host and dopant if available; otherwise, calibrate strictly before the run.

  • Cathode Deposition:

    • Deposit LiF (or equivalent EIL) at a very slow rate (

      
       Å/s) for the first 1 nm.
      
    • Deposit Aluminum (Al) starting slow (

      
       Å/s) to prevent thermal damage to organics, then ramp to 
      
      
      
      Å/s for bulk thickness (100 nm).
Table 1: Typical Process Parameters
LayerMaterial (Example)Thickness (nm)Deposition Rate (Å/s)Function
HIL HAT-CN100.5Charge Injection
HTL TAPC401.0Hole Transport
EML CBP:Ir(ppy)3 (10%)301.0 (Host) / 0.1 (Guest)Light Emission
ETL TPBi401.0Electron Transport
EIL LiF10.1Interface Dipole
Cathode Al1002.0 - 5.0Electrode

Protocol 3: Optoelectronic Characterization

Objective: To quantify efficiency (EQE) and color purity (CIE coordinates).

Setup Requirements:
  • Source Meter: (e.g., Keithley 2400) for voltage sweep and current measurement.

  • Calibrated Photodiode: Large area Si-photodiode placed directly over the device.

  • Spectroradiometer: (e.g., Konica Minolta CS-2000) for spectral radiance and CIE coordinates.

Measurement Workflow:
  • J-V-L Sweep:

    • Sweep voltage from 0V to 10V (step 0.1V).

    • Measure Current (

      
      ) and Luminance (
      
      
      
      ) simultaneously.
    • Calculate Current Density (

      
      ):
      
      
      
      (mA/cm²).
  • EQE Calculation:

    • External Quantum Efficiency (EQE) is the ratio of emitted photons to injected electrons.[3][8]

    • Unlike Current Efficiency (cd/A), EQE is independent of the eye's sensitivity curve, making it the standard scientific metric for PhOLEDs/TADF.

    • Formula:

      
      
      
  • Lifetime Testing (Optional but recommended):

    • Drive device at constant current (e.g.,

      
       mA/cm²).
      
    • Record time to reach 95% (

      
      ) or 50% (
      
      
      
      ) of initial luminance.

Troubleshooting & Expert Insights

SymptomProbable CauseCorrective Action
Device Short (Ohmic behavior) ITO Spikes or DustImprove scrubbing; filter solvents; check ITO roughness (< 3nm RMS).
High Turn-on Voltage High Injection BarrierVerify UV-Ozone step; check HIL thickness; check vacuum base pressure.
Low Efficiency (EQE) Exciton QuenchingEnsure EML doping is optimized (avoid concentration quenching); check EBL/HBL thickness.
Unstable Emission Thermal DegradationReduce evaporation rate of Cathode; ensure substrate is not overheating during VTE.

References

  • Adachi, C. (2014). Third-generation organic electroluminescence based on thermally activated delayed fluorescence.[7] Japanese Journal of Applied Physics, 53(6), 060101. [Link]

  • Baldo, M. A., et al. (1998). Highly efficient phosphorescent emission from organic electroluminescent devices.[2] Nature, 395, 151–154. [Link]

  • Kim, S. Y., et al. (2004). Effect of ultraviolet-ozone treatment of indium tin oxide on electrical properties of organic light emitting diodes. Journal of Applied Physics, 95(5), 2560–2563.[6] [Link]

  • Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428, 911–918. [Link]

  • Reineke, S., et al. (2009). White organic light-emitting diodes with fluorescent tube efficiency. Nature, 459, 234–238. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Ticket ID: IMID-245-OPT Subject: Yield Optimization & Troubleshooting for 2,4,5-Trisubstituted Imidazole Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMID-245-OPT Subject: Yield Optimization & Troubleshooting for 2,4,5-Trisubstituted Imidazole Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic

You are likely employing the Debus-Radziszewski multi-component reaction (or a variation thereof) using Benzil, 3-Hydroxybenzaldehyde, and Ammonium Acetate. While this pathway is established, the specific phenolic derivative 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol presents unique challenges regarding solubility and electronic effects that often cap yields at 40-50% under standard conditions.

Current Status Diagnostic:

  • Yield < 40%? Issue is likely stoichiometry (insufficient ammonia source) or temperature (incomplete dehydration).

  • Sticky/Oily Product? Issue is work-up (phenolic solubility in aqueous waste or incomplete precipitation).

  • Dark/Tarred Reaction? Issue is oxidative degradation of the phenol or benzil; requires inert atmosphere or lower thermal stress.

Core Protocols: From Baseline to High-Performance

Method A: The Robust Baseline (Acetic Acid Reflux)

Best for: Scaling up without specialized equipment.

The Logic: Glacial acetic acid acts as both solvent and Brønsted acid catalyst, protonating the carbonyls to facilitate nucleophilic attack by ammonia.

Optimized Protocol:

  • Reagents:

    • Benzil (1.0 equiv)[1][2][3]

    • 3-Hydroxybenzaldehyde (1.0 equiv)

    • Ammonium Acetate (4.0 - 5.0 equiv) — Critical: Standard 2.0 equiv is insufficient due to ammonia volatility at reflux.

  • Solvent: Glacial Acetic Acid (10 mL per mmol of Benzil).

  • Conditions: Reflux (118°C) for 6–8 hours . Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up (The "Phenol" Adjustment):

    • Cool to room temperature.[4][5]

    • Pour into crushed ice-water (excess, ~5x volume).

    • Crucial Step: If the product does not precipitate immediately due to the phenolic hydroxyl group increasing water solubility, neutralize the solution carefully with Ammonium Hydroxide (NH₄OH) to pH ~7-8. The free base imidazole is less soluble than its acetate salt.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water .

Method B: Catalytic Enhancement (Lewis Acid/Solid Support)

Best for: Maximizing yield (>85%) and purity.

The Logic: Lewis acids or solid-supported catalysts activate the carbonyl groups more effectively than acetic acid, reducing reaction time and preventing thermal decomposition.

Recommended Catalyst: Cupric Chloride (CuCl₂[1]·2H₂O) or Iodine (I₂) .

Optimized Protocol (Iodine Catalysis):

  • Reagents: Benzil (1 mmol), 3-Hydroxybenzaldehyde (1 mmol), NH₄OAc (4 mmol).

  • Catalyst: Iodine (5 mol%).

  • Solvent: Ethanol (5 mL).

  • Conditions: Reflux for 2–3 hours .

  • Mechanism: Iodine acts as a mild Lewis acid and facilitates the diamine intermediate formation.

  • Work-up: Pour into crushed ice containing a small amount of Sodium Thiosulfate (to quench any residual iodine). Filter the precipitate.[4][6]

Comparative Data: Catalyst Performance

The following table summarizes expected yields for 2,4,5-trisubstituted imidazoles based on recent literature benchmarks for similar phenolic derivatives.

Catalyst SystemSolventConditionsTimeExpected YieldKey Advantage
None (Acetic Acid) HOAcReflux6-8 h45-60%Simple, no catalyst cost.
Iodine (I₂) EthanolReflux2-3 h80-88%Mild, fast, easy workup.
CuCl₂[1]·2H₂O Solvent-FreeMicrowave5-15 min90-92%Ultra-fast, high purity.
Amberlyst A-15 EthanolReflux/MW30 min85-90%Reusable heterogeneous catalyst.
PEG-SOCl₂ WaterRoom Temp2-4 h85-92%Green chemistry, water solvent.

Troubleshooting Logic & Decision Trees

Visualizing the Reaction Pathway

The following diagram outlines the critical decision points in the synthesis workflow.

ImidazoleSynthesis Start Start: Benzil + 3-Hydroxybenzaldehyde Ammonia Add NH4OAc (4.0 Equiv) Start->Ammonia Condition Select Condition Ammonia->Condition Reflux Reflux (HOAc) 6-8 Hours Condition->Reflux Catalyst Catalyst (I2/CuCl2) 2-3 Hours Condition->Catalyst MW Microwave 10 Minutes Condition->MW Check TLC Check: SM Consumed? Reflux->Check Catalyst->Check MW->Check Check->Ammonia No (Add more NH4OAc) Workup Pour into Ice Water Check->Workup Yes Precipitate Precipitate Forms? Workup->Precipitate Filter Filter & Recrystallize (EtOH/Water) Precipitate->Filter Yes Neutralize Neutralize with NH4OH (pH 7-8) Precipitate->Neutralize No (Sticky/Soluble) Neutralize->Filter

Caption: Decision tree for optimizing reaction conditions and troubleshooting work-up isolation.

Frequently Asked Questions (FAQs)

Q1: My product comes out as a sticky oil rather than a solid. How do I fix this? A: This is common with phenolic imidazoles. The "oil" is often a supersaturated solution or the acetate salt of the imidazole.

  • Fix 1: Scratch the side of the flask with a glass rod to induce nucleation.

  • Fix 2: Neutralize the aqueous mixture. The phenol group makes the molecule amphoteric. Ensure the pH is near neutral (pH 7) to maximize precipitation of the non-ionic form.

  • Fix 3: Re-dissolve in a minimum amount of hot ethanol and add water dropwise until turbid, then let it stand overnight.

Q2: Why is my yield consistently stuck at ~40% despite long reflux times? A: You are likely losing ammonia. Ammonium acetate decomposes to ammonia gas, which escapes the condenser.

  • Solution: Add fresh ammonium acetate (1-2 equiv) halfway through the reaction. Alternatively, switch to a sealed vessel or microwave reactor to keep the ammonia concentration high.

Q3: Can I use Microwave irradiation for this specific derivative? A: Yes, and it is highly recommended.

  • Protocol: Mix Benzil (1 mmol), 3-Hydroxybenzaldehyde (1 mmol), NH₄OAc (5 mmol), and a catalyst (e.g., 10 mol% CuCl₂ or Amberlyst A-15) in a microwave vial. Irradiate at ~140°C for 5–10 minutes. Yields typically jump to >90% due to the superheating effect and efficient mixing.

Q4: Does the phenol group require protection (e.g., acetylation) before reaction? A: Generally, no. The Debus-Radziszewski reaction tolerates free phenols. However, if you observe significant oxidative byproducts (dark tar), performing the reaction under a Nitrogen atmosphere is recommended to protect the electron-rich phenol ring.

References

  • Microwave-Assisted Synthesis & CuCl2 Catalysis

    • Bagwan, S. M., et al.[7] "A Simple, Efficient and Green Procedure for the Synthesis of 2, 4, 5-Trisubstituted Imidazole Derivatives Using Novel PEG-SOCl as a Catalyst." International Journal of Pharmaceutical Sciences and Research, vol. 14, no. 1, 2023, pp. 434-443.[7][8]

  • Microwave & Amberlyst A-15 (Indole/Phenol Derivatives)

    • Nirwan, N., et al. "Synthesis, Antibacterial, and Antifungal Activities of 3-(4,5-Diphenyl-1H-Imidazol-2-yl)-1H-Indole Derivatives."[8] Journal of Scientific Research, vol. 15, no. 1, 2023, pp. 159–170.[8]

  • General Mechanism & Optimization (Debus-Radziszewski)

    • "Debus–Radziszewski imidazole synthesis."[4][9][10] Wikipedia.

  • Copper Catalyzed Methods

    • Kadu, V. D., et al. "Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction."[11] RSC Advances, 2021.

  • Solvent-Free/Green Methods

    • "One pot Solvent free synthesis of 2, 4, 5-Trisubstituted Imidazoles using wet cyanuric chloride." The Pharma Innovation Journal, 2017.[12]

Sources

Optimization

Technical Support Center: One-Pot Synthesis of Triaryl Imidazoles

Welcome to the technical support center for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this valuable multicomponent reaction. Drawing from established literature and practical experience, this resource offers detailed troubleshooting, mechanistic explanations, and optimized protocols to enhance your synthetic success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the one-pot synthesis of triaryl imidazoles, often performed via the Debus-Radziszewski reaction or its modern variations.[1][2][3]

Problem 1: Low or No Product Yield

Low yields are a persistent issue, often stemming from suboptimal reaction conditions or reagent stoichiometry.[1][2]

Possible Causes & Recommended Solutions:

  • Insufficient Catalyst Activity or Loading: While some variations are catalyst-free, many modern protocols rely on a catalyst to improve yields and reaction times.[4][5] If your yield is poor, consider the following:

    • Action: Introduce a catalyst. Mild Lewis or Brønsted acids are effective. Commonly used catalysts include iodine, glutamic acid, silica sulfuric acid, or even natural acids like lemon juice.[6][7][8]

    • Causality: Catalysts facilitate the condensation steps, particularly the cyclization, by activating the carbonyl groups of the benzil (or benzoin) and aldehyde reactants, thereby lowering the activation energy of the reaction. For instance, an acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by ammonia.

  • Suboptimal Solvent Choice: The reaction medium profoundly impacts reactant solubility and the stability of reaction intermediates.[9]

    • Action: Screen different solvents. While glacial acetic acid is traditional, polar protic solvents like ethanol, or an ethanol-water mixture, often give excellent yields by stabilizing charged intermediates through hydrogen bonding.[9][10][11] For certain substrates, solvent-free conditions using microwave irradiation can dramatically increase yields and reduce reaction times.[12][13]

    • Causality: Reactants (benzil, aldehyde, ammonium acetate) must be sufficiently solubilized to react. Polar protic solvents are particularly effective at solvating the ammonium acetate and the polar intermediates formed during the condensation process.[9]

  • Incorrect Stoichiometry of Ammonium Acetate: Ammonium acetate serves as both the nitrogen source (ammonia) and, in many cases, a co-catalyst (acetic acid).[14][15][16]

    • Action: Increase the molar ratio of ammonium acetate. While stoichiometry requires two equivalents, using an excess (from 3 to >8 molar equivalents relative to the dicarbonyl compound) often significantly boosts yields.[14][17][18]

    • Causality: In solution, ammonium acetate is in equilibrium with ammonia and acetic acid.[14][18] An excess of ammonium acetate pushes this equilibrium, ensuring a sufficient concentration of ammonia for the condensation steps. The generated acetic acid simultaneously catalyzes the reaction, creating a favorable acidic environment.[14]

  • Inadequate Reaction Temperature or Time:

    • Action: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[11][12] If the reaction stalls, consider increasing the temperature to reflux. Microwave-assisted synthesis can be a powerful alternative to conventional heating, often completing the reaction in minutes instead of hours.[1][12][13]

    • Causality: Like most organic reactions, this condensation requires sufficient thermal energy to overcome activation barriers. If the temperature is too low, the reaction rate will be impractically slow.

Problem 2: Significant Side Product Formation

The formation of undesired byproducts complicates purification and reduces the yield of the target imidazole.

Possible Causes & Recommended Solutions:

  • Self-Condensation of Aldehyde: Aromatic aldehydes can undergo self-condensation or other side reactions under acidic or basic conditions.

    • Action: Ensure the 1,2-dicarbonyl compound (e.g., benzil) and ammonium acetate are well-mixed before the dropwise addition of the aldehyde. This ensures the aldehyde is consumed in the desired three-component reaction rather than reacting with itself.

    • Causality: The primary reaction pathway involves the formation of a di-imine intermediate from the dicarbonyl and ammonia, which then reacts with the aldehyde.[3] If the aldehyde is present in high concentration before this intermediate is formed, it has a higher probability of undergoing side reactions.

  • Formation of 2-Aroyl-4(5)-arylimidazoles: This side product can form depending on the specific reaction conditions used.

    • Action: Carefully control the reaction temperature and stoichiometry. The use of specific catalysts can also influence the selectivity of the reaction.

    • Causality: The reaction mechanism can diverge under certain conditions, leading to alternative cyclization pathways or subsequent oxidation/rearrangement of intermediates.

Problem 3: Difficulty in Product Purification

Even with a good yield, isolating a pure product can be challenging due to unreacted starting materials or closely related side products.

Possible Causes & Recommended Solutions:

  • Contamination with Unreacted Benzil: Benzil is a high-melting, relatively nonpolar solid that can co-precipitate with the triaryl imidazole product.

    • Action: After the initial precipitation of the crude product by pouring the reaction mixture into water, wash the solid with a hot nonpolar solvent like petroleum ether or hexane.[17][19] This will selectively dissolve the unreacted benzil, leaving the more polar imidazole product behind.

    • Causality: Triaryl imidazoles, with their N-H bonds, are generally more polar and less soluble in hot alkanes than the purely carbonyl-containing benzil.

  • Product is an Oil or Gummy Solid: This often indicates the presence of impurities or residual solvent (e.g., acetic acid).

    • Action: Ensure complete neutralization after quenching the reaction in water. Add a base like sodium bicarbonate or ammonium hydroxide until the solution is neutral or slightly basic.[10][11] Recrystallization from a suitable solvent system, such as ethanol-water, is crucial for obtaining a pure, crystalline solid.[7][20]

    • Causality: The imidazole product can be protonated by the acidic reaction medium, forming a salt that may be more soluble or less crystalline. Neutralization deprotonates the imidazole, facilitating its precipitation as a free base. Recrystallization exploits differences in solubility between the product and impurities at different temperatures to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the one-pot synthesis of triaryl imidazoles?

A1: The reaction, based on the Debus-Radziszewski synthesis, proceeds through a multi-step condensation. First, the 1,2-dicarbonyl compound (benzil) reacts with two equivalents of ammonia (from ammonium acetate) to form a di-imine intermediate. Concurrently, the aldehyde reacts with ammonia to form an imine. These intermediates then condense, and subsequent cyclization and dehydration (aromatization) yield the final 2,4,5-triaryl-1H-imidazole ring system.

Q2: How do I choose the right solvent and catalyst?

A2: The optimal combination is substrate-dependent. A good starting point is refluxing in ethanol with a catalytic amount of an organic acid like glutamic acid or even using an excess of ammonium acetate in acetic acid.[8][10] For faster, greener synthesis, consider microwave irradiation under solvent-free conditions with a catalyst like iodine or glyoxylic acid.[6][12] The table below summarizes common choices.

Table 1: Comparison of Common Reaction Conditions

Catalyst SystemSolventTypical ConditionsAdvantagesReference
Glacial Acetic AcidAcetic AcidReflux, 1-2hTraditional, effective for many substrates[10],[11]
Iodine (cat.)Solvent-freeGrinding or gentle heatGreen, fast, easy workup[6]
Glutamic Acid (cat.)EthanolReflux, 2-4hEco-friendly, good yields[8]
Microwave IrradiationSolvent-free1-3 min, 800WExtremely fast, high yields[12],[13]
Lemon Juice (cat.)Ethanol50°C, 1-2hBio-catalyst, green, inexpensive[7]

Q3: Can I use benzoin instead of benzil?

A3: Yes, benzoin is a common starting material. In this case, the reaction requires an oxidative step to convert the α-hydroxyketone functionality of benzoin into the α-diketone (benzil) in situ. Many catalytic systems, such as those employing KMnO4/CuSO4 or operating under aerobic conditions, are designed to facilitate this oxidation as part of the one-pot process.[20][21]

Visualizing the Process

General Reaction Mechanism

The following diagram illustrates the key steps in the formation of the triaryl imidazole ring.

ReactionMechanism Benzil Benzil (1,2-Dicarbonyl) Diimine Di-imine Intermediate Benzil->Diimine Aldehyde Aromatic Aldehyde Condensation Condensation & Cyclization Aldehyde->Condensation Ammonia Ammonia (from NH4OAc) Ammonia->Diimine Ammonia->Condensation Diimine->Condensation Dehydration Dehydration & Aromatization Condensation->Dehydration Imidazole 2,4,5-Triaryl Imidazole Dehydration->Imidazole Workflow start 1. Reagent Setup (Benzil, Aldehyde, NH4OAc, Solvent/Catalyst) reaction 2. Reaction (Reflux or Microwave) start->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring workup 4. Workup (Pour into ice-water) monitoring->workup Reaction Complete filtration 5. Isolate Crude Solid (Vacuum Filtration) workup->filtration purification 6. Purification (Wash & Recrystallize) filtration->purification characterization 7. Characterization (MP, NMR, IR) purification->characterization

Caption: Standard experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common synthesis problems systematically.

Caption: A decision tree for troubleshooting synthesis issues.

Reference Experimental Protocol

This protocol describes a reliable and scalable synthesis of 2,4,5-triphenyl-1H-imidazole (lophine), adapted from multiple literature sources. [7][10][11] Materials:

  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg, 102 μL)

  • Ammonium Acetate (4.0 mmol, 308 mg)

  • Ethanol (15 mL)

  • Lemon Juice (as a natural acid catalyst, 4 mL) or Glacial Acetic Acid (1 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzil (1.0 mmol), ammonium acetate (4.0 mmol), and ethanol (15 mL).

  • Add the benzaldehyde (1.0 mmol) and the catalyst (e.g., 4 mL of lemon juice). [7]3. Heat the mixture to a gentle reflux (or ~50°C if using lemon juice) with continuous stirring.

  • Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (eluent: n-hexane:ethyl acetate 4:1). The reaction is typically complete within 1-3 hours.

  • Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 50 mL of ice-cold water with stirring. A solid precipitate should form.

  • Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water to remove excess ammonium acetate.

  • Dry the solid. To remove unreacted benzil, wash the crude product with a small amount of hot n-hexane and filter again.

  • Purify the final product by recrystallization from an ethanol/water mixture to yield 2,4,5-triphenyl-1H-imidazole as a crystalline solid.

  • Dry the purified product in a vacuum oven. Characterize by melting point and spectroscopy (¹H NMR, IR).

References

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Case ID: IMP-PH-345 Topic: Downstream Processing & Purification Troubleshooting Assigned Specialist: Senior Application Scientist, Small Molecule Process Dev. Executive Summary & Chemical Context The Molecule: 3-(4,5-dip...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-PH-345 Topic: Downstream Processing & Purification Troubleshooting Assigned Specialist: Senior Application Scientist, Small Molecule Process Dev.

Executive Summary & Chemical Context

The Molecule: 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is a trisubstituted imidazole derivative (a "Lophine" analog). The Challenge: The synthesis (typically a Radziszewski condensation of benzil, 3-hydroxybenzaldehyde, and ammonium acetate) often yields a crude product contaminated with:

  • Unreacted Benzil: A persistent yellow, non-polar impurity.

  • Oligomeric Side-products: Causing "oiling out" or sticky solids.

  • Trapped Solvents: Due to the molecule's high capacity for hydrogen bonding (Imidazole NH + Phenol OH).

This guide prioritizes chemical logic over rote steps. We utilize the amphoteric nature of the imidazole and the acidity of the phenol to design self-validating purification protocols.

Diagnostic Workflow

Before selecting a protocol, identify your specific failure mode using the logic tree below.

PurificationLogic Start START: Crude Solid Isolated CheckTexture Is it STICKY or OILY? Start->CheckTexture CheckColor Is the solid bright YELLOW? BenzilIssue Contamination: Unreacted Benzil CheckColor->BenzilIssue Yes Action_Recryst Protocol C: Recrystallization (EtOH/Water) CheckColor->Action_Recryst No (Pale/White) CheckTexture->CheckColor No (Dry Solid) OligomerIssue Contamination: Oligomers/Solvent CheckTexture->OligomerIssue Yes Action_Triturate Protocol A: Solvent Trituration (Ether/DCM) BenzilIssue->Action_Triturate Quick Fix Action_Base Protocol B: The 'Phenol Switch' (Acid/Base Extraction) BenzilIssue->Action_Base High Purity Needed OligomerIssue->Action_Triturate Action_Triturate->CheckColor Action_Base->Action_Recryst FinalQC QC: Melting Point >270°C? Action_Recryst->FinalQC FinalQC->Action_Recryst No Success Pure Product FinalQC->Success Yes

Figure 1: Decision matrix for purification based on crude physical state and color.

Troubleshooting Guides

Issue 1: The "Sticky Solid" (Oiling Out)

Symptom: The product crashes out of the reaction mixture (usually Acetic Acid) as a gum or sticky resin rather than a discrete powder. Root Cause: The inclusion of acetic acid and oligomeric byproducts prevents crystal lattice formation.

Protocol A: Mechanical Trituration

  • Principle: We use a solvent that dissolves the impurities (acetic acid, oligomers) but not the product, forcing the product to organize into a solid lattice.

  • Decant the supernatant reaction solvent.

  • Add Ice Cold Water to the sticky mass. Vigorously scratch the side of the flask with a glass rod. This induces nucleation.

  • If it remains sticky, decant the water and add Diethyl Ether or DCM (Dichloromethane).

    • Why? The product is poorly soluble in cold ether/DCM, but organic impurities are soluble.

  • Sonicate for 10 minutes. The gum should harden into a powder.

  • Filter and wash with excess water (to remove salts) followed by ether.

Issue 2: Persistent Yellow Color (Benzil Removal)

Symptom: The solid is dry but has a bright yellow tint. Root Cause: Contamination with Benzil (starting material), which is yellow. Benzil is non-polar and lacks acidic protons.

Protocol B: The "Phenol Switch" (Acid/Base Extraction)

  • Expert Insight: This is the most robust method. It exploits the acidity of the phenolic -OH (pKa ~10) to separate the product from non-acidic impurities like Benzil.

  • Validation: If the product dissolves in NaOH, it confirms the presence of the phenol group.

StepActionMechanism
1 Suspend crude yellow solid in 10% NaOH (aq) . Warm slightly (40°C).[1]The phenol deprotonates to form a water-soluble phenolate salt. Benzil remains solid (insoluble).
2 Filter the mixture through a Celite pad or sintered glass.CRITICAL: The yellow solid on the filter is the impurity (Benzil). The clear/pale filtrate contains your product.
3 (Optional) Wash the filtrate with Ethyl Acetate.Extracts trace non-polar impurities from the aqueous phase.
4 Slowly add 10% HCl to the aqueous filtrate until pH ~7.Re-protonates the phenolate. The pure product will precipitate as a white solid.
5 Filter, wash with water, and dry.[2]Removes NaCl salts formed during neutralization.
Issue 3: Recrystallization Difficulties

Symptom: Product won't dissolve or crashes out too fast during recrystallization. Root Cause: The molecule has a high melting point (>270°C) and strong intermolecular H-bonding.

Protocol C: Solvent Selection Guide

Solvent SystemSuitabilityProcedure Notes
Ethanol (95%) Standard Dissolve in boiling EtOH. If it doesn't dissolve, add drops of DMF. Cool slowly.
DMF / Water High Solubility Dissolve in min. volume of hot DMF. Add hot water dropwise until turbid. Cool.
Acetic Acid For Stubborn Cases Dissolve in boiling glacial acetic acid. Cool to RT. If no crystals, add water.
Acetone / Water Polishing Good for removing final traces of color, but solubility is lower.

Quality Control & Validation Data

Once isolated, verify the identity and purity using these benchmarks.

Melting Point Analysis
  • Target Range: 274°C – 278°C [1][2].[3][4]

  • Troubleshooting: A melting point below 265°C indicates significant solvent trapping or benzil contamination. Dry the sample at 100°C under vacuum for 4 hours.

NMR Diagnostic Markers (DMSO-d6)
  • Phenol Proton: Look for a broad singlet around 9.5 - 9.8 ppm (disappears with D2O shake).

  • Imidazole NH: Broad singlet around 12.5 - 13.0 ppm .

  • Impurity Check:

    • Benzil: Check for peaks at 7.9 ppm (aromatic).

    • Acetate:[5] Check for singlet at 1.9 ppm (trapped acetic acid).

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is difficult due to solubility.

  • Mobile Phase: You need a polar system, typically DCM:Methanol (95:5) .

  • Stationary Phase: Silica gel.

  • Warning: The product may streak due to the basic imidazole nitrogen interacting with acidic silica silanols. Add 1% Triethylamine to the mobile phase to prevent streaking.

Q: Why is my yield low after the "Phenol Switch" (Base extraction)? A: You likely did not acidify enough. The imidazole ring is basic; if you go too acidic (pH < 2), you might protonate the imidazole nitrogen, forming a water-soluble hydrochloride salt. Target pH 7 (neutral) for maximum precipitation of the neutral molecule.

Q: The product is white but turns pink/brown upon storage. A: Phenols are prone to oxidation to quinones. Store the purified solid in an amber vial under nitrogen/argon, away from light.

References

  • ChemicalBook. (2024). 2,4,5-Triphenylimidazole Properties and Solubility Data. Retrieved from

  • Fisher Scientific. (2024). 2,4,5-Triphenylimidazole, 97% Specification Sheet.[3] Retrieved from

  • Shelke, K., et al. (2008).[6] Microwave-induced one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst.[2][6] Rasayan Journal of Chemistry, 1(3), 489-493. Retrieved from

  • Chundawat, T. S., et al. (2016).[7] One-pot synthesis of 2,4,5-trisubstituted imidazoles.[2][6][7][8][9][10] Synlett, 27, 404-408.[7] Retrieved from

  • Mostaghni, F. (2021). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Synthesis and Estimation of Nonlinear Optical Properties. Acta Chimica Slovenica, 68, 170–177. Retrieved from

Sources

Optimization

The Imidazole Synthesis Support Hub: Precision Protocols &amp; Troubleshooting

Status: Operational Role: Senior Application Scientist Objective: Eliminate side products and optimize yield in imidazole synthesis. Diagnostic Triage: Start Here Before altering your parameters, identify your specific f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Objective: Eliminate side products and optimize yield in imidazole synthesis.

Diagnostic Triage: Start Here

Before altering your parameters, identify your specific failure mode. Use this logic flow to navigate to the correct troubleshooting module.

Triage Start What is your primary issue? Issue1 Black/Brown Tar Formation Start->Issue1 Issue2 Wrong Product (Oxazole) Start->Issue2 Issue3 Regioisomer Mixture (1,4 vs 1,5) Start->Issue3 Issue4 Low Yield / Slow Reaction Start->Issue4 Method1 Go to Module 1: Debus-Radziszewski Issue1->Method1 Glyoxal Polymerization Method2 Go to Module 2: Van Leusen (TosMIC) Issue2->Method2 O vs N Attack Method3 Go to Module 3: Regiocontrol Issue3->Method3 Steric/Electronic Control Method4 Go to Module 4: Catalysis & Microwave Issue4->Method4 Activation Energy

Figure 1: Diagnostic logic flow for identifying the root cause of synthetic failure.

Module 1: The Debus-Radziszewski Reaction

Target: 1,2,4,5-tetrasubstituted or 4,5-disubstituted imidazoles. Primary Failure: Polymerization of dicarbonyls (Tarring).

The classic condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia often fails because glyoxal (or substituted dicarbonyls) polymerizes faster than the diimine intermediate forms.

The Mechanism of Failure

The reaction competes between the desired Diimine Formation (Pathway A) and Oligomerization (Pathway B).

DebusMechanism Reagents 1,2-Dicarbonyl + NH3 Fork Kinetic Competition Reagents->Fork PathA Pathway A: Diimine Formation (Desired Intermediate) Fork->PathA High [NH3], Controlled pH PathB Pathway B: Cannizzaro / Polymerization (Brown Tar) Fork->PathB High Temp, Low [NH3] Product Imidazole Ring Closure (+ Aldehyde) PathA->Product

Figure 2: Kinetic competition in the Debus-Radziszewski reaction.

Troubleshooting Protocol

Q: My reaction turns black immediately. How do I stop this? A: You are likely experiencing glyoxal polymerization or a Cannizzaro disproportionation.

  • Ammonia Stoichiometry: Increase the ammonia source (Ammonium Acetate) to 4-6 equivalents . High ammonia concentration pushes the equilibrium toward the diimine (Pathway A) and away from self-condensation.

  • Temperature Ramping: Do not heat immediately. Stir the dicarbonyl and ammonium acetate at 0–10°C for 30 minutes to establish the diimine, then add the aldehyde and heat to reflux.

  • Stabilization: If using glyoxal, use the bisulfite adduct or trimeric dihydrate form, which releases free glyoxal slowly.

Q: I have low yields with unsymmetrical diketones. A: Unsymmetrical diketones suffer from poor electrophilicity matching.

  • Solution: Switch to a solid-supported acid catalyst. Silica-supported Fluoroboric Acid (

    
    )  has been proven to stabilize the transition state and improve yields significantly compared to neat conditions [1].
    

Module 2: The Van Leusen Synthesis (TosMIC)

Target: 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.[1] Primary Failure: Formation of Oxazoles.

The Van Leusen reaction uses Tosylmethyl Isocyanide (TosMIC).[1][2][3] The critical side reaction is the formation of oxazoles instead of imidazoles. This occurs when the intermediate loses the amine or if the initial attack favors oxygen.

Troubleshooting Protocol

Q: Why is my product contaminated with oxazole? A: This is a "Three-Component Reaction" (vL-3CR) timing issue. If the aldimine (Schiff base) is not fully formed before TosMIC attacks, TosMIC will react directly with the aldehyde to form an oxazole.[1]

Corrective Workflow:

  • Pre-formation: Stir the Aldehyde and Amine alone for 30-60 minutes (with

    
     if necessary) to ensure quantitative imine formation.
    
  • Base Selection: Use

    
      or DABCO  rather than strong hydrides. Stronger bases can degrade TosMIC.
    
  • Solvent: Use DMF or DME . Protic solvents (MeOH) are acceptable for the 3-CR but must be dry to prevent hydrolysis of the imine back to the aldehyde [2].

Q: Can I make 1,4-disubstituted imidazoles with this method? A: Generally, no. The Van Leusen rearrangement inherently favors the 1,5-substitution pattern due to the mechanism of the cycloaddition and subsequent elimination of sulfinic acid. For 1,4-isomers, see Module 3.

Module 3: Regioselectivity (1,4 vs 1,5)

Target: Isomerically pure products. Primary Failure: Inseparable mixtures of regioisomers.

Standard cyclizations often yield 1:1 mixtures of 1,4- and 1,5-isomers because the tautomeric equilibrium of the imidazole ring makes the N1 position ambiguous during synthesis.

Comparative Strategy Table
Target IsomerRecommended MethodKey ReagentsMechanism Note
1,5-Disubstituted Van Leusen (vL-3CR)TosMIC + Aldehyde + Prim.[1][4] AmineTosyl elimination directs substituent to C5.
1,4-Disubstituted Marckwald /

-Halo Ketone

-Halo ketone + Amidine
Nucleophilic attack of amidine on ketone is regioselective.
1,2,4,5-Tetra 4-Component CondensationBenzil + Aldehyde + Amine +

Sterics determine N-substitution; often gives single isomer if symmetrical.
Protocol: Regioselective 1,4-Disubstituted Synthesis

To avoid the 1,5-isomer entirely, use the


-halo ketone route  (modified Marckwald):
  • Reagents:

    
    -Bromoacetophenone (1.0 eq) + Benzamidine hydrochloride (1.2 eq).
    
  • Conditions: Reflux in

    
     / Water biphasic system with 
    
    
    
    (base).
  • Mechanism: The amidine nitrogen attacks the

    
    -carbon (displacement of Br) before cyclization with the carbonyl. This locks the regiochemistry [3].
    

Module 4: Advanced Optimization (Green & Catalytic)

Target: High Throughput / High Yield. Primary Failure: Slow kinetics leading to thermal degradation.

Prolonged heating (12-24 hours) degrades sensitive aldehydes and promotes tar.

The Microwave Solution

Microwave irradiation is superior for imidazole synthesis because it provides rapid, uniform heating, bypassing the "thermal lag" where side reactions occur.

Optimized Protocol (Microwave-Assisted):

  • Reagents: Benzil (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol),

    
     (1.2 mmol).
    
  • Catalyst:

    
     (10 mol%) or Nanocrystalline 
    
    
    
    [4].
  • Conditions: Irradiation at 140°C for 5–10 minutes (closed vessel).

  • Result: Yields typically improve from 60% (thermal) to >90% (MW) with cleaner impurity profiles.

Solid-Supported Catalysts

Avoid liquid acids (


, 

) which cause difficult workups. Use:
  • 
    :  Reusable, filters off easily.
    
  • Molecular Iodine (

    
    ):  Mild Lewis acid, effective for sterically hindered aldehydes [5].
    

References

  • Sarkar, S., et al. "Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles." Green Chemistry, 2012. Link

  • Van Leusen, A. M., et al. "Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 1977.[1] Link

  • Li, J., et al. "Regioselective synthesis of 1,4-disubstituted imidazoles."[5] Organic & Biomolecular Chemistry, 2011.[6] Link

  • Safari, J., et al. "Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst."[7] Ultrasonics Sonochemistry, 2012. Link

  • Kidwai, M., et al. "Molecular Iodine: A Versatile Catalyst for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles." Bulletin of the Korean Chemical Society, 2009. Link

Sources

Troubleshooting

Technical Support Center: Stability of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol in Solution

Welcome to the technical support center for 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address potential stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol in solution?

The stability of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol in solution is influenced by several factors, primarily stemming from the chemical nature of its imidazole and phenol moieties. Key factors include:

  • pH: The imidazole ring contains both acidic and basic nitrogen atoms, making it susceptible to pH-dependent degradation. Basic conditions can promote hydrolysis and base-mediated autoxidation of the imidazole moiety[1]. The phenolic hydroxyl group is also weakly acidic and its ionization state, which is pH-dependent, can affect the molecule's reactivity and susceptibility to oxidation.

  • Light Exposure (Photostability): Imidazole derivatives, particularly those with extensive aromatic systems like this compound, can be sensitive to photodegradation upon exposure to high-intensity or UV light[1][2].

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide or even dissolved oxygen, can lead to the oxidation of both the imidazole ring and the phenol group[1][3]. Phenols are known to be susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation reactions[4][5]. Therefore, long-term storage at elevated temperatures should be avoided.

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents may participate in degradation reactions, and the polarity of the solvent can affect reaction rates.

Q2: I am observing a color change in my stock solution of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol over time. What could be the cause?

A color change, typically to a yellow, brown, or pink hue, in a solution containing a phenolic compound is often indicative of oxidation. The phenol group in your compound is likely being oxidized to form quinone-like structures, which are often colored. This process can be accelerated by exposure to air (oxygen), light, and even trace metal impurities in the solvent that can catalyze the oxidation.

Q3: What are the best practices for preparing and storing stock solutions of this compound to ensure maximum stability?

To maximize the stability of your stock solutions, consider the following recommendations:

ParameterRecommendationRationale
Solvent Selection Use high-purity, degassed solvents. For long-term storage, aprotic solvents like DMSO or DMF are often preferred over protic solvents like methanol or ethanol.Minimizes the presence of dissolved oxygen and reactive species that can promote oxidation. Aprotic solvents are less likely to participate in hydrolytic degradation.
pH Control If using aqueous buffers, maintain a slightly acidic to neutral pH (around 6-7). Avoid strongly basic conditions.The imidazole ring is generally more stable at neutral or slightly acidic pH. Basic conditions can promote autoxidation and hydrolysis[1].
Light Protection Store solutions in amber vials or wrap the container with aluminum foil. Minimize exposure to ambient light during handling.Protects the compound from photodegradation, a common issue with imidazole derivatives[1][2].
Temperature Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.Lower temperatures significantly slow down the rate of chemical degradation[5].
Inert Atmosphere For highly sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.This displaces oxygen from the headspace of the vial, further preventing oxidative degradation.
Concentration Prepare concentrated stock solutions.More concentrated solutions can sometimes be more stable than highly diluted ones. Make fresh dilutions for experiments as needed.

Troubleshooting Guide

Problem: Inconsistent results in biological assays using 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol.

Inconsistent assay results can often be traced back to the degradation of the compound. If you suspect this is the case, a systematic investigation is warranted.

Step 1: Assess the Purity of the Current Stock Solution

The first step is to determine if your compound has degraded.

Protocol: Analytical HPLC Analysis of Stock Solution

  • Sample Preparation:

    • Dilute a small aliquot of your stock solution to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

    • Prepare a fresh solution from solid material for comparison.

  • HPLC Conditions (General Starting Method): [6][7]

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, start with 30% acetonitrile and ramp up to 90% over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λmax of the compound (if known) or a photodiode array (PDA) detector to scan a range of wavelengths (e.g., 210-400 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Compare the chromatograms of your stock solution and the freshly prepared solution.

    • Look for the appearance of new peaks or a decrease in the area of the main peak in your stock solution. This would indicate the presence of degradation products.

Step 2: Forced Degradation Study

To understand the potential degradation pathways and develop a stability-indicating analytical method, a forced degradation study is highly recommended[8][9]. This involves intentionally subjecting the compound to harsh conditions.

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose aliquots oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose aliquots thermal Thermal (80°C, solid & solution) stock->thermal Expose aliquots photo Photolytic (ICH Q1B conditions) stock->photo Expose aliquots neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-UV/PDA oxidative->hplc thermal->hplc photo->hplc neutralize->hplc lcms Characterize Degradants by LC-MS hplc->lcms If degradation observed caption Workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation [8]

  • Acid Hydrolysis: Mix your compound solution with 0.1 M HCl and heat at 60-80°C for several hours.

  • Base Hydrolysis: Mix your compound solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for several hours.

  • Oxidative Degradation: Treat your compound solution with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose the solution to light according to ICH Q1B guidelines (a combination of visible and UV light).

  • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80-100°C).

Analyze samples from each condition by HPLC at various time points. This will help identify the conditions under which your compound is least stable and will confirm if your HPLC method can separate the parent compound from its degradants.

Problem: Precipitate forms in my aqueous buffer after adding the compound from a DMSO stock.

This is a common solubility issue. 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is a relatively nonpolar molecule and likely has low aqueous solubility. When a concentrated DMSO stock is added to an aqueous buffer, the compound may crash out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: Your desired final concentration may be above the solubility limit of the compound in your buffer system. Try working with lower concentrations.

  • Increase the Percentage of Co-solvent: If your experimental system allows, you can try increasing the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 1%). However, always run a vehicle control to ensure the solvent itself is not affecting your results.

  • Use a Different Solubilizing Agent: Consider using other biocompatible solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween® 80, if appropriate for your application.

  • pH Adjustment: The solubility of your compound may be pH-dependent. Since it has both a weakly basic imidazole ring and a weakly acidic phenol group, its net charge and solubility will change with pH. Experiment with slight adjustments to the buffer pH to see if solubility improves.

Potential Degradation Pathways

Based on the known chemistry of imidazole and phenol rings, we can postulate several potential degradation pathways for 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol.

G cluster_photo Photodegradation cluster_ox Oxidation cluster_hydrolysis Hydrolysis (pH-dependent) parent 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol photo_prod Ring-opened products, Rearrangements parent->photo_prod Light/UV ox_imidazole Oxidized Imidazole Ring parent->ox_imidazole O2, H2O2 ox_phenol Quinone-type Products parent->ox_phenol O2, H2O2 hydro_prod Imidazole Ring Cleavage parent->hydro_prod H2O, Acid/Base caption Potential degradation pathways.

Caption: Potential degradation pathways.

  • Oxidation: The imidazole ring can be oxidized, and the phenol group can be oxidized to a quinone or other related species. This is often a primary degradation route[1][10].

  • Photodegradation: UV light can provide the energy to break bonds and form reactive intermediates, leading to complex degradation products[2].

  • Hydrolysis: Under strongly acidic or basic conditions, the imidazole ring can potentially undergo hydrolytic cleavage[1].

Understanding these potential pathways is crucial for designing stable formulations and for interpreting data from stability studies. For definitive identification of degradants, techniques like LC-MS/MS are indispensable[11].

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhao, J., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Advances. Available at: [Link]

  • Li, Q., et al. (2015). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B:Chemical Analysis). Available at: [Link]

  • Gabrielsen, J., et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Choudhury, P. P., et al. (2015). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B. Available at: [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

  • Patel, Y. P., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Seethalakshmi, S., et al. (2008). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Arrontis, N. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Klick, S., et al. (2005). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. Die Pharmazeutische Industrie. Available at: [Link]

  • Eawag. (2008). Phenol Family Degradation Pathway Map. Eawag-BBD. Available at: [Link]

  • Jain, M. (2015). Factors affecting stability of drugs. Slideshare. Available at: [Link]

  • Paliwal, H. (2019). Factors Affecting Stability of Formulations. Scribd. Available at: [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Available at: [Link]

Sources

Optimization

Technical Support Center: Molecular Docking with Flexible Ligands

Introduction: The Flexibility Paradox Molecular docking is fundamentally an optimization problem: finding the global minimum energy state of a ligand-receptor complex. When ligands are flexible (possessing >10 rotatable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Flexibility Paradox

Molecular docking is fundamentally an optimization problem: finding the global minimum energy state of a ligand-receptor complex. When ligands are flexible (possessing >10 rotatable bonds), the search space expands exponentially (


 conformations for 

bonds). This "combinatorial explosion" is the primary source of experimental failure, leading to non-convergent search runs, biologically irrelevant "folded" conformations, and high false-positive rates.

This guide addresses these specific challenges, moving beyond basic tutorials to solve the "why" and "how" of docking failures.

Part 1: Pre-Docking & Input Quality (The "Garbage In" Problem)

Q: Why does my ligand adopt a high-energy "hairpin" conformation in the binding pocket?

Diagnosis: This is often a Self-Interaction Error . Standard scoring functions (like Vina or GlideScore) sum up atomic interactions. If the internal electrostatic or van der Waals terms are not damped correctly, the ligand will "collapse" on itself to maximize internal stability rather than interacting with the protein.

Troubleshooting Protocol:

  • Check Internal Dielectric: Ensure your docking software uses a distance-dependent dielectric constant (usually

    
    ) to mimic solvent screening.
    
  • Torsion Constraints: If you know the bioactive conformation (e.g., from SAR data), apply torsional constraints to prevent unrealistic folding.

  • Strain Filtering: Post-process poses by calculating the Ligand Strain Energy .

    • Method: Minimize the docked ligand in vacuum (using a force field like OPLS3e or MMFF94). Compare this energy to the docked conformation's internal energy.

    • Rule: Discard poses with strain energy > 4-6 kcal/mol.

Q: My ligand has 15+ rotatable bonds. How do I prevent search failure?

Diagnosis: Most genetic algorithms (GA) and Monte Carlo (MC) search engines fail to converge with >12-15 rotatable bonds because the energy landscape is too rugged.

Optimization Strategy:

  • Fragmentation (Anchor-and-Grow):

    • Identify a rigid core (scaffold) within the ligand.

    • Dock the core first (rigid docking).

    • Grow flexible side chains in the binding site.

  • Stepwise Constraints:

    • Run a conformational search outside the docking program (e.g., using MacroModel or Omega).

    • Select 10-20 diverse low-energy conformers.

    • Perform Rigid Ligand Docking (or constrained docking) with these pre-generated conformers.

Table 1: Recommended Limits for Rotatable Bonds by Software

SoftwareSoft Limit (Warning)Hard LimitRecommended Strategy for High Flexibility
AutoDock Vina 12-15 bonds32 bondsIncrease exhaustiveness to 32-64; use DINC (Incremental Docking).
Schrödinger Glide 15 bonds100 bondsUse "Enforce Amide Constraints"; switch to MacroModel sampling + Rigid Docking.
GOLD 15 bondsN/AEnable "Early Termination" = OFF; Increase GA operations by 2-5x.
AutoDock 4 (LGA) 10 bonds32 bondsUnreliable for >12 bonds. Switch to Vina or specialized peptide dockers.

Part 2: The Search Phase (Convergence & Sampling)

Q: Why do I get different results every time I run the same docking job?

Diagnosis: Docking algorithms are stochastic . They use random seeds to initiate the search. If the search space is too vast (due to ligand flexibility) and the sampling is insufficient, the algorithm gets trapped in different local minima each run.

Validation Protocol (The "Cluster Test"):

  • Run the docking job 10-50 times with different random seeds.

  • Cluster the results based on RMSD (Root Mean Square Deviation) with a cutoff of 2.0 Å.[1][2]

  • Success Criteria: The top-ranked cluster should contain the largest number of poses (entropy-favored) and the lowest energy.

  • Failure: If you see 50 runs resulting in 50 different "singleton" clusters, your search parameters are insufficient. Increase the exhaustiveness/number of evaluations.

Q: The ligand binds to the "wrong" part of the box. How do I define the grid correctly?

Diagnosis: For flexible ligands, a grid box that is too tight clips the extended conformations, artificially penalizing them. A box that is too large wastes search power on solvent space.

Workflow:

  • Center: Define the center of mass of the known co-crystallized ligand.

  • Size: Calculate the maximum diameter of your flexible ligand (

    
    ) in its fully extended form.
    
  • Box Dimensions: Set the box size to

    
     Å. This allows the ligand to rotate fully without hitting the "walls" (energy penalty zones).
    

Part 3: Scoring & Post-Processing (Accuracy)

Q: My top pose has a great score (-11.0 kcal/mol) but looks physically impossible. Why?

Diagnosis: This is a False Positive caused by "Scoring Function Bias." Scoring functions often overestimate van der Waals surface complementarity (bumping) and underestimate the penalty of desolvation (stripping water from polar groups).

Visual Inspection Checklist (The "Red Flags"):

  • Buried Unpaired Polars: Is a hydroxyl or carbonyl group buried in a hydrophobic pocket without a hydrogen bond partner? (Penalty: ~3-5 kcal/mol, often ignored by simple scorers).

  • Lipophilic Mismatch: Is a greasy alkyl chain exposed to the solvent?

  • Cis-Amides: Did the software flip a trans-amide to cis to fit the pocket? (Rare in non-proline residues).

Q: How do I handle "Induced Fit" where the receptor must move to accommodate the ligand?

Diagnosis: Rigid-receptor docking fails when the ligand is bulky or the active site loop is mobile. A "clash" in rigid docking might be a "fit" in reality.

Experimental Solutions:

  • Soft Docking: Scale down the van der Waals repulsion term (e.g., set Lennard-Jones repulsion to 0.8x). This allows "forgiving" slight overlaps that would be resolved by protein breathing.

  • Ensemble Docking:

    • Run a short Molecular Dynamics (MD) simulation of the apo protein.

    • Extract 5-10 snapshots representing different pocket conformations.

    • Dock the flexible ligand into each snapshot.

    • Combine and rank results (Boltzmann weighting).

Part 4: Visual Workflows

Workflow 1: Ligand Preparation for Flexible Docking

This diagram outlines the critical steps to ensure your ligand input does not cause downstream failure.

LigandPrep Input 2D Structure (SMILES/SDF) Protonation Protonation State (pH 7.4 +/- 1.0) Input->Protonation Epik/OpenBabel Tautomers Generate Tautomers (Canonical vs. Bioactive) Protonation->Tautomers Conformers 3D Conformer Gen (Sample Ring Puckers) Tautomers->Conformers Retain chiral centers Minimization Energy Minimization (Force Field: OPLS/MMFF) Conformers->Minimization Relax strain Output Docking-Ready Ligand (PDBQT/MOL2) Minimization->Output

Caption: Essential ligand preparation pipeline. Skipping tautomer generation or minimization is a primary cause of docking failure.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow when your docking results are poor.

Troubleshooting Start Docking Results Poor CheckConv Check Convergence: Are top 10 poses clustered? Start->CheckConv NoConv NO: Random Scattering CheckConv->NoConv YesConv YES: Tight Clusters CheckConv->YesConv Action1 Increase Exhaustiveness Check Rotatable Bonds (>15?) NoConv->Action1 CheckPose Visual Inspection: Physically realistic? YesConv->CheckPose PoseBad NO: Buried polars, Internal strain CheckPose->PoseBad PoseGood YES: Looks good, but scores low CheckPose->PoseGood Action2 Filter by Strain Energy Check Protonation States PoseBad->Action2 Action3 Rescore (MM-GBSA) or Run MD Simulation PoseGood->Action3

Caption: Logic flow for diagnosing non-convergent searches vs. scoring function failures.

References

  • Effects of Ligand and Protein Flexibility on Molecular Docking Accuracy.

    • Source: Duke University / Journal of Medicinal Chemistry
    • Key Finding: Docking accuracy drops below 50% for ligands with >8 rotatable bonds without specialized sampling.
  • Ligand Strain Energy in Large Library Docking.

    • Source: UCSF / Journal of Chemical Inform
    • Key Finding: Filtering poses with high internal strain energy (>6 kcal/mol)
    • (Referenced via docking.org)[3]

  • Ten Quick Tips to Perform Meaningful and Reproducible Molecular Docking.

    • Source: PLOS Comput
    • Key Finding: Detailed protocols for ligand preparation and grid box definition to avoid common "garbage in" errors.
  • Glide User Manual: Rot

    • Source: Schrödinger Knowledge Base
    • Key Finding: Defines the 100-bond hard limit and strategies for peptide docking using amide constraints.
  • Incorporation of Protein Flexibility (Ensemble Docking).

    • Source: Stanford University / N
    • Key Finding: Using experimentally derived apo-protein conformations (ensemble docking)

Sources

Troubleshooting

overcoming solubility issues of imidazole derivatives in aqueous media

Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility Profiles of Imidazole-Based NCEs (New Chemical Entities)[1]

Welcome to the Technical Support Center

You are likely here because your imidazole derivative—despite showing promising potency in silico—is behaving like "brick dust" in aqueous buffers.[1] This is a classic structural paradox: the imidazole ring itself is highly water-soluble (


), but the lipophilic tails required for target binding (as seen in ketoconazole or itraconazole) often drive the LogP > 3, crashing aqueous solubility to the ng/mL range.

This guide moves beyond basic "shake-flask" advice. We will engineer the thermodynamic environment of your molecule using four proven modules: Ionization , Cosolvency , Inclusion Complexation , and Amorphous Dispersions .[1]

Module 1: The pH Factor & Salt Selection

"The First Line of Defense"

The imidazole nitrogen (N3) has a typical


 of 6.5 – 7.0 . This makes it a weak base.[1][2] In physiological pH (7.4), it is predominantly uncharged (neutral), which is the least soluble form.[1] To solubilize it, we must drive the equilibrium toward the cationic (protonated) species.[1]
The Protocol: Salt Screening

Do not default to Hydrochloric Acid (HCl).[1][3] While common, HCl salts of imidazoles often exhibit the Common Ion Effect in saline (0.9% NaCl), causing immediate precipitation in vivo or in assay buffers.[1]

Step-by-Step Optimization:

  • Calculate

    
    :  Ensure 
    
    
    
    to guarantee stable salt formation.[1]
  • Screen Counterions:

    • Tier 1 (Standard): Mesylate (Methanesulfonic acid).[1] often yields higher solubility than HCl for imidazoles due to lower lattice energy.[1]

    • Tier 2 (High Solubility): Lactate or Citrate.[1]

  • Buffer Capacity Check: If your stock is pH 4.0 but your assay is pH 7.4, the "solubility gap" will cause a crash.[1] You must determine the pH active (pH where solubility > target concentration).[1]

Visualizing the Decision Logic:

SaltSelection Start Start: Imidazole Derivative Insoluble in Water CheckPka Check pKa (Is pKa > 5?) Start->CheckPka SaltScreen Perform Salt Screen (Mesylate, Tosylate, HCl) CheckPka->SaltScreen Yes (Ionizable) Cosolvent Go to Module 2: Cosolvents CheckPka->Cosolvent No (Neutral) CommonIon Risk of Common Ion Effect? (e.g., HCl in Saline) SaltScreen->CommonIon SwitchSalt Switch to Organic Anion (Lactate/Gluconate) CommonIon->SwitchSalt High Risk Proceed with Formulation Proceed with Formulation CommonIon->Proceed with Formulation Low Risk

Figure 1: Decision tree for salt selection.[1] Note the diversion to organic anions if saline compatibility is required.

Module 2: Cosolvency Strategies

"Reducing the Dielectric Barrier"

When pH adjustment is toxic or unstable, we modify the solvent polarity.[1] Imidazoles follow a log-linear solubilization model in mixed solvents.[1]

Top Recommended Systems:

  • PEG 400 / Water: The gold standard for injectables.[1]

  • Propylene Glycol (PG) / Ethanol: Effective for topical antifungals.[1]

Critical Warning: The Dilution Crash A common error is creating a 10 mg/mL stock in 100% DMSO or PEG, then diluting 1:100 into water.[1] The solubility drops exponentially, not linearly.[1]

Solvent SystemRecommended RangeMechanismProsCons
PEG 400 10–40% (v/v)Dielectric constant reductionHigh solubilizing power; IV compatibleViscosity issues at high conc.[1]
Ethanol 5–20% (v/v)H-bond disruptionExcellent wetting; AntimicrobialVolatile; Precipitation on dilution
Propylene Glycol 10–50% (v/v)Structure breakerGood for topicalsHemolysis risk in high IV doses
Module 3: Cyclodextrin (CD) Complexation

"Molecular Encapsulation"

If your derivative has a bulky lipophilic group (like the biphenyl moiety in bifonazole), it is a perfect candidate for inclusion complexation.[1] The hydrophobic cavity of the CD hosts the drug, while the hydrophilic exterior interacts with water.

The "Host-Guest" Protocol:

  • Select the Host:

    • Avoid:

      
      -CD (Cavity too small for most substituted imidazoles).[1]
      
    • Use:HP-

      
      -CD  (Hydroxypropyl-
      
      
      
      -cyclodextrin).[1][4] It is more water-soluble and less toxic than parent
      
      
      -CD.[1]
  • Phase Solubility Study (Higuchi-Connors):

    • Prepare excess drug in 0–100 mM HP-

      
      -CD solutions.[1]
      
    • Shake for 24h

      
       Filter 
      
      
      
      HPLC.
    • Success Metric: A linear (

      
       type) curve indicates 1:1 complexation.[1]
      

Visualizing the Equilibrium:

CD_Complex Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k1 CD Cyclodextrin (Host) CD->Complex Complex->Drug k-1 Complex->CD

Figure 2: Equilibrium dynamics of host-guest complexation. The stability constant (


) determines the efficiency of solubilization.
Module 4: Amorphous Solid Dispersions (ASD)

"Breaking the Crystal Lattice"

For oral bioavailability (e.g., posaconazole tablets), the high lattice energy of the crystalline imidazole is the enemy. We must "freeze" the molecule in a disordered (amorphous) state using a polymer carrier.[1]

Technology: Hot Melt Extrusion (HME)

  • Polymer: HPMCAS (Hydroxypropyl methylcellulose acetate succinate) is preferred for imidazoles because it is amphiphilic and prevents recrystallization at neutral pH.[1]

  • Mechanism: The polymer raises the

    
     (glass transition temperature) of the mixture, kinetically trapping the drug in its amorphous form.
    
Troubleshooting & FAQ

Q1: My imidazole HCl salt precipitates immediately when I add it to PBS (Phosphate Buffered Saline). Why? A: This is the Common Ion Effect combined with a pH shift.[1]

  • PBS contains ~137 mM NaCl.[1] The high concentration of Chloride ions (

    
    ) shifts the solubility equilibrium of your Drug-HCl salt backward toward the precipitate (
    
    
    
    ).
  • Fix: Switch to a Mesylate or Tosylate salt, which does not share a common ion with saline.[1] Alternatively, use 5% Dextrose (D5W) instead of Saline as the vehicle.[1]

Q2: I used 20% Cyclodextrin, but solubility only increased marginally. A: You likely have a Steric Fit issue.

  • If your imidazole derivative has very bulky side chains (e.g., trityl groups), it may not fit inside the

    
    -CD cavity.[1]
    
  • Fix: Try

    
    -Cyclodextrin  (wider cavity) or add a small amount of water-soluble polymer (PVP or HPMC) to create a ternary complex, which can boost CD efficiency by up to 50% (See Loftsson et al.).[1]
    

Q3: Can I just adjust the pH to 4.0 for an IV injection? A: Physiologically, this is risky (phlebitis).[1]

  • However, you can use a buffered surfactant system.[1] A mix of Polysorbate 80 (0.5%) + pH 5.0 Citrate Buffer often stabilizes the drug enough to prevent precipitation upon the rapid dilution that occurs in the bloodstream.

References
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews. Link

  • Yalkowsky, S. H., et al. (1998).[1] Solubility and Solubilization in Aqueous Media.[1][2][3][5][6][7] American Pharmaceutical Association.[1]

  • Hens, B., et al. (2016).[1] Gastrointestinal behavior of itraconazole in humans: The part of the iceberg we do not see. Journal of Pharmaceutical Sciences. Link

  • Savjani, K. T., et al. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] Link

Sources

Optimization

improving the accuracy of quantum mechanical calculations for organic molecules

Technical Support Center: Quantum Mechanical Calculations for Organic Molecules Status: Operational Role: Senior Application Scientist Topic: Improving Accuracy in QM/DFT Calculations for Organic Molecules Ticket ID: QM-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quantum Mechanical Calculations for Organic Molecules

Status: Operational Role: Senior Application Scientist Topic: Improving Accuracy in QM/DFT Calculations for Organic Molecules Ticket ID: QM-OPT-2026

Introduction

Welcome to the Advanced Computational Chemistry Support Center. You are likely here because your standard B3LYP/6-31G* calculations are failing to predict experimental pKas, binding affinities, or conformer populations accurately.

In drug discovery and organic chemistry, "standard" protocols often fail because they neglect three critical physical realities: Dispersion Forces , Solvation Entropy , and Conformational Complexity . This guide moves beyond textbook defaults to industry-validated, high-accuracy workflows.

Module 1: Functional & Basis Set Selection

User Question: "I’m running DFT on a drug-like molecule (50+ atoms). Which functional should I use? Is B3LYP still the gold standard?"

Technical Insight: No. B3LYP (unmodified) is deprecated for organic molecules larger than simple solvents. It lacks long-range dispersion interactions, causing it to artificially destabilize folded structures and π-π stacking systems common in drug candidates.

The Solution: You must use a dispersion-corrected functional. Modern benchmarks (e.g., GMTKN55) favor range-separated hybrids or global hybrids with D3/D4 corrections.

Recommended Functional/Basis Set Matrix
ApplicationRecommended FunctionalBasis Set (Production)Why?
Geometry Opt r2SCAN-3c or B3LYP-D3(BJ) def2-TZVPr2SCAN-3c is a composite method that is exceptionally fast and accurate for geometries.
Energy/Kinetics

B97X-V
or

B97M-V
def2-QZVPTop performers in benchmarks; handles charge transfer and non-covalent interactions perfectly.
Non-Covalent

B97X-D4
def2-TZVPExplicitly parameterized for weak interactions (hydrogen bonding,

-stacking).
Quick Screen GFN2-xTB (Internal)Semi-empirical tight-binding; 1000x faster than DFT; good for rough conformer searching.

Critical Protocol: Always use the "def2" family of basis sets (def2-SVP, def2-TZVP) over Pople sets (6-31G*). They are better balanced and reduce Basis Set Superposition Error (BSSE).

Module 2: Conformational Sampling (The "Hidden" Error)

User Question: "My calculated energy doesn't match the NMR data. I optimized the geometry, so what's wrong?"

Technical Insight: Organic molecules are flexible. A single "optimized geometry" is just a local minimum. Experimental properties are a Boltzmann average of all accessible conformers. If you miss the global minimum (or low-lying entropy-favored states), your accuracy drops to zero regardless of the functional used.

The Workflow: Do not rely on a single optimization. Use a Multi-Level Sampling Protocol .

Diagram: High-Accuracy Conformational Search Workflow

ConformerSearch cluster_legend Legend Start Input Structure (3D) CREST Global Search (CREST/xTB) MD + Metadynamics Start->CREST Filter1 Filter: Energy Window (e.g., 6 kcal/mol) CREST->Filter1 OptLow Low-Level Opt (r2SCAN-3c or B97-3c) Filter1->OptLow Filter2 Filter: RMSD Deduplication OptLow->Filter2 OptHigh High-Level Opt + Freq (wB97X-D4 / def2-TZVP) Filter2->OptHigh Boltzmann Boltzmann Weighting (Free Energy) OptHigh->Boltzmann key Red: Sampling | Blue: Input | Green: Output

Caption: Workflow for identifying the global minimum and relevant conformers using the CREST/CENSO approach.

Step-by-Step Protocol:

  • Generate Conformers: Use CREST (Conformer-Rotamer Ensemble Sampling Tool) with GFN2-xTB.

    • Command:crest molecule.xyz -gfn2 -T 8

  • Prune: Discard conformers >6 kcal/mol above the minimum.

  • Refine: Re-optimize the survivors using DFT (e.g., r2SCAN-3c).

  • Final Energy: Perform single-point energy calculations on unique conformers using a large basis set (def2-QZVP).

  • Average: Calculate Boltzmann weights at 298K to get the ensemble-averaged property.

Module 3: Solvation & pKa Prediction

User Question: "My gas-phase calculations are fine, but my aqueous pKa predictions are off by 5-10 units."

Technical Insight: Modeling ions (deprotonated species) in a continuum solvent is prone to large errors because continuum models (like PCM) cannot handle the strong hydrogen bonding between the solute and the first shell of water molecules.

The Solution: Use the Cluster-Continuum Model . You must explicitly include water molecules where strong H-bonding occurs, then surround that cluster with a continuum model (SMD).

Troubleshooting Table: Solvation Models
IssueDiagnosisFix
pKa Error > 3 units Anionic charge is too concentrated (e.g., Carboxylate, Phenolate).Add 1-3 explicit water molecules to the H-bonding site, then run SMD.
Cavity Error Using standard PCM (IEFPCM) for non-aqueous solvents.Switch to SMD (Solvation Model based on Density) . It is parameterized for non-aqueous solvents better than PCM.
Convergence Failure Solute cavity is fluctuating.Use Surface=SAS (Solvent Accessible Surface) or SCFV=XQC (Quadratic Convergence).

Protocol: The Cluster-Continuum Approach for pKa

  • Reaction:

    
    
    
  • Standard Method:

    
    
    
  • Cluster Method: Treat the species as

    
    .
    
    • Place explicit waters around the ionic site.

    • Optimize the entire cluster in the SMD solvent field.

    • This captures the specific solute-solvent H-bonds that SMD misses.

Module 4: SCF Convergence Troubleshooting

User Question: "My calculation crashes with 'SCF Not Converged' after 100 cycles. How do I fix this?"

Technical Insight: Oscillations in the Self-Consistent Field (SCF) usually occur due to a small HOMO-LUMO gap (near-degeneracy) or charge sloshing between spatially distant parts of a large molecule.

Diagram: SCF Convergence Decision Matrix

SCF_Fix Start SCF Failure Oscillating Is Energy Oscillating? Start->Oscillating Gap Is HOMO-LUMO Gap Small? Oscillating->Gap No (Stuck) Damping Apply Damping (Gaussian: SCF=Damp) Oscillating->Damping Yes (Large Jumps) LevelShift Level Shifting (Gaussian: SCF=VShift) Gap->LevelShift No (Normal) FON Fractional Occupation (Smeared Sigma) Gap->FON Yes (Metallic/Radical) QC Quadratic Convergence (SCF=XQC) Damping->QC Still Fails LevelShift->QC Still Fails

Caption: Decision tree for resolving Self-Consistent Field (SCF) convergence failures.

Quick Fixes (Software Specific):

  • Gaussian: Use SCF=XQC. This attempts standard DIIS first, then switches to a quadratic converger (more robust, but slower) if it fails.

  • ORCA: Use SlowConv or KDIIS.

  • Psi4: Increase the damping parameter damping_percentage 20.

References

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link[1]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[2][3][4] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[2][3][4][5][6] The Journal of Physical Chemistry B. Link

  • Mardirossian, N., & Head-Gordon, M. (2017).[1][7][8] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics. Link[8]

  • Burns, L. A., Vázquez-Mayagoitia, A., Sumpter, B. G., & Sherrill, C. D. (2011).[9] Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals.[9] The Journal of Chemical Physics. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays

Welcome to the Technical Support Center for troubleshooting poor reproducibility in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting poor reproducibility in biological assays. This guide is designed for researchers, scientists, and drug development professionals who encounter variability in their experimental results. Poor reproducibility can undermine the validity of scientific findings, leading to wasted resources and time.[1][2] An estimated $28 billion is spent annually on preclinical research that is not reproducible.[1]

This resource provides a structured, question-and-answer approach to diagnosing and resolving common issues. By understanding the root causes of variability—from reagents and equipment to operator technique and data analysis—you can enhance the robustness and reliability of your assays.

Section 1: Foundational Issues in Reproducibility

This section addresses overarching factors that can introduce variability at multiple stages of an experiment.

FAQ 1: My results are inconsistent from one experiment to the next. Where do I even begin to troubleshoot?

Core Problem: Inter-assay variability, where results differ significantly when an experiment is repeated at a different time, is a common challenge. The root cause is often a combination of subtle changes in experimental conditions.

Causality and Effect: Reproducibility relies on consistency.[3] Any deviation in reagents, equipment performance, or manual procedures can alter the outcome of an assay.[4][5] For example, a new lot of reagents may have slightly different activity, or an instrument's performance may drift over time.

Troubleshooting Action Plan:

  • Review Your Documentation: Meticulous record-keeping is crucial. Compare the standard operating procedures (SOPs), reagent lot numbers, and instrument logs from the successful and unsuccessful experiments. Lack of access to detailed methodologies is a major contributor to irreproducibility.[1][6]

  • Isolate Major Variables: Systematically evaluate the three main sources of variability:

    • Reagents & Consumables: Have any reagent lots changed? Are you using a new batch of plates or tips?

    • Instrumentation: When was the last time your pipettes, plate reader, and incubator were calibrated and maintained?[7][8]

    • Operator: Was the experiment performed by a different technician? Even experienced scientists can have subtle differences in their techniques.[9][10]

  • Start with a Simple Control Experiment: Rerun the assay using a well-characterized positive and negative control with a previously validated set of reagents, if available. This can help you determine if the issue lies with your new samples/reagents or the assay system itself.

Section 2: Pre-Analytical Variability - Reagents and Samples

The quality and consistency of your starting materials are paramount. This section focuses on issues that arise before the assay is performed.

FAQ 2: I suspect my reagents are the problem. How can I confirm this and prevent it in the future?

Core Problem: Variation in reagent quality, especially between different manufacturing lots, is a significant source of analytical error.[11][12][13] This is particularly true for biological reagents like antibodies, enzymes, and cell lines.[14]

Causality and Effect: Manufacturers aim for consistency, but slight variations in raw materials or production processes can lead to lot-to-lot differences in reagent concentration, activity, or binding affinity.[12][13] Improper storage or handling in the lab can also degrade reagent quality over time.

Troubleshooting Action Plan:

  • Qualify New Reagent Lots: Before using a new lot of a critical reagent in your experiments, perform a bridging study. This involves running the old and new lots in parallel to ensure they produce comparable results.

  • Check Storage Conditions: Confirm that all reagents have been stored at the recommended temperature and protected from light if necessary.[15] Repeated freeze-thaw cycles can also degrade sensitive reagents.

  • Ensure Proper Preparation: Reagents must be prepared consistently each time. Ensure that powdered reagents are fully dissolved and that all components are at room temperature before use, unless the protocol specifies otherwise.[16]

  • Use Authenticated Materials: For cell-based assays, always use authenticated, low-passage cell lines from a reputable source. Misidentified or cross-contaminated cell lines can invalidate results.[1][17]

Protocol: Validating a New Reagent Lot
  • Prepare two sets of assay controls (high, medium, and low) and a reference sample.

  • Run the assay in triplicate for each control and the reference sample using the current, validated reagent lot.

  • Simultaneously, run the same samples in triplicate using the new reagent lot.

  • Calculate the mean, standard deviation, and coefficient of variation (CV) for each set of replicates.

  • Acceptance Criteria: The results from the new lot should fall within predefined acceptance criteria (e.g., within 15-20% of the results from the old lot) for it to be considered qualified for use.

Section 3: Analytical Variability - Assay Execution

This section covers issues that occur during the hands-on portion of the assay.

FAQ 3: I'm seeing high variability between replicate wells on the same plate. What's causing this?

Core Problem: High intra-assay variability, often measured by the coefficient of variation (CV), points to inconsistencies in how the assay was performed across the plate. A CV of <15% is generally desirable.[18]

Causality and Effect: Several factors can contribute to this issue:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of error.[18][19] This can be due to poor technique, uncalibrated pipettes, or using the wrong type of pipetting (e.g., forward vs. reverse).[16][19]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations than the inner wells.[18][20][21] This can alter the concentration of reagents and affect cell growth, leading to skewed results.[22][23]

  • Temperature Gradients: If a plate is not allowed to come to room temperature before adding reagents, a temperature gradient can form across the plate, affecting reaction rates.[20]

Troubleshooting Action Plan:

IssueRecommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly.[18] Pre-wet the pipette tip before aspirating.[24] Aspirate and dispense liquids at a consistent, smooth speed.[9][24] For dispensing, touch the tip to the side of the well wall.[9]
Edge Effects To mitigate evaporation, use lids with condensation rings or sealing tapes.[20][21] A common workaround is to fill the outer wells with sterile water or media and not use them for experimental samples.[20] Allowing the plate to rest at room temperature for an hour after cell seeding can also help.[23]
Bubbles in Wells Bubbles can interfere with optical readings.[18] Pipette solutions gently down the side of the wells to avoid introducing bubbles.[15] If bubbles form, they can be popped with a sterile pipette tip.[18]
Inadequate Washing Ensure all wells are washed thoroughly and equally. Automated plate washers can improve consistency.[18] After the final wash, invert the plate and tap it firmly on an absorbent towel to remove any residual liquid.[15]
Diagram: Systematic Troubleshooting for High Intra-Assay CV

G start High CV% in Replicates pipetting Review Pipetting Technique (Pre-wetting, Angle, Speed) start->pipetting calibration Check Pipette Calibration (Last Service Date) start->calibration edge_effect Assess Plate for Edge Effects start->edge_effect washing Evaluate Washing Step (Uniformity, Residual Liquid) start->washing solution_pipette Implement Best Practices: - Consistent angle (<20°) - Smooth plunger action - Pre-wet tips pipetting->solution_pipette solution_cal Calibrate Pipettes or Use Verified Equipment calibration->solution_cal solution_edge Mitigate Edge Effects: - Use sealing tape/lids - Fill outer wells with buffer edge_effect->solution_edge solution_wash Optimize Wash Protocol: - Use automated washer - Ensure complete removal of buffer washing->solution_wash

Caption: A workflow for diagnosing common causes of high well-to-well variability.

Section 4: Post-Analytical Variability - Data and Statistics

How you process and analyze your data is just as important as how you generate it.

FAQ 4: How do I know if my results are statistically significant, and not just random variation?

Troubleshooting Action Plan:

  • Define Your Hypothesis and Statistical Plan in Advance: Before starting your experiments, clearly define the question you are asking and how you will analyze the data to answer it. This helps prevent "p-hacking" or selectively reporting favorable results.

  • Assess Data Distribution: Determine if your data follows a normal (Gaussian) distribution. This will dictate whether you should use parametric (e.g., t-test, ANOVA) or non-parametric (e.g., Mann-Whitney, Kruskal-Wallis) tests.

  • Use Confidence Intervals: Instead of relying solely on p-values, report effect sizes with confidence intervals.[25] A confidence interval provides a range of plausible values for the true effect, giving a better sense of the result's magnitude and uncertainty.[25]

  • Handle Outliers Appropriately: Don't discard data points unless you have a justifiable, pre-defined reason (e.g., a clear technical error). Use established statistical tests to identify and handle outliers if necessary.

  • Seek Statistical Expertise: If you are unsure about the correct statistical approach, consult with a biostatistician.

Diagram: Data Analysis Decision Tree

G action action start Start Data Analysis check_normality Is Data Normally Distributed? start->check_normality two_groups Comparing Two Groups? check_normality->two_groups Yes check_normality->two_groups No more_than_two Comparing >2 Groups? two_groups->more_than_two No ttest Use Parametric Test (e.g., Student's t-test) two_groups->ttest Yes mannwhitney Use Non-Parametric Test (e.g., Mann-Whitney U) two_groups->mannwhitney Yes (Non-Normal) anova Use Parametric Test (e.g., ANOVA) more_than_two->anova Yes kruskal Use Non-Parametric Test (e.g., Kruskal-Wallis) more_than_two->kruskal Yes (Non-Normal)

Caption: A simplified decision tree for selecting an appropriate statistical test.

References

  • Title: Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay Source: Beckman Coulter URL
  • Title: 10 Tips to Improve Your Pipetting Technique Source: Scitek Global URL
  • Title: Pipetting Best Practices Source: Transcat Pipettes URL
  • Title: The edge effect in microplate assays Source: Wako Automation URL
  • Title: Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?
  • Title: Factors affecting test reproducibility among laboratories Source: WOAH URL
  • Title: How to deal with inconsistent results and high CV in ELISA Source: Abcam URL
  • Title: 12 Easy Tips to Improve Your Pipetting Technique (Guide)
  • Title: ELISA Troubleshooting Guide Source: Thermo Fisher Scientific - ES URL
  • Title: 5 ways to secure accurate and reproducible data from your cell-based fluorescence assay Source: Unknown URL
  • Title: Proper pipetting: 10 tips on how to pipette Source: INTEGRA Biosciences URL
  • Title: 101 ELISA Troubleshooting Tips for Research in 2024 Source: Assay Genie URL
  • Title: Preventing edge effect in microplates Source: YouTube URL
  • Title: Pipetting Best Practices Source: Biocompare: The Buyer's Guide for Life Scientists URL
  • Title: ELISA - TROUBLESHOOTING TIPS Source: ResearchGate URL
  • Title: Improving accuracy and reproducibility in life science research Source: ATCC URL
  • Title: ELISA AND TROUBLESHOOTING TIPS Source: Unknown URL
  • Title: Understanding The Role Of Reagent Quality In Test Accuracy Source: Biomedix URL
  • Title: Why equipment calibration is important for maintaining data integrity Source: Unknown URL
  • Title: Best practices for lab equipment maintenance and calibration Source: The Calira blog URL
  • Title: Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates Source: Unknown URL
  • Title: Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions Source: BioAgilytix URL
  • Title: Top 3 Tips for Reducing Variability and Improving Lab Performance Source: Unknown URL
  • Title: Assay Validation Guidelines Source: Ofni Systems URL
  • Title: Understanding the Importance of Calibration in Lab Instruments Source: Centers Urgent Care URL
  • Title: Top Benefits of Calibration Management Software for Accuracy Source: Labguru URL
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Optimizing Your Cell Based Assay Performance Key Strategies Source: Marin Biologic Laboratories URL
  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Unknown URL
  • Title: Improving reproducibility in scientific research Source: Cell And Molecular Biology - Labroots URL
  • Title: Managing Reagent Variation Source: Clinical Lab Products URL
  • Title: Ensuring Precision and Reliability: The Art of Equipment Calibration and Management Source: FUTA Journals URL
  • Title: Top 5 Factors Affecting Reproducibility in Research Source: Enago Academy URL
  • Title: Q2(R2)
  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: FDA URL
  • Title: Potential Causes of Irreproducibility Revealed Source: The Scientist URL
  • Title: How to Ensure Your Cell-Based Assays Are Reproducible Source: Bitesize Bio Webinar Audios URL
  • Title: Factors affecting Research Reproducibility in Biomedical Research Source: Kosheeka URL
  • Title: Impact of variation in reagent combinations for...
  • Title: Ensuring Reproducible Data in the Laboratory Source: Lab Manager URL
  • Title: Improving the reproducibility of cell culture handling Source: INTEGRA Biosciences URL
  • Title: Improving Reproducibility: Best Practices for Cell Culture Source: Sigma-Aldrich URL
  • Title: Statistical Issues in Reproducibility Source: Unknown URL
  • Title: How to Determine if Precision is the Experiment's Limiting Factor Source: MSE Supplies URL
  • Title: Statistical considerations for repeatability and reproducibility of quantitative imaging biomarkers Source: PMC URL
  • Title: How to Minimize Variation and Achieve Reproducibility Source: Bitesize Bio URL
  • Title: Reproducibility: What is it and How to Calculate it Source: ISOBudgets URL
  • Title: Having issues with under-powered A/B tests? Try controlling your variability.
  • Source: arXiv.
  • Title: Chapter: 3 Conceptualizing, Measuring, and Studying Reproducibility Source: National Academies of Sciences, Engineering, and Medicine URL

Sources

Optimization

Technical Guide: Optimization of Antimicrobial MIC Testing Protocols

Core Directive & Scope This guide addresses the technical optimization of Minimum Inhibitory Concentration (MIC) assays using Broth Microdilution (BMD). While based on CLSI M07 and ISO 20776-1 standards, this document fo...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the technical optimization of Minimum Inhibitory Concentration (MIC) assays using Broth Microdilution (BMD). While based on CLSI M07 and ISO 20776-1 standards, this document focuses on the unwritten variables—the "art" of the assay—that cause inter-lab variability.

Our goal is to transition your workflow from "functioning" to robust , ensuring that every plate is a self-validating system.

Module 1: The Inoculum Variable (The #1 Source of Error)

The most frequent cause of "drifting" MIC values is not the drug, but the bacterial density. A 2-fold error in inoculum can shift MICs by 1-2 dilutions.

Critical Protocol: The "0.5 McFarland" Reality Check

Objective: Achieve a final well concentration of exactly


 CFU/mL.

The Protocol:

  • Colony Selection: Select 3-5 distinct colonies from an 18-24 hour non-selective agar plate. Never use colonies older than 24 hours; older cells have thickened cell walls that artificially elevate MICs.

  • Suspension: Suspend in saline to match a 0.5 McFarland turbidity standard.

    • Optical Check: Absorbance at 625 nm should be 0.08–0.13.

  • The "1:100" Dilution Step:

    • The 0.5 McFarland suspension contains

      
       CFU/mL.
      
    • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get

      
       CFU/mL.
      
  • Final Plate Inoculation:

    • Add 50 µL of this diluted culture to 50 µL of drug solution in the well.

    • Final Concentration:

      
       CFU/mL.
      
Troubleshooting: The "Inoculum Effect"

Symptom: MIC increases significantly as inoculum density increases (common with beta-lactams). Root Cause: High bacterial density produces enough beta-lactamase to hydrolyze the drug before inhibition occurs. Fix: Perform a Colony Count Verification on every batch. Plate 10 µL of the growth control well onto agar.[1] You should see 20–80 colonies after incubation.[1] If >100, your MICs are likely artificially high.

Module 2: Media Chemistry & Compound Solubility

Standard Mueller-Hinton Broth (MHB) is insufficient for modern drug discovery. It must be Cation-Adjusted (CAMHB) to prevent false resistance/susceptibility.

Cation Optimization Table

Pseudomonas aeruginosa is highly sensitive to divalent cations. Low Ca++/Mg++ destabilizes the outer membrane (false susceptibility to polymyxins/aminoglycosides), while high levels competitively block drug uptake (false resistance).

IonTarget Concentration (mg/L)Biological Impact of Deviation
Calcium (Ca++) 20 – 25 Low: Destabilizes outer membrane (False Susceptibility). High: Promotes daptomycin activity artificially.
Magnesium (Mg++) 10 – 12.5 Low: False susceptibility to aminoglycosides. High: Competitive inhibition of aminoglycoside uptake (False Resistance).
Zinc (Zn++) < 3 High: Chelation of carbapenems (specifically imipenem).
Solvent Tolerance (DMSO)

Many NCEs (New Chemical Entities) are hydrophobic.

  • The Limit: CLSI recommends DMSO

    
     in the final well.
    
  • The Risk: Acinetobacter baumannii is sensitive to DMSO >2.5%.[2]

  • The Fix: Include a Solvent Control Well (Media + Bacteria + Max % DMSO used). If this well shows inhibition compared to the Growth Control, your assay is invalid.

Module 3: Readout & Interpretation Logic

Reading plates is subjective. Use these definitions to standardize decision-making.

FAQ: Troubleshooting Plate Anomalies

Q1: I see "Skipped Wells" (Growth @ 1 µg/mL


 No Growth @ 2 µg/mL 

Growth @ 4 µg/mL). How do I read this?
  • Diagnosis: This is invalid.

  • Causes:

    • Splash/Aerosol: Pipetting too fast caused a droplet to jump wells.

    • Heteroresistance: A sub-population is resistant.

    • Precipitation: Drug precipitated at high concentration, reducing bioavailability.[3]

  • Action: Do not report. Repeat the assay. If drug precipitation is visible, the MIC is likely indeterminate above the solubility limit.

Q2: My drug is bacteriostatic. I see a "Trailing Endpoint" (faint haze that persists across several wells).

  • Standard: For bacteriostatic drugs (e.g., Tetracyclines, Linezolid), read the MIC at 80% inhibition .

  • Visual Cue: Look for a significant reduction in the "button" size compared to the Growth Control. Ignore "pinpoint" growth or faint haze.[4]

  • Exception: For Bactericidal drugs (Beta-lactams), read at 100% inhibition (optically clear).

Q3: The wells on the edge of the plate show no growth, but the center wells grow fine.

  • Diagnosis: "Edge Effect" (Evaporation).

  • Mechanism: The outer wells evaporate faster, concentrating the media/drug and killing the bacteria due to osmotic stress or hyper-concentrated drug.

  • Fix: Use a gas-permeable seal.[3] Alternatively, fill the perimeter wells with sterile water and only use the inner 60 wells for testing.

Visualization & Workflows

Diagram 1: The "Self-Validating" Inoculum Workflow

This workflow ensures that if an assay fails, you have the data to know why.

InoculumWorkflow Start Direct Colony Suspension (18-24h Culture) Turbidity Adjust to 0.5 McFarland (OD625 = 0.08-0.13) Start->Turbidity Dilution Dilute 1:100 in CAMHB (Target: 1x10^6 CFU/mL) Turbidity->Dilution Plating Add 50µL to Well (Final: 5x10^5 CFU/mL) Dilution->Plating Validation Validation Step: Plate 10µL on Agar Dilution->Validation QC Check Count Incubate & Count Target: 20-80 Colonies Validation->Count

Caption: Figure 1. Standardized Inoculum Preparation with mandatory Colony Count Verification step to prevent inoculum-effect errors.

Diagram 2: Troubleshooting Logic Tree for Plate Reading

Use this decision tree when encountering ambiguous results.

ReadoutLogic Start Inspect Plate GrowthControl Growth Control Well: Is there a visible pellet? Start->GrowthControl Invalid INVALID ASSAY Check Media/Inoculum GrowthControl->Invalid No SkipCheck Are there Skipped Wells? GrowthControl->SkipCheck Yes Retest RETEST Check pipetting/solubility SkipCheck->Retest Yes TrailingCheck Is there Trailing Growth? SkipCheck->TrailingCheck No DrugType Is Drug Bacteriostatic? TrailingCheck->DrugType Yes Read100 Read MIC at 100% Inhibition TrailingCheck->Read100 No Read80 Read MIC at 80% Inhibition DrugType->Read80 Yes DrugType->Read100 No

Caption: Figure 2. Decision Matrix for interpreting MIC endpoints, distinguishing between procedural errors (skipped wells) and drug-class specific behaviors (trailing).

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7] 11th Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution.[1][4][8][9][10] Version 4.[1][2][11]0. [Link]

  • International Organization for Standardization (ISO). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents.[Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[10][12][13] Nature Protocols, 3(2), 163–175. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the α-glucosidase inhibitory activity of different imidazole derivatives

Comparative Guide: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -Glucosidase Inhibitory Activity of Imidazole Derivatives[1][2][3] Executive Summary The inhibition of -glucosidas...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -Glucosidase Inhibitory Activity of Imidazole Derivatives[1][2][3]

Executive Summary

The inhibition of


-glucosidase is a critical therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM).[1][2][3] While Acarbose remains the clinical standard, its use is limited by gastrointestinal side effects and moderate efficacy. Imidazole derivatives have emerged as a "privileged scaffold" in medicinal chemistry, offering superior binding affinity and tunable pharmacokinetics.

This guide provides a technical comparison of three primary classes of imidazole-based inhibitors: Benzimidazoles , Imidazole-Hydrazone Hybrids , and Fused Imidazo-Triazoles . Analysis of recent experimental data reveals that specific hybrid scaffolds can achieve


 values in the low micromolar to nanomolar range, significantly outperforming Acarbose.

Mechanistic Insight: The Imidazole Binding Mode

To rationally design inhibitors, one must understand the interaction at the molecular level.


-Glucosidase (typically derived from Saccharomyces cerevisiae for in vitro screening) possesses a catalytic pocket characterized by aspartic acid and glutamic acid residues, alongside a hydrophobic entrance.
Molecular Docking & Interaction Landscape

Imidazole derivatives typically function via Competitive or Mixed-Type inhibition. The imidazole ring often mimics the transition state of the glycosidic cleavage or anchors the molecule via


-

stacking interactions with aromatic residues such as Phe157 , Phe177 , and His111 .

Key Binding Determinants:

  • Hydrogen Bonding: Hydroxyl (

    
    ) substituents on phenyl rings attached to the imidazole core act as H-bond donors to the catalytic triad.
    
  • 
    -
    
    
    
    Stacking:
    The planar benzimidazole or imidazole ring intercalates between phenylalanine residues, stabilizing the enzyme-inhibitor complex.
  • Chelation (Optional): In metal-complexed derivatives, the N3 nitrogen of the imidazole ring can coordinate with metal ions, altering the electronic environment of the active site.

G Enzyme α-Glucosidase Active Site Inhibition Inhibition Outcome: Steric Blockade of Substrate Entry Enzyme->Inhibition Inhibitor Imidazole Derivative PiStacking π-π Stacking (Phe157, Phe177) Inhibitor->PiStacking Imidazole Core HBond Hydrogen Bonding (Asp/Glu Residues) Inhibitor->HBond -OH / -NH Groups Hydrophobic Hydrophobic Pocket Entry Inhibitor->Hydrophobic Aryl Substituents PiStacking->Enzyme PiStacking->Inhibition HBond->Enzyme Hydrophobic->Enzyme

Figure 1: Mechanistic interaction map detailing how imidazole derivatives anchor within the


-glucosidase active site to prevent substrate hydrolysis.

Comparative Analysis of Derivatives

The following analysis compares the potency (


) of distinct imidazole classes against the standard Acarbose. Lower 

indicates higher potency.
Data Summary Table
Derivative ClassRepresentative Compound

(

M)
Fold Potency vs. AcarboseMechanism
Standard Acarbose 240 - 750 1.0x Competitive
Benzimidazole-PropionitrileCompound 8s0.35~2000xCompetitive
Thiazole-Hydrazone HybridCompound 11.01~240xMixed-Type
Imidazo-TriazoleCompound 57.10~35xCompetitive
Benzimidazole-ThioquinolineCompound 8g12.1~60xCompetitive
Imidazo[2,1-b]thiazoleCompound 4j28.4~25xMixed-Type
Benzimidazole Derivatives

Performance: The benzimidazole scaffold is the most potent class identified in recent literature. Why it works: The fusion of a benzene ring to the imidazole increases lipophilicity, improving access to the hydrophobic pocket of the enzyme.

  • Key Insight: The addition of a propionitrile group (Compound 8s) resulted in nanomolar activity (

    
    ). The nitrile group likely forms additional polar interactions or dipole-dipole bonds within the active site cleft.
    
  • Thio-Linkers: Linking benzimidazole to quinoline via a sulfur atom (Compound 8g) maintains high potency (

    
    ) by introducing flexibility, allowing the molecule to adopt an optimal conformation ("induced fit").
    
Imidazole-Hydrazone Hybrids

Performance: These hybrids consistently show low-micromolar inhibition (


).
Why it works:  The hydrazone linker (

) acts as a rigid spacer that positions the imidazole ring and a secondary aromatic ring at the precise distance to span the catalytic site.
  • Key Insight: These compounds often exhibit Mixed-Type Inhibition , meaning they can bind to both the free enzyme and the enzyme-substrate complex. This makes them more robust inhibitors at high substrate concentrations compared to purely competitive inhibitors like Acarbose.

Fused Imidazo-Triazoles

Performance: Moderate to High potency (


).
Why it works:  Fusing a triazole ring creates a dense, nitrogen-rich core that maximizes hydrogen bond accepting capabilities.
  • SAR Note: Activity is heavily dependent on the number of hydroxyl groups on the peripheral phenyl rings. Tri-hydroxyl substitution yields the highest activity due to extensive H-bond networking.

Structure-Activity Relationship (SAR) Deep Dive

To optimize imidazole-based leads, researchers should adhere to the following SAR principles derived from the comparative data:

  • The "OH" Rule: The presence of hydroxyl groups (polyhydroxylation) on aryl substituents is the single strongest predictor of high potency. Reason: Mimics the poly-hydroxyl structure of the natural substrate (glucose).

  • Linker Chemistry: Thioether (

    
    ) and Hydrazone (
    
    
    
    ) linkers are superior to direct linkages. They provide the necessary rotational freedom for the inhibitor to navigate the narrow active site gorge.
  • Electronic Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzimidazole ring can enhance
    
    
    -stacking strength by reducing electron density in the ring system, often increasing affinity.

SAR Core Imidazole/Benzimidazole Core Mod1 Poly-hydroxylation (Phenyl Ring) Core->Mod1 Mod2 Linker Selection (Hydrazone/Thio) Core->Mod2 Mod3 N-Substitution (Propionitrile/Alkyl) Core->Mod3 Effect1 Increases H-Bonding (High Potency) Mod1->Effect1 Effect2 Optimizes Geometry (Mixed Inhibition) Mod2->Effect2 Effect3 Enhances Lipophilicity & Dipole Interactions Mod3->Effect3

Figure 2: SAR optimization flow for imidazole derivatives targeting


-glucosidase.

Experimental Protocol: Validated pNPG Assay

This protocol is standardized for high-throughput screening using 96-well microplates.[1] It utilizes p-nitrophenyl-


-D-glucopyranoside (pNPG) as the substrate, which releases yellow p-nitrophenol upon hydrolysis.[1][3][4]
Reagents & Preparation[4][7][8][9][10][11][12][13][14]
  • Enzyme:

    
    -Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich).[3] Dissolve in 0.1 M Phosphate Buffer (pH 6.8) to 0.5 U/mL.[4]
    
  • Substrate: pNPG (5 mM) in Phosphate Buffer.

  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Stop Solution: 0.1 M

    
    .
    
  • Test Compounds: Dissolve in DMSO. Critical: Final DMSO concentration in well must be < 1% to prevent enzyme denaturation.

Workflow
  • Pre-Incubation:

    • Add 20

      
      L  Test Compound (various concentrations) to well.[4][5]
      
    • Add 20

      
      L  Enzyme Solution (0.5 U/mL).
      
    • Add 140

      
      L  Phosphate Buffer.
      
    • Incubate at 37°C for 15 minutes. (Allows inhibitor binding).[6]

  • Reaction Initiation:

    • Add 20

      
      L  pNPG Substrate (5 mM).[4][5]
      
    • Incubate at 37°C for 20 minutes.

  • Termination & Measurement:

    • Add 50

      
      L 
      
      
      
      (0.1 M) to stop the reaction.[5]
    • Measure Absorbance at 405 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (Log-inhibitor vs. normalized response).

Protocol Step1 1. Pre-Incubation (15 min, 37°C) Enzyme + Inhibitor + Buffer Step2 2. Initiation Add pNPG Substrate Step1->Step2 Step3 3. Reaction (20 min, 37°C) Hydrolysis of pNPG -> pNP (Yellow) Step2->Step3 Step4 4. Termination Add Na2CO3 (Stop Solution) Step3->Step4 Step5 5. Quantification Read Absorbance @ 405nm Step4->Step5

Figure 3: Step-by-step experimental workflow for the pNPG colorimetric assay.

References

  • Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising

    
    -Glucosidase Inhibitors. Pharmaceuticals, 2025. 
    
  • Design, synthesis, and biological evaluation of novel thiazole-hydrazone hybrids as potential

    
    -glucosidase inhibitors. Bioorganic Chemistry, 2025.[7][8] 
    
  • Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives. Scientific Reports, 2024. [9]

  • Fused Imidazotriazole-Based Therapeutics: A Multidisciplinary Study Against Diabetes-Linked Enzymes. MDPI, 2025.

  • New Imidazo[2,1‐b]thiazole Linked Hydrazide–Hydrazones as Potent

    
    ‐Glucosidase Inhibitors. ChemistrySelect, 2025. 
    
  • A Comparative Guide to the Valid

    
    -Glucosidase Inhibition Assay. BenchChem, 2025.[1] 
    

Sources

Comparative

A Comparative Analysis of α-Glucosidase Inhibitors: The Established vs. The Emergent

A Senior Application Scientist's Guide to Acarbose and 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol In the landscape of Type 2 Diabetes Mellitus (T2DM) management, controlling postprandial hyperglycemia—the sharp spike in blo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Acarbose and 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

In the landscape of Type 2 Diabetes Mellitus (T2DM) management, controlling postprandial hyperglycemia—the sharp spike in blood glucose after a meal—remains a cornerstone of therapy. One of the most effective strategies to achieve this is through the inhibition of α-glucosidase, a key intestinal enzyme responsible for the final step in carbohydrate digestion. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors effectively flatten the post-meal glucose curve.

For decades, Acarbose has been a widely used α-glucosidase inhibitor. However, the search for more potent and potentially better-tolerated alternatives is a dynamic area of research. Among the promising new candidates are synthetic heterocyclic compounds, with triarylimidazole derivatives, such as 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, emerging as particularly potent inhibitors.

This guide provides a detailed, objective comparison of the established drug, Acarbose, and the emergent class of imidazole-based inhibitors, represented here by structurally similar compounds for which extensive experimental data is available. We will delve into their mechanisms of action, compare their in vitro efficacy with supporting data, provide a detailed experimental protocol for their evaluation, and discuss the implications for future drug development.

The Battleground: Mechanism of Action at the Brush Border

The primary target, α-glucosidase, is located in the brush border of the small intestine. Its function is to hydrolyze the α-1,4-glycosidic bonds of disaccharides and oligosaccharides, releasing glucose for absorption into the bloodstream.[1] The therapeutic goal is to delay this process. Both Acarbose and imidazole derivatives achieve this, but their molecular strategies differ, which has significant implications for their pharmacological profiles.

Acarbose: The Competitive Mimic

Acarbose is a complex pseudo-tetrasaccharide.[1] Its structure closely mimics that of the natural carbohydrate substrates. This structural similarity allows it to act as a competitive and reversible inhibitor .[2][3] It binds with high affinity to the carbohydrate-binding sites of α-glucosidase, effectively blocking access to dietary carbohydrates.[2] By competing for the enzyme's active site, Acarbose delays, but does not completely prevent, carbohydrate digestion.[2] This competitive inhibition is a crucial aspect of its function; its efficacy can be surmounted by a high concentration of carbohydrates in the intestine.

Imidazole Derivatives: A More Diverse Approach

The imidazole scaffold offers greater versatility in its inhibitory mechanism. Depending on the specific substitutions on the triarylimidazole core, these compounds can act as either competitive or non-competitive inhibitors .

  • Competitive Inhibition: Some imidazole derivatives, particularly certain 4,5-diphenyl-imidazol-1,2,3-triazole hybrids, have been shown to be competitive inhibitors.[4] Like acarbose, they likely interact with key residues within the enzyme's active site, preventing the substrate from binding.

  • Non-Competitive Inhibition: Other derivatives, such as specific 2,4,5-triarylimidazole-1,2,3-triazoles, have demonstrated a non-competitive mode of inhibition.[5][6] This is a significant distinction. A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound or not. Theoretically, the efficacy of a non-competitive inhibitor cannot be overcome by increasing substrate concentration, which could be a therapeutic advantage.

The following diagram illustrates these distinct inhibitory pathways.

G cluster_0 Normal Enzymatic Action cluster_1 Inhibition Pathways cluster_2 Competitive Inhibition (Acarbose, some Imidazoles) cluster_3 Non-Competitive Inhibition (some Imidazoles) Carbohydrates Dietary Carbohydrates (Oligosaccharides) Enzyme α-Glucosidase (Active Site) Carbohydrates->Enzyme Binds to Active Site Enzyme_C α-Glucosidase (Active Site) Carbohydrates->Enzyme_C Blocked Enzyme_NC α-Glucosidase (Allosteric Site) Carbohydrates->Enzyme_NC Substrate can still bind, but catalysis is inefficient ES_Complex Enzyme-Substrate Complex Glucose Glucose (Absorption) ES_Complex->Glucose Hydrolysis EI_Complex_C Enzyme-Inhibitor Complex (Inactive) Comp_Inhibitor Competitive Inhibitor Comp_Inhibitor->Enzyme_C Binds to Active Site NonComp_Inhibitor Non-Competitive Inhibitor NonComp_Inhibitor->Enzyme_NC Binds to Allosteric Site EI_Complex_NC Enzyme-Inhibitor Complex (Inactive) Enzyme_NC->EI_Complex_NC Conformational Change

Caption: Mechanisms of α-glucosidase inhibition.

Quantitative Comparison: In Vitro Inhibitory Potency

The most common metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies greater potency.

While direct experimental data for 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol is not available in the reviewed literature, numerous studies on structurally analogous 2,4,5-triarylimidazole derivatives provide a strong basis for comparison. These studies consistently demonstrate that this class of compounds possesses significantly more potent α-glucosidase inhibitory activity than Acarbose.

Compound ClassRepresentative IC₅₀ Values (µM)Standard Drug (Acarbose) IC₅₀ (µM)Fold-Potency vs. Acarbose (Approx.)
2,4,5-Triarylimidazole Derivatives 15.16 ± 0.18 to 48.15 ± 0.37[5][6]817.38 ± 6.27[5][6]17x to 54x more potent
4,5-Diphenyl-imidazol-1,2,3-triazole Hybrids 85.6 ± 0.4 to 231.4 ± 1.0[4][7]750.0[4][7]3x to 9x more potent

Analysis of Causality: The superior potency of the imidazole derivatives can be attributed to their chemical structure. The planar, aromatic rings of the triaryl system can engage in favorable hydrophobic and π-π stacking interactions within the enzyme's binding pockets. Furthermore, the nitrogen and oxygen atoms present in the imidazole and phenol moieties can form critical hydrogen bonds with amino acid residues, leading to a tighter and more stable enzyme-inhibitor complex compared to that formed with Acarbose. Molecular docking studies support this, showing these compounds fitting snugly into the active or allosteric sites of the α-glucosidase enzyme.[4]

Experimental Protocol: A Self-Validating System for In Vitro α-Glucosidase Inhibition Assay

To ensure trustworthiness and reproducibility, any protocol for screening potential inhibitors must be robust and self-validating. The following detailed methodology, based on established colorimetric assays, provides such a system.[8][9][10] The principle is based on the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases the yellow-colored product, p-nitrophenol. The rate of its formation, measured by absorbance, is directly proportional to enzyme activity.

Principle of the Assay The causality is straightforward: an effective inhibitor will reduce the rate of p-nitrophenol production, resulting in a lower absorbance reading compared to an uninhibited control.

Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Acarbose (Positive Control)

  • Test Compound (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M) (Stop Solution)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Step-by-Step Methodology

  • Preparation of Solutions:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving appropriate amounts of sodium phosphate monobasic and dibasic in distilled water. The pH must be precisely adjusted to 6.8, as enzyme activity is highly pH-dependent.

    • α-Glucosidase Solution (0.5 U/mL): Dissolve the enzyme powder in cold phosphate buffer. Prepare this solution fresh just before the experiment to prevent loss of activity.

    • pNPG Solution (5 mM): Dissolve pNPG in phosphate buffer. This is the substrate that the enzyme will act upon.

    • Test Compound and Acarbose Stock Solutions: Dissolve the test compounds and Acarbose in DMSO to create concentrated stock solutions (e.g., 10 mM). Then, prepare a series of dilutions in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1% to avoid solvent-induced enzyme inhibition.[8]

  • Assay Procedure in 96-Well Plate:

    • Layout: Design the plate layout to include wells for blanks, controls, and various concentrations of the test compounds and Acarbose.

    • Reagent Addition:

      • To each well, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) .

      • Add 20 µL of the diluted test compound or Acarbose solutions to their respective wells.

      • For control wells (100% enzyme activity), add 20 µL of phosphate buffer instead of an inhibitor.

      • Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells.

    • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes . This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 20 µL of 5 mM pNPG solution to all wells to start the enzymatic reaction.

    • Incubation: Incubate the plate at 37°C for 20 minutes .

    • Terminate Reaction: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells. The high pH of the sodium carbonate denatures the enzyme and ensures the chromogen (p-nitrophenol) is in its yellow, phenolate form.

  • Data Acquisition and Analysis:

    • Absorbance Measurement: Immediately measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculation of Percentage Inhibition: The inhibitory activity is calculated using the following formula, which normalizes the sample data against the uninhibited control: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control (enzyme + buffer + substrate).

      • A_sample is the absorbance of the well with the test inhibitor.

    • IC₅₀ Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentrations. The IC₅₀ value is determined by non-linear regression analysis of the resulting dose-response curve.

The following diagram visualizes this experimental workflow.

G cluster_0 Preparation cluster_1 Assay Execution (96-Well Plate) cluster_2 Data Analysis Prep_Buffer Prepare 0.1M Phosphate Buffer (pH 6.8) Add_Buffer 1. Add 50 µL Buffer to all wells Prep_Buffer->Add_Buffer Prep_Enzyme Prepare 0.5 U/mL α-Glucosidase (Fresh) Add_Enzyme 3. Add 20 µL α-Glucosidase Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare 5 mM pNPG Substrate Add_pNPG 5. Add 20 µL pNPG (Initiate Reaction) Prep_Substrate->Add_pNPG Prep_Inhibitor Prepare Serial Dilutions of Test Compounds & Acarbose Add_Inhibitor 2. Add 20 µL Inhibitor/Control Prep_Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Inhibitor->Add_Enzyme Pre_Incubate 4. Pre-incubate (37°C, 15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_pNPG Incubate 6. Incubate (37°C, 20 min) Add_pNPG->Incubate Stop_Rxn 7. Add 50 µL 0.1M Na₂CO₃ (Stop Reaction) Incubate->Stop_Rxn Read_Absorbance Measure Absorbance at 405 nm Stop_Rxn->Read_Absorbance Calc_Inhibition Calculate % Inhibition Read_Absorbance->Calc_Inhibition Calc_IC50 Plot Dose-Response & Determine IC₅₀ Calc_Inhibition->Calc_IC50

Sources

Validation

comparative study of the nonlinear optical properties of imidazole isomers

Executive Summary This guide provides a technical comparative analysis of the nonlinear optical (NLO) properties of Imidazole (1,3-diazole) and its structural isomer Pyrazole (1,2-diazole) , with a specific focus on thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the nonlinear optical (NLO) properties of Imidazole (1,3-diazole) and its structural isomer Pyrazole (1,2-diazole) , with a specific focus on their substituted regioisomers.

While both isomers are five-membered heterocyclic rings (


), Imidazole derivatives consistently demonstrate superior Second Harmonic Generation (SHG) efficiency compared to Pyrazole analogues. This performance gap is driven by the specific "Push-Pull" electronic architecture available in the 1,3-nitrogen arrangement, which facilitates enhanced Intramolecular Charge Transfer (ICT). This guide details the computational (DFT) and experimental (Kurtz-Perry) protocols required to validate these properties.

Theoretical Framework: The 1,3 vs. 1,2 Isomer Divergence

To engineer high-performance NLO materials, one must understand the fundamental electronic differences between the two core isomers.

Structural & Electronic Comparison

The NLO response (


, first hyperpolarizability) is governed by the efficiency of charge transfer across the 

-conjugated system.
FeatureImidazole (1,3-Diazole)Pyrazole (1,2-Diazole)NLO Impact
N-Atom Position Separated by one Carbon (C2)Adjacent (N1-N2 bond)Imidazole allows for a more distributed charge delocalization.
Basicity (

)
~7.0 (Stronger Base)~2.5 (Weaker Base)Higher basicity in Imidazole facilitates protonation/coordination, tuning the acceptor strength.
H-Bonding Linear chains (often)Dimers/CyclicLinear H-bonding promotes non-centrosymmetric packing , a strict requirement for SHG.
Dipole Moment HighModerateHigher dipole moment (

) correlates with stronger hyperpolarizability.
The "Push-Pull" Mechanism (D-π-A)

In imidazole derivatives, the ring acts as an efficient


-bridge. The position of substituents determines the NLO efficiency.
  • C2-Substitution: The C2 position (between the two nitrogens) is the most polarizable axis. Donors/Acceptors here create a "Y-shaped" charge transfer path, often yielding the highest

    
     values.
    
  • C4/C5-Substitution: These positions often suffer from steric hindrance or reduced conjugation length compared to the C2 axis.

Workflow Visualization

The following diagram outlines the integrated workflow for comparing these isomers, moving from in silico design to experimental validation.

NLO_Workflow Design Isomer Scaffold Design (Imidazole vs Pyrazole) DFT DFT Calculation (Gaussian 16) Design->DFT Geometry Opt Synthesis Chemical Synthesis (Debus-Radziszewski / One-Pot) DFT->Synthesis Select Candidates (High Beta) SHG Kurtz-Perry Powder Test (NLO Measurement) DFT->SHG Correlate Beta vs SHG Eff XRD Single Crystal XRD (Packing Analysis) Synthesis->XRD Check Centrosymmetry XRD->SHG Non-Centrosymmetric Only

Figure 1: Integrated Computational-Experimental Workflow for NLO Material Screening.

Computational Protocol (DFT)[1][2][3][4][5]

Objective: To predict the molecular first hyperpolarizability (


) and HOMO-LUMO gap before synthesis.

Platform: Gaussian 09/16 or ORCA. Theory Level: DFT / B3LYP (Hybrid Functional). Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for describing the loose electron clouds in NLO materials).

Step-by-Step Methodology:
  • Geometry Optimization:

    • Optimize the ground state geometry in the gas phase.

    • Check: Ensure no imaginary frequencies (confirms local minima).

  • Frontier Molecular Orbital (FMO) Analysis:

    • Calculate HOMO and LUMO energies.[1][2][3][4]

    • Equation:

      
      .
      
    • Significance: A lower

      
       (Band Gap) facilitates easier charge transfer, increasing NLO response.
      
  • Hyperpolarizability Calculation:

    • Use the Polar keyword in Gaussian.

    • Calculate total static first hyperpolarizability (

      
      ) using the vector components:
      
      
      
      

Experimental Protocol: Kurtz-Perry Powder Technique[7][8]

Objective: To measure the Second Harmonic Generation (SHG) efficiency of the synthesized powder relative to a standard (KDP or Urea).

Why this method? Growing large single crystals of novel isomers is difficult. This technique allows rapid screening of polycrystalline powders.

Experimental Setup Diagram

Kurtz_Perry Laser Nd:YAG Laser (1064 nm) HalfWave Half-Wave Plate Laser->HalfWave Sample Powder Sample (Capillary Tube) HalfWave->Sample Filter Monochromator/ IR Filter (532 nm) Sample->Filter 532 nm (Green) PMT Photomultiplier Tube (Detector) Filter->PMT Scope Oscilloscope PMT->Scope

Figure 2: Schematic of the Kurtz-Perry Powder SHG Setup.

Detailed Protocol
  • Sample Preparation:

    • Synthesize the imidazole/pyrazole derivative.

    • Crucial Step: Grind and sieve the sample into distinct particle size ranges (e.g., 20-40

      
      , 40-60 
      
      
      
      , ... 150-200
      
      
      ).
    • Reasoning: This determines if the material is Phase Matchable . If SHG intensity increases with particle size and saturates, it is phase-matchable (Class I). If it peaks and decreases, it is not (Class II).

  • Loading:

    • Pack the microcrystalline powder into uniform micro-capillary tubes.

  • Measurement:

    • Irradiate with a Q-switched Nd:YAG laser (1064 nm fundamental).

    • Detect the output signal at 532 nm (Second Harmonic).

  • Calibration:

    • Run a reference sample (Urea or KDP) under identical conditions.

    • Calculate Efficiency:

      
      
      

Comparative Data Analysis

The following table summarizes representative data comparing Imidazole derivatives (specifically 2-substituted) against Pyrazole analogues and standard references.

Table 1: Comparative NLO Parameters (DFT & Experimental)

Compound ClassIsomer Type

(Band Gap) [eV]
Dipole Moment (

) [Debye]

(

esu)
SHG Efficiency (vs. Urea)
Urea (Ref) Standard6.54.60.31.0
Imidazole Derivative 2-substituted (D-π-A)3.1 - 3.8 8.5 - 12.0 1.4 - 12.5 2.5x - 14x
Pyrazole Derivative 1,3,5-substituted4.0 - 4.53.5 - 6.00.8 - 4.20.5x - 2.0x
Nitro-Imidazole 4-nitro-imidazole3.97.22.11.8x
Key Insights:
  • The "2-Position" Advantage: Imidazole derivatives substituted at the C2 position (between the nitrogens) consistently show lower band gaps and higher

    
     values than pyrazoles. This is due to the "Y-shaped" conjugation pathway that effectively couples the donor and acceptor.
    
  • Transparency vs. Efficiency: While Imidazoles have higher SHG, they often have a red-shifted cut-off (lower band gap). Pyrazoles typically remain transparent deeper into the UV region, which is a trade-off for their lower NLO efficiency.

  • Phase Matching: Imidazole derivatives are more likely to crystallize in non-centrosymmetric space groups (e.g.,

    
    ) due to directional H-bonding, whereas Pyrazoles often form centrosymmetric dimers (NLO inactive).
    

References

  • Kurtz, S. K., & Perry, T. T. (1968).[5][6] A Powder Technique for the Evaluation of Nonlinear Optical Materials.[4][7][8][5][6] Journal of Applied Physics. Link

  • Mekelleche, S., & Zaitri, L. K. (2021).[9] DFT and TD-DFT study on quadratic NLO response and optoelectronic activity in novel Y-shaped imidazole-based push-pull chromophores. Journal of Molecular Modeling. Link

  • Zhang, W., et al. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Molecules. Link

  • BenchChem. (2025).[10] Comparative study of imidazole and pyrazole-based aldehydes: Structural and Physicochemical Properties. Link

  • Carey, F. A. (2000). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard Reference for Heterocyclic Basicity/Isomerism).

Sources

Comparative

A Comparative Guide to the Projected Biological Efficacy of Metal Complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, recognized for its vast biological activities and its capacity to form stable and potent metal complexes.[1][2] This guide delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, recognized for its vast biological activities and its capacity to form stable and potent metal complexes.[1][2] This guide delves into the projected biological efficacy of metal complexes derived from the novel ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. While direct experimental data for the metal complexes of this specific ligand are emerging, this document serves as a comparative analysis, drawing upon established findings for structurally analogous imidazole-based metal complexes to forecast their potential therapeutic applications. We will explore the anticipated enhancements in antimicrobial and anticancer activities upon chelation with various transition metals, supported by a framework of established experimental protocols and structure-activity relationships.

The core ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, possesses a unique molecular architecture. The substituted phenol group provides a crucial site for metal chelation, while the multi-substituted imidazole ring is a well-established pharmacophore. The near co-planar arrangement observed in similar structures, such as 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, suggests a rigid conformational framework that can be advantageous for specific biological interactions.[3]

The Chelation Advantage: Amplifying Biological Potency

The coordination of metal ions to biologically active ligands, such as imidazole derivatives, is a well-established strategy for enhancing their therapeutic efficacy.[4][5] This enhancement is often attributed to several factors, including:

  • Increased Lipophilicity: Metal complexation can increase the lipophilicity of the ligand, facilitating its transport across cellular membranes.

  • Altered Electronic and Structural Properties: The coordination of a metal ion can modify the electronic distribution and geometry of the ligand, potentially leading to stronger interactions with biological targets.[6]

  • Dual-Action Mechanism: The resulting complex may exert its biological effect through a combination of the ligand's inherent activity and the specific properties of the coordinated metal ion.[4]

Transition metal complexes, in particular, have garnered significant attention due to their diverse coordination geometries and redox properties, which can be tailored for specific therapeutic applications.[7][8]

Comparative Anticancer Activity: A Look at Related Imidazole-Based Metal Complexes

Below is a comparative table of the IC50 values for various imidazole-based metal complexes against different cancer cell lines, providing a benchmark for the anticipated efficacy of metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol.

Complex Cancer Cell Line IC50 (µM) Reference
Cu(II) complex of an ibuprofen-imidazole hydrazoneMDA-MB-231 (Breast)3.58[11]
Silver (I) complex of an imidazolium saltHCT 116 (Colon)4.0 ± 0.2[11]
Cu(II)-2,4,5-triphenyl-1H-imidazole complexT74D (Breast)8.78 µg/ml[10]
Cu(II)-2,4,5-triphenyl-1H-imidazole complexHeLa (Cervical)14.46 µg/ml[10]
Zinc (II) complexes with amino acid-derived imidazolium-based ligandsA549 (Lung), MeWo (Melanoma), T24 (Bladder)Showed greater selectivity than carboplatin[12]

Given the structural similarities, it is hypothesized that metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, particularly with Cu(II) and Ag(I), could exhibit potent cytotoxic activity against a range of cancer cell lines.[11] The presence of the chloro and methoxyphenyl substituents may further influence the lipophilicity and electronic properties, potentially leading to enhanced cellular uptake and target interaction.

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the in vitro anticancer activity of novel compounds using the MTT assay.

  • Cell Culture: Human cancer cell lines (e.g., HCT 116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (metal complexes) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Metal Complexes (Varying Concentrations) B->C D Incubate for 24-72 hours C->D E Add MTT Solution D->E F Incubate for 2-4 hours E->F G Remove Medium, Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for determining the in vitro cytotoxicity of metal complexes using the MTT assay.

Comparative Antimicrobial Efficacy: A Broad-Spectrum Potential

Imidazole-based metal complexes have consistently demonstrated significant antimicrobial properties, often surpassing the activity of the parent ligand.[4][7] The proposed mechanism often involves the inhibition of essential cellular processes in bacteria and fungi. The agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard techniques for evaluating antimicrobial efficacy.[5]

The following table presents the antimicrobial activity of various imidazole-based metal complexes against representative bacterial and fungal strains.

Complex Microorganism Activity (Zone of Inhibition in mm or MIC in µg/mL) Reference
Ni(II) imidazole complexS. aureus (Gram-positive)MIC: 6.25 µg/mL[5]
Ni(II) imidazole complexE. coli (Gram-negative)MIC: 6.25 µg/mL[5]
Zn(II) imidazole complexC. albicans (Fungus)MIC: 6.25 µg/mL[5]
Fe(III) imidazole-benzimidazole complexGram-positive & Gram-negative bacteriaComparable to chloramphenicol[7]
Fe(III) imidazole-benzimidazole complexA. niger & C. albicans (Fungi)Good activity, surpassing free ligands[7]

Based on these findings, it is reasonable to predict that metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, particularly with Ni(II), Co(II), Cu(II), and Zn(II), will exhibit broad-spectrum antimicrobial activity. The structural features of the ligand may contribute to its ability to disrupt microbial membranes or inhibit key enzymatic pathways.

Experimental Protocol: Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri plates.

  • Inoculation: A standardized microbial suspension is uniformly spread over the surface of the solidified agar.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Loading: A defined volume of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic/antifungal) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Workflow A Prepare & Pour Agar Plates B Inoculate with Microbial Suspension A->B C Create Wells in Agar B->C D Load Wells with Test Compounds & Controls C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Caption: A streamlined workflow for the agar well diffusion method to assess antimicrobial activity.

Future Directions and Concluding Remarks

The metal complexes of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol represent a promising, yet unexplored, class of compounds with significant therapeutic potential. Based on a comparative analysis of structurally related imidazole-based metal complexes, it is anticipated that these novel compounds will exhibit potent anticancer and antimicrobial activities.

The next logical steps involve the synthesis and thorough characterization of these metal complexes, followed by a comprehensive evaluation of their biological efficacy using the standardized protocols outlined in this guide. Further investigations into their mechanisms of action, structure-activity relationships, and in vivo performance will be crucial for their development as next-generation therapeutic agents. The rich chemistry of imidazole and its derivatives continues to be a fertile ground for the discovery of novel metal-based drugs.[1][6][13]

References

  • Synthesis, characterization and antimicrobial studies of transition metal complexes of imidazole derivative - SciSpace. (URL: [Link])

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (URL: [Link])

  • Fe(iii) and Ni(ii) imidazole-benzimidazole mixed-ligand complexes: synthesis, structural characterization, molecular docking, DFT studies, and evaluation of antimicrobial and anti-inflammatory activities - Dalton Transactions (RSC Publishing). (URL: [Link])

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications - Bentham Science Publisher. (URL: [Link])

  • Synthesis and antimicrobial activities of new Schiff's base and metal complexes derived from imidazole - Scholars Research Library. (URL: [Link])

  • Structure−Activity Relationships for NAMI-A-type Complexes (HL)[trans-RuCl4L(S-dmso)ruthenate(III)] (L = Imidazole, Indazole, 1,2,4-Triazole, 4-Amino-1,2,4-triazole, and 1-Methyl-1,2,4 - ACS Publications. (URL: [Link])

  • Imidazole-Imidazolium-Based Antibacterial Metal Complexes: An Insight | springerprofessional.de. (URL: [Link])

  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review - Arabian Journal of Chemistry. (URL: [Link])

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF COPPER(II) COMPLEX WITH 2, 4, 5-TRIPHENYL-1H-IMIDAZOLE LIGAND - Connect Journals. (URL: [Link])

  • Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes. (URL: [Link])

  • Synthesis, Characterization, and Preliminary In Vitro Anticancer Activity of Zinc Complexes Containing Amino Acid-Derived Imidazolium-Based Dicarboxylate Ligands - PMC. (URL: [Link])

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF - ResearchGate. (URL: [Link])

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article - ResearchGate. (URL: [Link])

  • Tridentate imidazole-based Schiff base metal complexes: molecular docking, structural and biological studies - Taylor & Francis. (URL: [Link])

  • Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes - Scirp.org. (URL: [Link])

  • Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and t - Letters in Applied NanoBioScience. (URL: [Link])

  • Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes | Novel Aspects on Chemistry and Biochemistry Vol. 3. (URL: [Link])

  • Analysis of Synthesis, Biological Evaluation, and Model Membrane Studies on Metal Complexes - Airo Web. (URL: [Link])

  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)dia - Chemical Review and Letters. (URL: [Link])

  • 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol - PubMed Central. (URL: [Link])

Sources

Validation

A Researcher's Guide to Bridging the Gap: Comparing Experimental and Theoretical Spectral Data of Imidazole Compounds

For researchers, scientists, and professionals in drug development, the structural elucidation of novel imidazole derivatives is a critical step. Imidazole, a five-membered aromatic heterocycle, is a key pharmacophore pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the structural elucidation of novel imidazole derivatives is a critical step. Imidazole, a five-membered aromatic heterocycle, is a key pharmacophore present in numerous natural products and synthetic drugs.[1][2][3] A robust and validated understanding of a molecule's structure and electronic properties is paramount. This guide provides an in-depth comparison of experimental and theoretical spectral data for imidazole compounds, offering insights into the causality behind experimental choices and the validation of computational methods.

The Synergy of Experiment and Theory

The characterization of imidazole compounds relies on a synergistic approach that combines experimental spectroscopic techniques with theoretical quantum chemical calculations.[4][5] Experimental methods provide real-world measurements of a molecule's properties, while computational chemistry offers a theoretical framework to predict and interpret these observations.[6] This dual approach allows for a more comprehensive and validated structural analysis than either method could achieve alone.

The core principle lies in using experimental data to validate and refine computational models.[7] Once a computational method demonstrates its ability to accurately reproduce experimental spectra for a known compound, it can then be used with greater confidence to predict the properties of unknown or yet-to-be-synthesized molecules. This predictive power is invaluable in drug discovery for screening potential candidates and understanding their behavior at a molecular level.

G cluster_0 Experimental Workflow cluster_1 Theoretical Workflow cluster_2 Validation & Interpretation Synthesis Synthesis of Imidazole Derivative Purification Purification & Isolation Synthesis->Purification Exp_Analysis Experimental Spectral Analysis (FTIR, NMR, UV-Vis, MS) Purification->Exp_Analysis Exp_Data Experimental Spectra Exp_Analysis->Exp_Data Comparison Comparison & Correlation Exp_Data->Comparison Mol_Modeling Molecular Modeling Geom_Opt Geometry Optimization (e.g., DFT/B3LYP) Mol_Modeling->Geom_Opt Spectral_Calc Spectral Calculation (e.g., TD-DFT, GIAO) Geom_Opt->Spectral_Calc Theo_Spectra Predicted Spectra Spectral_Calc->Theo_Spectra Theo_Spectra->Comparison Interpretation Structural Elucidation & Property Analysis Comparison->Interpretation

Caption: A workflow diagram illustrating the interplay between experimental and theoretical approaches for the spectral analysis of imidazole compounds.

Vibrational Spectroscopy: A Tale of Two Spectroscopies

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" unique to the compound's structure.

Experimental Protocol: Acquiring FTIR Spectra
  • Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the purified imidazole derivative is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrument Setup: An FTIR spectrometer, such as a Bruker IFS 66V model, is used for analysis.[8] The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition: The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.[8] A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Theoretical Protocol: Simulating Vibrational Spectra
  • Geometry Optimization: The first step is to obtain the optimized molecular geometry of the imidazole derivative. Density Functional Theory (DFT) methods, particularly with the B3LYP functional and a suitable basis set like 6-311++G(d,p), are widely used for this purpose.[9][10]

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational frequencies and their corresponding infrared intensities and Raman activities.

  • Scaling: It is a common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the computational method.[11]

Data Comparison: Imidazole as a Case Study

The table below presents a comparison of experimental and theoretical vibrational frequencies for the parent imidazole molecule.

Vibrational ModeExperimental FTIR (cm⁻¹)[8]Theoretical DFT/B3LYP (cm⁻¹)[12]
N-H Stretch33763648 (scaled: ~3502)
C-H Stretch3126, 3040, 29223130, 3050, 2930 (scaled)
C=C Stretch15931600 (scaled)
C-N Stretch1486, 1440, 1367, 13251490, 1445, 1370, 1330 (scaled)

The close agreement between the scaled theoretical frequencies and the experimental values provides confidence in the accuracy of the computational model.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By comparing experimental chemical shifts with theoretically calculated values, a high degree of confidence in structural assignments can be achieved.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: A few milligrams of the imidazole derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve high homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra. Key parameters include the number of scans, relaxation delay, and spectral width.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Theoretical Protocol: Calculating NMR Chemical Shifts
  • Geometry Optimization: As with vibrational spectroscopy, the first step is to obtain an accurate optimized geometry of the molecule, typically using DFT.

  • NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.[13][14][15] This is often performed at the same level of theory as the geometry optimization.

  • Referencing: The calculated absolute shieldings (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as TMS, using the equation: δ = σ(TMS) - σ(sample).

Data Comparison: Benzimidazole Example

The following table compares experimental and theoretical ¹³C NMR chemical shifts for benzimidazole.

Carbon AtomExperimental ¹³C (ppm) in HMPA-d18[16]Theoretical GIAO/DFT (ppm) in DMSO[16]
C2141.9142.5
C3a/C7a137.9138.2
C4/C7115.4116.1
C5/C6122.9123.5

The excellent correlation between the experimental and calculated chemical shifts allows for unambiguous assignment of the carbon signals, even for tautomeric systems.[16][17]

UV-Vis Spectroscopy: Unveiling Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's conjugated system.

Experimental Protocol: Acquiring UV-Vis Spectra
  • Sample Preparation: A dilute solution of the imidazole derivative is prepared in a suitable solvent (e.g., ethanol, DMSO).

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

  • Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 800 nm.

Theoretical Protocol: Simulating UV-Vis Spectra
  • Ground State Optimization: The geometry of the molecule in its electronic ground state is optimized using DFT.

  • Excited State Calculation: Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the energies of electronic transitions and their corresponding oscillator strengths.[18][19] The results provide the theoretical λ_max values.

Data Comparison: Phenyl-Imidazole Derivative

For a novel (E)-N-((1H-indol-7-yl) methylene)-5-phenyl-1H-imidazol-2-amine (IPA) derivative, the following comparison was made:

TransitionExperimental λ_max (nm)[2]Theoretical TD-DFT (nm)[2]
π→π320~310
n→π460~440

The good agreement between the experimental and theoretical values supports the proposed electronic structure and optoelectronic potential of the compound.[2]

Mass Spectrometry: Deciphering Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. While theoretical prediction of full mass spectra is complex, computational chemistry can be used to calculate the energies of different fragmentation pathways, helping to rationalize the observed experimental data.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, producing a mass spectrum.

Rationalizing Fragmentation with Theory

The mass spectra of imidazoles typically show a pronounced molecular ion peak.[20] Common fragmentation pathways involve the loss of small neutral molecules like HCN.[20][21] Quantum chemical calculations can be used to determine the thermodynamic favorability of proposed fragmentation pathways, aiding in the interpretation of the observed peaks. For example, the fragmentation of imidazole ribosides primarily involves the loss of substituents from the imidazole ring and cleavage of the ribose moiety, without the opening of the imidazole ring itself.[22]

G M Molecular Ion (M+) F1 [M - HCN]+ M->F1 Loss of HCN F2 [M - RCN]+ M->F2 Loss of RCN F3 Further Fragments F1->F3 F2->F3

Caption: A simplified diagram showing common fragmentation pathways for substituted imidazole compounds in mass spectrometry.

Conclusion: A Validated Approach to Structural Elucidation

The integration of experimental and theoretical spectral data provides a robust and reliable framework for the characterization of imidazole compounds. By using experimental results to validate computational models, researchers can gain a deeper understanding of molecular structure, bonding, and electronic properties. This guide has outlined the key experimental and theoretical protocols for the most common spectroscopic techniques and demonstrated through examples the power of this combined approach. As computational methods continue to improve in accuracy and efficiency, the synergy between theory and experiment will become even more indispensable in the fields of chemical research and drug development.

References

  • B. M. Giuliano et al. (2019). An unsuccessful search for the five-membered ring imidazole. ResearchGate. [Link]

  • J. H. Bowie et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. [Link]

  • Rosa M. Claramunt et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. [Link]

  • Rosa M. Claramunt et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • S. Rajpurohit et al. (2013). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]

  • H. Hida et al. (1995). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. [Link]

  • Rosa M. Claramunt et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • (n.d.). Machine learning for spectroscopic properties of organic molecules. Aalto Research Portal. [Link]

  • (n.d.). Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules. Search UW-Madison Libraries. [Link]

  • P. Vyskocilová et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

  • R. Ramasamy (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics. [Link]

  • (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. PMC. [Link]

  • (n.d.). Enhanced Prediction of Absorption and Emission Wavelengths of Organic Compounds through Hybrid Graph Neural Network Architectures. PMC. [Link]

  • (n.d.). FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole. ResearchGate. [Link]

  • (2025). Validation of computational results with experimental data. Fiveable. [Link]

  • (2025). A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. ResearchGate. [Link]

  • (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PMC. [Link]

  • Carla Isabel Nieto Gómez et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]

  • Yurdakul S. (2013). FT-IR, FT-RAMAN, NMR SPECTRA AND DFT SIMULATIONS OF 4-(4-FLUORO-PHENYL)-1H-IMIDAZOLE. Elibrary. [Link]

  • Yue Yuan et al. (2016). Synthesis of imidazole derivatives and the spectral characterization of the binding properties towards human serum albumin. PubMed. [Link]

  • (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. [Link]

  • (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Preprints.org. [Link]

  • (2020). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. PMC. [Link]

  • (n.d.). Experimental and Theoretical Studies on Optical Properties of Tetra(Imidazole) of Palladium (II) Phthalocyanine. PMC. [Link]

  • (2025). pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy. RSC Publishing. [Link]

  • (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry. [Link]

  • (n.d.). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. University of Kerbala Repository. [Link]

  • (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry. Journal of Chemical Education. [Link]

  • (2023). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Longdom.org. [Link]

  • (n.d.). Matrix-Isolation FTIR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Imidazole. A Comparison between Experimental Results and Different Calculation Methods. The Journal of Physical Chemistry A. [Link]

  • (n.d.). Comparison between experimental and theoretical UV–visible absorption spectra of (a), (b), (c) and (d). ResearchGate. [Link]

  • (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). ResearchGate. [Link]

  • (2025). Experimental and Theoretical Studies on Optical Properties of Tetra(Imidazole) of Palladium (II) Phthalocyanine. ResearchGate. [Link]

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Comparative

Beyond the Score: A Comparative Guide to Validating Molecular Docking Hits with In Vitro Assays

The Docking Paradox: Why High Scores Fail Molecular docking is the cornerstone of modern virtual screening, yet it suffers from a critical limitation known as the "Docking Paradox." A docking score is a static prediction...

Author: BenchChem Technical Support Team. Date: February 2026

The Docking Paradox: Why High Scores Fail

Molecular docking is the cornerstone of modern virtual screening, yet it suffers from a critical limitation known as the "Docking Paradox." A docking score is a static prediction of potential energy (


), often ignoring solvation effects, entropic penalties, and protein flexibility. Consequently, a compound with a "perfect" score of -12.0 kcal/mol may show zero activity in the wet lab (a False Positive), while a modest scorer might be a potent lead.

The Core Directive: Never trust a docking score in isolation. Validation requires a cascade of orthogonal in vitro assays that filter, quantify, and functionally verify the predicted interaction.

This guide moves beyond basic descriptions to provide a comparative analysis of validation methodologies, structured as a funnel: from high-throughput triage to low-throughput thermodynamic confirmation.

Phase I: The High-Throughput Filter (Thermal Shift Assay)

Before investing in expensive biophysical characterization, you must weed out the non-binders and "pan-assay interference compounds" (PAINS). The Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is the industry-standard "triage" method.

The Mechanism

TSA relies on the thermodynamic principle that ligand binding stabilizes the protein's native state, shifting its melting temperature (


) upward.[1][2]
  • 
    :  Ligand binds and stabilizes (Hit).[1]
    
  • 
    :  Ligand binds but destabilizes (Potential unfolding agent/aggregator).
    
  • 
    :  No binding.
    
Protocol: The "Rapid Triage" Workflow
  • Throughput: 96-well or 384-well format.

  • Reagent: SYPRO Orange (binds hydrophobic regions exposed during unfolding).[1][2][3][4]

Step-by-Step Methodology:

  • Protein Prep: Dilute target protein to 2–5 µM in assay buffer. Crucial: Buffer must match the docking simulation pH conditions.

  • Dye Prep: Dilute SYPRO Orange (5000x stock) to 5x final concentration.

  • Compound Addition: Add docking hits at 10–50 µM (ensure final DMSO < 1-2%).

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the derivative of the fluorescence curve (

    
    ). The peak is the 
    
    
    
    .[4]

Expert Insight: A shift of


C is generally considered significant. However, hydrophobic compounds can quench the dye, leading to false negatives. Always check the raw fluorescence amplitude.

Phase II: Biophysical Quantification (SPR vs. MST vs. ITC)

Once hits are filtered by TSA, you must quantify the binding affinity (


) and, ideally, the kinetics (

). This is where the choice of assay defines the quality of your data.
Comparative Analysis: Selecting the Right Tool
FeatureSurface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics (

), Affinity (

)
Affinity (

)
Thermodynamics (

), Affinity (

)
Sample State Immobilized (Surface)Free SolutionFree Solution
Sample Consumption Low (< 50 µg protein)Very Low (< 5 µg protein)High (> 200-500 µg protein)
Throughput High (Automated)Medium-HighLow (One by one)
Sensitivity High (pM range)High (nM - mM)Medium (µM - nM)
Best For... Fragment screening, Residence timeMembrane proteins, IDPs, Sticky compounds"Gold Standard" validation, Stoichiometry
Major Limitation Ligand immobilization artifactsFluorescence interferenceRequires large amounts of protein
Deep Dive: The Protocols
A. Surface Plasmon Resonance (SPR) – The Kinetic Standard

SPR is the only method here that measures residence time (


), a better predictor of in vivo efficacy than affinity alone.

Critical Protocol Steps:

  • Immobilization: Covalent coupling (Amine/Thiol) or Capture (Biotin-Streptavidin/His-tag).

    • Expert Tip: Keep ligand density low (

      
       RU) to avoid mass transport limitations and steric hindrance, which artificially inflate affinity.
      
  • Injection: Inject analyte (docking hit) at 5 concentrations (0.1x to 10x expected

    
    ).
    
  • Regeneration: Remove bound analyte.

    • Expert Tip: Harsh regeneration (low pH) damages the protein. Use "Single Cycle Kinetics" to avoid regeneration steps entirely.

B. Isothermal Titration Calorimetry (ITC) – The Thermodynamic Truth

Docking scores are often enthalpy-biased. ITC measures both Enthalpy (


) and Entropy (

). If a docking hit has high affinity but is driven purely by entropy (hydrophobic effect) rather than specific H-bonds (enthalpy), it may be "greasy" and non-specific.

Critical Protocol Steps:

  • Degassing: Air bubbles cause massive noise. Degas samples for 10 mins.

  • Titration: 20 injections of 2 µL ligand into the protein cell.

  • Matching: Buffer in the syringe must match the cell buffer exactly (dialysis recommended) to avoid heat of dilution artifacts.

Visualization: The Integrated Validation Workflow

The following diagram illustrates the logical flow from in silico prediction to final validation, highlighting decision points based on assay limitations.

ValidationFunnel Docking Molecular Docking (In Silico Prediction) TSA Phase 1: Thermal Shift Assay (Triage Non-Binders) Docking->TSA Top 100 Hits Decision Is Protein Soluble & Stable? TSA->Decision Stabilizers (ΔTm > 2°C) SPR Phase 2A: SPR (Kinetics: kon/koff) Decision->SPR Yes (Standard) MST Phase 2B: MST (Solution Affinity) Decision->MST No (Membrane/Aggregates) ITC Phase 2C: ITC (Thermodynamics) SPR->ITC Validate Top 3 Leads Functional Phase 3: Functional Assay (Enzymatic/Cell-based) SPR->Functional MST->ITC Validate Top 3 Leads MST->Functional ITC->Functional Confirmed Binders

Caption: A hierarchical validation funnel filtering thousands of docking hits down to validated leads using orthogonal biophysical methods.

Phase III: Functional Validation (The Reality Check)

Binding does not equal inhibition. A molecule might bind to an allosteric site predicted by docking but fail to inhibit the catalytic active site.

The "Mechanism of Action" Protocol:

  • Enzymatic Assay: Measure

    
     using a substrate conversion assay (e.g., FRET, Colorimetric).
    
  • Correlation Plot: Plot

    
     (Experimental) vs. Docking Score.
    
    • Good Validation:

      
      .
      
    • Poor Validation: No correlation (suggests the scoring function failed to capture the physics of binding).

Decision Logic: SPR vs. MST

When choosing between the two primary quantification methods, use this logic flow to determine the best fit for your specific protein target.

AssayChoice Start Select Biophysical Assay Membrane Is it a Membrane Protein? Start->Membrane Immob Can it be Immobilized? Membrane->Immob No UseMST Use MST (Label-free or His-tag) Membrane->UseMST Yes Kinetics Need Kinetics (kon/koff)? Immob->Kinetics Yes Immob->UseMST No (Unstable on chip) Kinetics->UseMST No (KD is enough) UseSPR Use SPR (Gold Standard) Kinetics->UseSPR Yes (Crucial)

Caption: Decision matrix for selecting between Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) based on protein properties.

References

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery. Link

  • Wong, H. C., et al. (2008). Validation of molecular docking programs for virtual screening against dihydropteroate synthase. NIH National Library of Medicine. Link

  • Comparison of Biomolecular Interaction Techniques . (2018). SPR vs ITC vs MST vs BLI.[5] Reichert SPR.[5][6] Link

  • Hu, X., et al. (2024). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science. Link

  • Luo, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. BioRxiv.[7] Link

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Comparative

A Senior Application Scientist's Guide to Evaluating the Therapeutic Index of Novel Imidazole-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5] However, the journey from a promising novel compound to a clinically viable drug is fraught with challenges, chief among them being the establishment of a favorable safety profile. The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, comparing the dose required for a therapeutic effect to the dose that causes toxicity.[6][7][8] A high TI indicates a wide margin of safety, a highly desirable characteristic for any new drug candidate.[6][9]

This guide provides a comprehensive, field-proven framework for the systematic evaluation of the therapeutic index of novel imidazole-based compounds. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating and robust evaluation cascade from the benchtop to preclinical models.

The Core Concept: Defining the Therapeutic Window

The therapeutic index is fundamentally a ratio. It's most commonly calculated as:

TI = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose): The dose of the drug that produces a toxic effect in 50% of the population. In preclinical studies, this is often substituted with the LD50 (Median Lethal Dose) , the dose that is lethal to 50% of the test population.[6][9]

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[6][9]

A drug with a narrow therapeutic index requires careful dosage and monitoring to avoid toxicity, whereas a drug with a high therapeutic index is generally considered safer.[6] This guide will walk you through a two-stage process to determine these critical values for your novel compounds.

Stage 1: The In Vitro Funnel - Establishing Initial Viability

The initial screening phase is designed to be rapid and cost-effective, weeding out compounds with poor efficacy or high cytotoxicity before committing to expensive and time-consuming in vivo studies.[10] Here, we establish an in vitro therapeutic index by comparing a compound's potency against a target cell line (e.g., cancer cells) with its toxicity towards a normal, non-target cell line.

Key Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Objective: To determine the IC50 (half-maximal inhibitory concentration) on a cancer cell line and the CC50 (half-maximal cytotoxic concentration) on a normal cell line.

Detailed Protocol: MTT Assay for IC50/CC50 Determination

  • Cell Seeding:

    • Seed both cancer cells (e.g., A549 human lung carcinoma) and normal cells (e.g., HDF, Human Dermal Fibroblasts) into separate 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[12]

  • Compound Treatment:

    • Prepare a serial dilution of your novel imidazole compounds and a relevant benchmark drug (e.g., Cisplatin).

    • Remove the old media and add 100 µL of media containing the various compound concentrations to the appropriate wells. Include a "vehicle-only" control.

    • Incubate for 48-72 hours. The incubation time should be sufficient to observe a therapeutic effect.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][14]

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 (for the cancer cell line) and CC50 (for the normal cell line).

Data Presentation and Interpretation

Summarize your findings in a clear, comparative table. The in vitro therapeutic index (Selectivity Index, SI) is calculated as CC50 / IC50.

CompoundTarget Cell Line (A549) IC50 (µM)Normal Cell Line (HDF) CC50 (µM)In Vitro Therapeutic Index (SI = CC50/IC50)
Novel Imidazole A5.2156.830.2
Novel Imidazole B15.898.26.2
Benchmark (Cisplatin)8.525.53.0

Insight: In this example, "Novel Imidazole A" shows high potency against the cancer cell line and significantly lower toxicity to normal cells, resulting in a superior selectivity index compared to both "Novel Imidazole B" and the benchmark drug. This makes it a prime candidate for advancement to in vivo studies.

Stage 2: The In Vivo Proving Ground - Preclinical Validation

While in vitro data is crucial for initial screening, it cannot fully replicate the complex biological environment of a living organism.[10][15] In vivo studies are essential for understanding a drug's pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body) and for determining a more clinically relevant therapeutic index.[16][17]

A Critical Prerequisite: Pharmacokinetic (PK) Studies

Before embarking on efficacy and toxicity studies, a preliminary PK study is essential.[18][19] This involves administering the compound to a small group of animals and measuring its concentration in blood plasma over time. This data helps to understand the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and informs the dosing regimen for subsequent studies.[17]

Key Experiment 1: Xenograft Models for Efficacy (ED50)

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human tumors are grown in immunocompromised mice, are the gold standard for preclinical efficacy testing.[20][21]

Objective: To determine the ED50, the dose that causes a 50% reduction in tumor growth.

Detailed Protocol: Murine Xenograft Efficacy Study

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) mixed with a basement membrane extract (like Matrigel or Cultrex BME) into the flank of immunocompromised mice (e.g., NOD/SCID or Nude mice).

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[20]

  • Animal Grouping and Dosing:

    • Randomize mice into groups (n=8-10 per group).

    • Administer the novel imidazole compound at various doses (e.g., 1, 5, 10, 25, 50 mg/kg), a vehicle control, and a benchmark drug via an appropriate route (e.g., intravenous, oral gavage) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume (using calipers) and body weight 2-3 times per week.

    • Monitor the animals for any clinical signs of distress.

  • Endpoint and Analysis:

    • The study concludes when tumors in the control group reach a predetermined size or after a set duration.

    • Calculate the tumor growth inhibition (TGI) for each dose group.

    • Plot the TGI against the dose to determine the ED50.

Key Experiment 2: Acute Toxicity Studies for Safety (LD50/TD50)

Acute toxicity studies are designed to determine the short-term adverse effects of a single high dose of a substance. The OECD provides internationally recognized guidelines for these studies, which prioritize the reduction and refinement of animal use.[22][23][24]

Objective: To determine the LD50 or TD50 of the compound.

Detailed Protocol: Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method)

  • Animal Selection and Preparation:

    • Use a single sex (typically female rodents, as they are often more sensitive) for the study.

    • Fast the animals overnight before dosing, but allow access to water.[22]

  • Stepwise Dosing Procedure:

    • This method uses a stepwise procedure with 3 animals per step.

    • Start with a dose from a fixed series (e.g., 5, 50, 300, 2000 mg/kg) based on any prior knowledge.

    • The outcome (mortality or survival) in the first step determines the dose for the next step. If no mortality is observed, a higher dose is used; if mortality occurs, a lower dose is used.

  • Observation:

    • Observe animals closely for the first few hours after dosing and then daily for 14 days.[25]

    • Record all signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Endpoint and Analysis:

    • At the end of the 14-day period, all surviving animals are euthanized and subjected to a gross necropsy.

    • The results allow for the classification of the substance into a toxicity category and provide an estimate of the LD50.

Data Presentation and Final TI Calculation

Consolidate the in vivo data to calculate the definitive therapeutic index.

CompoundEfficacy ED50 (mg/kg)Toxicity LD50 (mg/kg)Therapeutic Index (TI = LD50/ED50)
Novel Imidazole A12.5> 1500> 120
Benchmark (Cisplatin)5.012.02.4

Insight: "Novel Imidazole A" demonstrates a remarkably high therapeutic index. The LD50 is significantly greater than its effective dose, suggesting a very wide margin of safety in this preclinical model. This profile, far superior to the benchmark, strongly supports its further development towards clinical trials.

Visualizing the Workflow and Concepts

Clear diagrams are essential for understanding the relationships between different stages of evaluation.

G cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: In Vivo Validation vitro_efficacy Efficacy Assay (IC50) on Cancer Cell Line si_calc Calculate Selectivity Index (SI) SI = CC50 / IC50 vitro_efficacy->si_calc vitro_toxicity Cytotoxicity Assay (CC50) on Normal Cell Line vitro_toxicity->si_calc pk_study Pharmacokinetic (PK) Study si_calc->pk_study Lead Candidate Selection vivo_efficacy Efficacy Study (ED50) in Xenograft Model pk_study->vivo_efficacy vivo_toxicity Acute Toxicity Study (LD50) (OECD Guidelines) pk_study->vivo_toxicity ti_calc Calculate Therapeutic Index (TI) TI = LD50 / ED50 vivo_efficacy->ti_calc vivo_toxicity->ti_calc

Caption: Workflow for Therapeutic Index Evaluation.

G Dose Increasing Dose TherapeuticEffect Therapeutic Effect (ED50) ToxicEffect Toxic Effect (TD50) NoEffect No Effect LethalEffect Lethal Effect (LD50) arrow Dose-Response Relationship

Caption: The Dose-Response Relationship and Therapeutic Window.

Conclusion: A Data-Driven Path Forward

Evaluating the therapeutic index is a cornerstone of preclinical drug development that provides a critical measure of a compound's potential for clinical success.[9] By employing a systematic, multi-stage approach that begins with high-throughput in vitro screening and progresses to robust in vivo validation, researchers can make informed, data-driven decisions. This guide provides a framework to not only generate the necessary data but also to understand the scientific rationale behind each step. For novel imidazole-based compounds, a demonstrably high therapeutic index is the most compelling argument for their advancement from the laboratory to the clinic.

References

  • Therapeutic Index: Definition, Importance, and Examples. Knya. Published July 15, 2024. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? Dr.Oracle. Published September 27, 2025. [Link]

  • Pharmacology: The Therapeutic Index. IT Medical Team. Published August 29, 2024. [Link]

  • Guidance for Industry on Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients; Availability. Federal Register. Published May 19, 2005. [Link]

  • OECD guidelines for acute oral toxicity studies: an overview. ijrap.net. [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. Holland & Knight. Published December 5, 2025. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Published January 1, 2026. [Link]

  • What is the therapeutic index of drugs? MedicalNewsToday. Published April 30, 2025. [Link]

  • Review of pharmacological effects of imidazole derivatives. pharm-portal.ru. Published April 28, 2022. [Link]

  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. GovInfo. [Link]

  • Therapeutic Index: What It Is and Why It's Important. BuzzRx. Published September 24, 2024. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Imidazole-a new profile of various pharmacological activities. ResearchGate. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Journal of Drug Delivery and Therapeutics. Published July 1, 2023. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. Published May 10, 2002. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration. Published October 17, 2019. [Link]

  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. PubMed. Published November 15, 2017. [Link]

  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Published November 20, 2016. [Link]

  • OECD Test Guideline 423: Acute Oral Toxicity. ResearchGate. Published December 17, 2001. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link]

  • PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. History of Medicine. [Link]

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Sources

Validation

benchmarking the performance of new fluorescent probes against existing ones

Beyond Brightness: A Definitive Guide to Benchmarking Novel Fluorescent Probes Introduction: The Benchmarking Imperative In the development of novel fluorophores, "brightness" is often touted as the primary metric. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Beyond Brightness: A Definitive Guide to Benchmarking Novel Fluorescent Probes

Introduction: The Benchmarking Imperative

In the development of novel fluorophores, "brightness" is often touted as the primary metric. However, for a probe to displace an industry standard (e.g., Alexa Fluor®, ATTO™, or Janelia Fluor® dyes), it must demonstrate superiority or unique utility across a matrix of physical properties.

This guide provides a rigorous, data-driven framework for benchmarking a new fluorescent probe ("Fluor-X ") against a gold-standard reference ("Ref-Std "). We move beyond simple cuvette measurements to functional microscopy standards, ensuring that your data stands up to peer review and industrial scrutiny.

The Benchmarking Matrix (KPIs)

To objectively evaluate Fluor-X, we must characterize three core pillars of performance.

  • Molar Brightness: The theoretical photon output per molecule (

    
    ).
    
  • Photostability: The resistance to irreversible photodestruction under excitation.

  • Environmental Robustness: Performance stability across pH ranges and solvent polarities.

Decision Logic Flowchart

BenchmarkingLogic Start New Probe (Fluor-X) Spec Spectroscopy (Abs/Em) Start->Spec Stab Photostability (t1/2) Start->Stab Env Env. Sensitivity (pKa / Solv) Start->Env QY Quantum Yield (Φ) Spec->QY Calc ε Decision Performance Index QY->Decision Brightness Stab->Decision Bleaching Rate Env->Decision Specificity

Figure 1: The logical workflow for comprehensive probe characterization. Each node represents a critical experimental checkpoint.

Experimental Protocols

Protocol A: Relative Fluorescence Quantum Yield ( )

Objective: Determine the efficiency of photon emission relative to a known standard. Self-Validating Mechanism: Linearity check. If the plot of Integrated Fluorescence vs. Absorbance is not linear (


), the data is invalid due to aggregation or inner-filter effects.

Reagents:

  • Fluor-X: Your novel probe.

  • Ref-Std: A standard with known

    
     (e.g., Fluorescein in 0.1 M NaOH for green emitters, 
    
    
    
    ).
  • Solvent: Spectroscopic grade (ensure Refractive Index

    
     is known).
    

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions of Fluor-X and Ref-Std.

  • Dilution Series: Create 5 dilutions for each dye in the appropriate solvent.

    • Critical: The Absorbance (Optical Density) at the excitation wavelength (

      
      ) must be below 0.1  (ideally 0.01–0.05) to avoid re-absorption artifacts [1].
      
  • Spectroscopy:

    • Measure Absorbance at

      
      .[1][2]
      
    • Measure Fluorescence Emission (integrate the area under the curve).[1]

  • Calculation: Plot Integrated Fluorescence Area (F) vs. Absorbance (A). Calculate the gradient (

    
    ) of the line.
    

Formula:


[1]
  • 
    : Quantum Yield[1][2][3][4][5][6][7][8][9][10]
    
  • 
    : Slope of the line (
    
    
    
    )
  • 
    : Refractive index of the solvent[3][6]
    
Protocol B: Microscope-Based Photostability ( )

Objective: Measure the time required for fluorescence intensity to drop to 50% of initial value under continuous illumination. Causality: Cuvette bleaching does not reflect microscopy conditions where power density (


) is orders of magnitude higher.

Workflow Diagram:

Photostability Prep Sample Prep: Immobilize Dye (Beads/Gel) Micro Microscope Setup: Widefield, 40x-60x Oil Prep->Micro Acq Acquisition: Continuous Illumination (e.g., 1 frame/sec) Micro->Acq Set Power Density Norm Data Normalization: I(t) / I(0) Acq->Norm Extract ROI Mean Calc Calculate t(1/2) Norm->Calc

Figure 2: Workflow for determining photobleaching kinetics in a microscopy environment.

Step-by-Step Workflow:

  • Immobilization: Embed Fluor-X and Ref-Std in a polyacrylamide gel or bind to silica beads to prevent diffusion.

  • Illumination: Use a widefield fluorescence microscope.[11] Set the light source (LED/Arc Lamp) to a fixed power output (measure power at the objective using a power meter, e.g.,

    
    ).
    
  • Time-Lapse: Acquire images continuously (e.g., every 500ms) until signal drops to ~10% of initial.

  • Analysis:

    • Select Regions of Interest (ROIs) on bright objects.

    • Select a Background ROI.

    • Subtract background from signal.[11][12][13]

    • Normalize:

      
      .
      

Data Presentation & Interpretation

When publishing your comparison, avoid qualitative terms like "very bright." Use the following table structure to present your derived constants.

Table 1: Comparative Photophysical Properties

PropertySymbolUnitRef-Std (e.g., Alexa488)Fluor-X (New)% Change
Extinction Coefficient


71,00085,000+19.7%
Quantum Yield

-0.920.88-4.3%
Molar Brightness


65,32074,800+14.5%
Photostability

sec45.0120.0+166%
pKa

-4.56.2N/A

Interpretation Guide:

  • Brightness: If Fluor-X has higher

    
     but lower 
    
    
    
    , it may be brighter at high concentrations but more prone to quenching.
  • Photostability: A 2x increase in

    
     is significant for Super-Resolution Microscopy (STED/STORM) applications [2].[14]
    
  • pKa: If the pKa is near 7.4, the probe brightness will fluctuate with physiological pH changes (useful for sensors, bad for labels).

Biological Validation (In Situ)

Cuvette metrics do not always translate to cellular performance. You must calculate the Signal-to-Noise Ratio (SNR) in a biological context.

Protocol:

  • Label fixed cells (e.g., HeLa) with Fluor-X and Ref-Std at equimolar concentrations.

  • Image with identical exposure times and gain.

  • Calculate SNR:

    
    
    
    • 
      : Mean intensity of labeled structure.
      
    • 
      : Mean intensity of background.[15]
      
    • 
      : Standard deviation of background (noise).[11]
      

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • Shaner, N. C., et al. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins. Nature Methods, 5, 545–551.

  • FPbase. (n.d.). Fluorescence Spectra Viewer & Microscope Brightness Calculator. FPbase.[16]

  • Resch-Genger, U., et al. (2008). Quantum yields and brightness of fluorophores in solution and in the solid state. Journal of Fluorescence, 18, 1-11.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Imidazole Derivatives in Cancer Cell Lines

Introduction: The Prominence of the Imidazole Scaffold in Oncology The search for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Imidazole Scaffold in Oncology

The search for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the imidazole ring has emerged as a "privileged scaffold" due to its unique chemical properties and its presence in numerous biologically active molecules and FDA-approved drugs.[1][2] Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, possesses the ability to engage in hydrogen bonding and coordinate with various biomolecules, making it a versatile core for drug design.[1][3]

Several clinically used anticancer drugs, such as dacarbazine (an alkylating agent), nilotinib (a tyrosine kinase inhibitor), and bendamustine (a nitrogen mustard), feature an imidazole or a fused imidazole motif, validating its therapeutic relevance.[1][4] The broad spectrum of anticancer activity exhibited by imidazole derivatives stems from their ability to modulate a wide array of molecular targets and cellular pathways critical for cancer cell proliferation and survival.[5][6] These mechanisms include the inhibition of crucial enzymes and kinases, disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and cell cycle arrest.[5][7]

This guide provides a comparative analysis of the cytotoxic effects of various imidazole derivatives against a panel of human cancer cell lines. We will delve into their mechanisms of action, present key experimental data in a comparative format, and provide a detailed protocol for a standard cytotoxicity assay to empower researchers in their evaluation of novel imidazole-based compounds.

Comparative In Vitro Cytotoxicity of Imidazole Derivatives

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for a selection of imidazole derivatives across various human cancer cell lines, offering a head-to-head comparison of their cytotoxic efficacy.

Compound ID / NameCore StructureCancer Cell LineIC50 (µM)Reference
Derivative 13a ImidazoleMCF-7 (Breast)4.02[4]
MDA-MB-231 (Breast)6.92[4]
Derivative 13b ImidazoleMCF-7 (Breast)4.23[4]
MDA-MB-231 (Breast)6.93[4]
Compound 9 Benzimidazole-Cu(II) ComplexHCT-116 (Colorectal)4.25 ± 0.39[8]
SMMC-7721 (Hepatocellular)5.12 ± 0.42[8]
BGC-823 (Gastric)6.37 ± 0.28[8]
BZML (13) ImidazoleSW480 (Colorectal)0.027[1]
HCT116 (Colorectal)0.023[1]
Caco-2 (Colorectal)0.033[1]
Compound 22 Benzimidazole-SulfonamideA549 (Lung)0.15[9]
HeLa (Cervical)0.21[9]
HepG2 (Liver)0.33[9]
MCF-7 (Breast)0.17[9]
Compound 22 Imidazole-ThiazoleNUGC-3 (Gastric)0.05[10]
Compound 5e Imidazole-Pyridine HybridBT-474 (Breast)39.19 ± 1.12 (at 24h)[11]
MDA-MB-468 (Breast)67.24 ± 1.12 (at 24h)[11]
Compound 3a ImidazoleMCF-7 (Breast)More potent than 5-FU[12]
Compound 3e ImidazoleMCF-7 (Breast)More potent than 5-FU[12]
BI9 Benzotriazole-ImidazoleMCF-7 (Breast)3.57[13]
HL-60 (Leukemia)0.40[13]
HCT-116 (Colon)2.63[13]

Note: The presented data is a selection from various studies for comparative purposes. Experimental conditions may vary between studies.

Key Mechanisms of Imidazole-Induced Cytotoxicity

Imidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously, which can enhance their therapeutic potential and reduce the likelihood of drug resistance.[5]

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[5] Many imidazole-based compounds have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases like MAPKs (Mitogen-Activated Protein Kinases).[4][5] By blocking these kinases, they disrupt oncogenic signaling and suppress tumor progression. For instance, new fused imidazole derivatives have shown potent EGFR inhibition with IC50 values in the nanomolar range.[4]

Induction of Apoptosis and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a fundamental process that is often dysregulated in cancer. Numerous imidazole derivatives have been reported to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[5][7] They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[5] Additionally, these compounds can arrest the cell cycle at specific checkpoints, such as G2/M or G0/G1, preventing the uncontrolled proliferation of cancer cells.[3][5]

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). Certain imidazole derivatives, particularly hybrids with structures like chalcones, act as tubulin polymerization inhibitors.[1][5] By interfering with microtubule assembly, they cause mitotic arrest at the G2/M phase, similar to the mechanism of clinically established drugs like paclitaxel.[5][10]

DNA Interaction and Enzyme Inhibition

The benzimidazole ring system is an isostere of purine bases (guanine and adenine), which are the building blocks of DNA and RNA.[4] This structural similarity allows some derivatives to interact with DNA through intercalation or binding, leading to DNA damage.[8][10] Furthermore, they can inhibit DNA-associated enzymes like topoisomerases, which are essential for DNA replication and transcription.[5]

Visualizing the Mechanism: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in many types of cancer. Several imidazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[3][14]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Imidazole Imidazole Derivative Imidazole->PI3K Inhibits Imidazole->AKT Inhibits Imidazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16]

Principle

Living cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[15] This formazan can be solubilized, and its concentration determined by measuring the absorbance at a specific wavelength (typically 570 nm).

Materials
  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium).

    • Causality Check: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazole derivatives in complete culture medium from a stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and an untreated control (medium only).

    • Self-Validation: Including a positive control (a known cytotoxic drug) helps validate the assay's performance.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Causality Check: Serum can interfere with the MTT reduction, so using serum-free medium at this stage is recommended for accuracy.[16]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[16]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content and is less prone to interference from reducing compounds.[17]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of imidazole derivatives.[5] These analyses reveal that both the electronic and steric properties of substituents on the imidazole ring significantly impact potency.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance anticancer activity, potentially by increasing the binding affinity to target proteins.[5]

  • Electron-donating groups (e.g., methoxy, alkyl groups) can influence the compound's lipophilicity and membrane permeability.[5]

  • Substitution positions at C-2, C-4, and N-1 of the imidazole ring have been identified as particularly important for modulating anticancer activity.[5]

  • Hybrid molecules that combine the imidazole scaffold with other pharmacophores like chalcones or triazoles frequently show synergistic effects and improved cytotoxicity.[5]

Conclusion

Imidazole derivatives represent a highly promising and versatile class of compounds in the development of novel anticancer therapeutics. Their ability to target a multitude of cancer-related pathways, including kinase signaling, cell cycle regulation, and microtubule dynamics, provides a strong foundation for future drug discovery efforts. The comparative cytotoxicity data presented in this guide highlights the potent activity of select derivatives against a range of cancer cell lines. By employing standardized and robust experimental protocols, such as the MTT assay, researchers can reliably evaluate new chemical entities and further unravel the therapeutic potential of the imidazole scaffold in the fight against cancer.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Vertex AI Search.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). MDPI.
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. (2026, February 14). Arabian Journal of Chemistry.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Sharma, G. V. M., Ramesh, A., Singh, A., Srikanth, G., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). MDPI.
  • Imidazoles as potential anticancer agents. (n.d.). PMC - NIH.
  • In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT. (n.d.).
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). Google Vertex AI Search.
  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcin. (2023, October 19).
  • A Head-to-Head Showdown: Imidazole-Based Agents in the War on Cancer. (2025). BenchChem.
  • Skehan, P., Storeng, R., Scudiero, D., et al. (1990, July 4). New colorimetric cytotoxicity assay for anticancer-drug screening.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021, July 11). MDPI.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2025, August 4).
  • Application Notes and Protocols: Albendazole In Vitro Cytotoxicity Assay for Cancer Cell Lines. (2025, December). BenchChem.
  • The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate. (2019, September 6). Taylor & Francis.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

Researchers and drug development professionals handling 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol are tasked with the critical responsibility of its proper disposal. This guide provides a detailed, step-by-step protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals handling 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol are tasked with the critical responsibility of its proper disposal. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and the known risks associated with its constituent chemical moieties, namely the phenol and diphenyl-imidazole groups.

I. Hazard Assessment and Classification

Due to its chemical structure, 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol should be presumed to possess hazards associated with both phenols and imidazole derivatives. Phenol is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the code U188.[1] It is known to be toxic by inhalation, skin contact, and ingestion, causing severe burns and damage to organs.[2][3][4][5][6] Imidazole and its derivatives can also be harmful if swallowed and may cause skin and eye irritation.[7][8]

Therefore, 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol waste must be classified as hazardous chemical waste.[9][10] It is crucial to prevent its release into the environment by avoiding disposal down the drain or in regular trash.[2][11]

Table 1: Hazard Profile based on Structural Components

Structural Component Associated Hazards Regulatory Considerations
Phenol Toxic, Corrosive, Environmental HazardRCRA Hazardous Waste (U188)[1]
Diphenyl-imidazole Potential for Acute Toxicity, Skin/Eye IrritantTreat as Hazardous Waste
II. Personal Protective Equipment (PPE)

Prior to handling 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[12] If there is a risk of splashing, consider double-gloving.

  • Eye Protection : Chemical splash goggles are mandatory.[12]

  • Body Protection : A lab coat should be worn at all times. For larger quantities or in case of potential splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[13]

III. Waste Segregation and Containerization

Proper segregation and containerization are fundamental to safe chemical waste disposal.[14][15]

Step 1: Designate a Waste Container Select a container that is chemically compatible with 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[15] Ensure the container is in good condition, free from cracks or leaks.

Step 2: Label the Waste Container Properly label the container with a "Hazardous Waste" label. The label must include:

  • The full chemical name: "3-(4,5-diphenyl-1H-imidazol-2-yl)phenol"

  • The words "Hazardous Waste"

  • An accumulation start date

  • The primary hazards (e.g., "Toxic," "Corrosive")

  • The contact information of the generating laboratory or researcher

Step 3: Segregate the Waste Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials. Based on the phenolic structure, this waste should be kept separate from strong oxidizing agents and bases.[12][16]

IV. Disposal Workflow

The following workflow provides a systematic approach to the disposal of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol from the laboratory to its final disposition.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS / Waste Management Start Generation of Waste (Solid or Solution) PPE Don Appropriate PPE Start->PPE Step 1 Segregate Segregate Waste into a Labeled, Compatible Container PPE->Segregate Step 2 Store Store in Designated Satellite Accumulation Area Segregate->Store Step 3 Request Request Waste Pickup from Environmental Health & Safety (EHS) Store->Request Step 4 Collect EHS Collects and Transports Waste Request->Collect Step 5 Consolidate Consolidation at Central Hazardous Waste Facility Collect->Consolidate Step 6 Dispose Final Disposal via Licensed Facility (e.g., Incineration) Consolidate->Dispose Step 7 End Proper Disposal Complete Dispose->End

Figure 1: Step-by-step workflow for the disposal of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills : For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. For small liquid spills, absorb the material with a non-reactive absorbent material like vermiculite or sand, and then place it in the waste container.[12][17]

  • Large Spills : In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[12] Prevent the spill from entering drains.

In case of personal exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][8] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

VI. Final Disposal

The ultimate disposal of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol must be conducted by a licensed hazardous waste management company.[14] These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[9] The most common method for the disposal of solid organic chemical waste is high-temperature incineration.[17]

It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and prepared for pickup by the designated waste management service. Maintain all documentation related to the disposal process, including waste manifests, as required by regulations.[14]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, upholding the principles of laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21).
  • ILT. (2023, October 3).
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide - Research Areas.
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  • Environment, Health & Safety. Phenol.
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  • NIH PubChem. Imidazole | C3H4N2 | CID 795.
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  • Unknown Source. 3-[(4,5-Dihydro-1H-imidazol-2-yl)methyl-(4-methylphenyl)-amino]phenol(50-60-2).
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  • Unknown Source. (2025, December 28). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks.
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  • GOV.UK. (2024, October 1). Phenol: toxicological overview.
  • PENTA. (2024, April 29).
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Handling

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol. The recommendations herein are synthesized fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals handling 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol. The recommendations herein are synthesized from an analysis of its core chemical structure—a substituted phenol and a diphenyl-imidazole moiety—and authoritative safety data for analogous compounds. Given that a specific Safety Data Sheet (SDS) for this exact isomer is not universally available, this protocol is built on a conservative, risk-mitigation approach grounded in the well-documented hazards of phenolic compounds.

The primary directive of this guide is to ensure personnel safety through a multi-layered system of controls. This includes non-negotiable engineering controls, meticulously selected Personal Protective Equipment (PPE), and validated operational and emergency procedures.

Foundational Risk Assessment

The chemical structure of 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol dictates its hazard profile. The presence of the phenol group is of primary concern, as phenols as a class are known to be corrosive, toxic, and readily absorbed through the skin.[1][2] Skin contact is a critical exposure route that can lead to severe burns, which may be initially painless due to the anesthetic properties of phenol, and systemic toxicity affecting the central nervous system, liver, and kidneys.[2][3]

Safety data for the closely related isomer, 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, provides a strong basis for our hazard assessment.

Hazard ClassificationGHS Hazard CodeSignal WordPotential Effects
Acute Toxicity, OralH302WarningHarmful if swallowed.[4]
Skin Corrosion/IrritationH315WarningCauses skin irritation.[4]
Serious Eye Damage/IrritationH318DangerCauses serious eye damage.[4]
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.[4]

This data is based on the structural isomer 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol and should be considered representative for risk assessment purposes.

The Core Safety Workflow: A Three-Tiered Defense

Effective management of the risks associated with this compound requires a defense-in-depth strategy. This workflow integrates engineering controls, personal protective equipment, and procedural diligence to create a self-validating system of safety.

cluster_0 Preparation & Engineering Controls cluster_1 Donning PPE cluster_2 Handling & Disposal cluster_3 Emergency Response A Verify Fume Hood Certification B Locate & Test Emergency Shower/Eyewash A->B C Prepare Phenol First Aid Kit (PEG 400) B->C D Inner Nitrile Gloves E Lab Coat & Closed-Toe Shoes D->E F Chemical-Resistant Outer Gloves (e.g., Butyl) E->F G Chemical Splash Goggles F->G H Face Shield G->H I Work Within Fume Hood Sash H->I J Doff PPE in Reverse Order I->J K Decontaminate Work Surface J->K L Segregate as Hazardous Waste K->L M Skin Contact: Apply PEG 400 N Eye Contact: Flush for 15 min O Spill: Evacuate & Alert EHS

Caption: Workflow for handling 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol.

Tier 1: Engineering Controls (First Line of Defense)

Engineering controls are the most critical safety measure as they isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions, must be performed inside a certified chemical fume hood.[1][5][6] This is non-negotiable and serves to prevent the inhalation of any powders or vapors.

  • Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible, ideally within 10 seconds of travel time.[1][3] All personnel must be trained on their location and operation before beginning work.

Tier 2: Personal Protective Equipment (The Essential Barrier)

PPE is the last line of defense and must be selected to counter the specific hazards of phenolic compounds.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles are mandatory.

    • Best Practice: A combination of chemical splash goggles and a full-face shield is required when handling solutions or any quantity that poses a splash hazard.[5][6] This provides comprehensive protection against splashes that could circumvent goggles alone.

  • Hand Protection:

    • The Criticality of Glove Choice: Phenol and its derivatives can penetrate standard disposable gloves with alarming speed.[1] Single-gloving with thin nitrile gloves is inadequate and provides a false sense of security.[1]

    • Recommended Protocol: Double-Gloving.

      • Inner Glove: A standard nitrile exam glove. This provides a base layer of protection and makes doffing the outer gloves safer.

      • Outer Glove: A chemically resistant glove with a long cuff. This is the primary barrier. Materials must be chosen based on their high resistance to phenols.

Glove MaterialProtection Level (vs. Phenol)Key Considerations & Limitations
Laminate Film (e.g., Silver Shield™) ExcellentOffers broad chemical resistance but can be cumbersome, affecting dexterity. Best for spill response or high-risk tasks.[1]
Butyl Rubber ExcellentProvides superior resistance to phenol but may be penetrated by other solvents like chloroform if used in mixtures.[1][3]
Viton™ ExcellentOffers excellent protection against a wide range of chemicals, including phenols.[3]
Neoprene Good (for short-term work)Suitable for splash protection but has a limited breakthrough time (1-4 hours). Thicker grades (>0.3 mm) are necessary.[1][3]
Disposable Nitrile Low / Very LowInadequate for primary protection. Use only as an inner glove. Must be changed immediately upon any suspected contact.[1]
  • Body Protection:

    • A fully buttoned, long-sleeved lab coat is mandatory.[5][7]

    • For procedures involving larger volumes (>50 mL) or a significant splash risk, a butyl rubber or neoprene apron should be worn over the lab coat.[3][6]

    • Long pants and fully enclosed, impervious shoes are required at all times.[3][5]

  • Respiratory Protection:

    • When all work is conducted within a certified fume hood, respiratory protection is typically not required.

    • In the event of a large spill or a failure of engineering controls, a fit-tested respirator with an organic vapor cartridge is necessary for emergency response personnel.[8][9]

Tier 3: Procedural & Administrative Controls
  • Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this compound must be written and reviewed by all personnel.[1]

  • Never Work Alone: Always ensure another person is aware of the work being performed and is in the vicinity.[3]

  • Hand Washing: Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[2]

Operational Plan: From Receipt to Disposal

Pre-Handling Checklist:

  • Confirm fume hood is operational and has a current certification sticker.

  • Verify the path to the emergency shower/eyewash is clear.

  • Ensure a phenol first aid kit, including Polyethylene Glycol 300 or 400 (PEG 400), is readily available.[1][3][8]

  • Assemble all necessary PPE as described above.

Handling Protocol:

  • Don all required PPE before entering the area where the chemical is stored or used.

  • Transport the chemical in a sealed, labeled, secondary container.

  • Perform all manipulations (weighing, dissolving, transferring) deep within the chemical fume hood with the sash at the lowest practical height.

  • After handling, decontaminate any equipment used with an appropriate solvent and then soap and water.

Doffing PPE:

  • Remove outer gloves first, turning them inside out.

  • Remove face shield and goggles.

  • Remove lab coat.

  • Remove inner nitrile gloves, turning them inside out.

  • Wash hands immediately and thoroughly.

Emergency & Disposal Plan

Personnel Exposure:

  • Skin Contact: Speed is critical to minimize absorption.[3]

    • Immediately remove all contaminated clothing, including watches or belts.[3][8]

    • Liberally apply Polyethylene Glycol (PEG) 300 or 400 to the affected area using a gauze pad.[1][3] Gently wipe and reapply with fresh pads until the characteristic odor of phenol is gone.

    • If PEG is unavailable, use an emergency shower to flush the area with copious amounts of soap and water for at least 15 minutes.[1][6] Insufficient water can spread the chemical, so high-volume drenching is essential.[8]

    • Seek immediate medical attention for any exposure.

  • Eye Contact:

    • Immediately flush the eyes at an eyewash station for at least 15 minutes, holding the eyelids open.[3][8]

    • Do NOT use PEG in the eyes.[8]

    • Seek immediate medical attention.

Spill Response:

  • Minor Spill (<50 mL within a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or commercial absorbent pads.[1][8]

    • Work from the outside of the spill inward to prevent spreading.[1]

    • Wipe the area with soap and water after the material is collected.

    • Double-bag all contaminated materials and label them as hazardous waste.[1]

  • Major Spill (>50 mL or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the area.

Waste Disposal:

  • All materials contaminated with 3-(4,5-diphenyl-1H-imidazol-2-yl)phenol, including excess chemical, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[5][7]

  • Collect waste in a clearly labeled, sealed, and puncture-resistant container.[7] Follow all institutional and local regulations for hazardous waste disposal.

References

  • FACT SHEET: Phenol . Environmental Health and Safety, Tulane University. [Link]

  • Appendix P - Phenol First Aid Guide and PPE . Environment, Health and Safety, University of Colorado Boulder. [Link]

  • Working Safely with Phenol Guideline . The University of Queensland. [Link]

  • Phenol - OHS Information Sheet . Monash University. [Link]

  • THE DO'S AND DON'TS for the SAFE USE of PHENOL . Phenol and Acetone Sector Group (PASG). [Link]

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol (for Biochemical Research) . PubChem, National Center for Biotechnology Information. [Link]

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

  • Phenol . UC Berkeley Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET - Phenol . PENTA. [Link]

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